2-(4-hydroxyphenyl)benzoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(15)16/h1-8,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRHSYCQNCDYMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374733 | |
| Record name | 2-(4-hydroxyphenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4'-Hydroxy-2-biphenylcarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032583 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
67526-82-3 | |
| Record name | 4′-Hydroxy[1,1′-biphenyl]-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67526-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Hydroxyphenyl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067526823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-hydroxyphenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 67526-82-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(4-HYDROXYPHENYL)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J5DCJ5DQB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4'-Hydroxy-2-biphenylcarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032583 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
206.5 °C | |
| Record name | 4'-Hydroxy-2-biphenylcarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032583 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
2-(4-hydroxyphenyl)benzoic acid CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(4-hydroxyphenyl)benzoic acid, a biphenyl carboxylic acid of interest in medicinal chemistry and materials science. This document delves into its chemical identity, molecular structure, synthesis, physicochemical properties, and its emerging significance as a versatile chemical intermediate.
Core Chemical Identity and Molecular Structure
This compound, also known by its IUPAC name 4'-Hydroxy-[1,1'-biphenyl]-2-carboxylic acid, is a biphenyl derivative characterized by a carboxylic acid group at the 2-position and a hydroxyl group at the 4'-position.[1] This specific substitution pattern distinguishes it from its more commonly referenced isomer, 4-(4-hydroxyphenyl)benzoic acid.
CAS Number: 67526-82-3[1]
Molecular Formula: C₁₃H₁₀O₃[1]
Molecular Weight: 214.22 g/mol [1]
The molecular architecture, consisting of two phenyl rings linked by a carbon-carbon single bond with ortho- and para- functionalization, provides a rigid scaffold with specific vectoral properties. The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the phenolic hydroxyl group also participates in hydrogen bonding and can be a site for further chemical modification. This unique arrangement of functional groups makes it a valuable building block in the synthesis of more complex molecules.
Caption: 2D representation of this compound.
Synthesis and Manufacturing
The synthesis of unsymmetrical biphenyls like this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose, offering high yields and tolerance to a wide range of functional groups.[2]
A plausible and efficient synthetic route involves the coupling of a benzoic acid derivative with a phenylboronic acid derivative. Specifically, the reaction would proceed between 2-bromobenzoic acid and 4-hydroxyphenylboronic acid.
Conceptual Synthesis Workflow: Suzuki-Miyaura Coupling
Caption: Conceptual workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative example based on established Suzuki-Miyaura coupling procedures for similar biphenyl carboxylic acids.
-
Reaction Setup: To a three-necked round-bottomed flask equipped with a condenser and a nitrogen inlet, add 2-bromobenzoic acid (1.0 eq), 4-hydroxyphenylboronic acid (1.1 eq), and a suitable solvent such as 1-propanol.
-
Catalyst and Base Addition: Purge the mixture with nitrogen for 20-30 minutes. Add the palladium catalyst, for instance, palladium(II) acetate (0.005 eq), a phosphine ligand like triphenylphosphine (0.015 eq), and an aqueous solution of a base, typically 2M sodium carbonate (2.0 eq).
-
Reaction Execution: Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture and dilute it with water. Acidify the aqueous phase with an acid like 2M HCl to precipitate the product.
-
Purification: Filter the crude product, wash it with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.
Physicochemical and Analytical Data
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Source |
| CAS Number | 67526-82-3 | PubChem[1] |
| Molecular Formula | C₁₃H₁₀O₃ | PubChem[1] |
| Molecular Weight | 214.22 g/mol | PubChem[1] |
| Physical Description | Solid | Human Metabolome Database |
| Melting Point | 206.5 °C | Human Metabolome Database |
| SMILES | C1=CC=C(C(=C1)C2=CC=C(C=C2)O)C(=O)O | PubChem[1] |
| InChIKey | WJRHSYCQNCDYMN-UHFFFAOYSA-N | PubChem[1] |
Applications in Research and Drug Development
While specific pharmacological data for this compound is not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active molecules. Biphenyl carboxylic acids, in general, are recognized as important scaffolds in medicinal chemistry.
Potential as a Chemical Intermediate:
-
Scaffold for Drug Discovery: The biphenyl core provides a rigid and tunable platform for the synthesis of novel compounds. The carboxylic acid and hydroxyl groups serve as handles for further chemical derivatization, allowing for the exploration of structure-activity relationships (SAR).
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Precursor for Biologically Active Molecules: Biphenyl derivatives have been investigated for a range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anti-proliferative agents. For instance, derivatives of the isomeric 4'-hydroxy-4-biphenylcarboxylic acid have been synthesized and evaluated as potential EGFR allosteric site inhibitors for anti-tumor activity.
-
Materials Science: The rigid structure of biphenyls makes them suitable for the development of liquid crystals and specialty polymers.
The primary value of this compound currently lies in its role as a specialized building block for creating more complex and potentially bioactive molecules. Researchers can utilize this compound to synthesize novel derivatives for screening in various disease models.
Safety and Handling
Based on aggregated GHS data, this compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a well-defined chemical entity with a unique molecular structure. While detailed studies on its direct biological applications are limited, its significance as a synthetic intermediate is clear. The reliable synthesis of this compound, primarily through Suzuki-Miyaura coupling, provides medicinal chemists and materials scientists with a valuable tool for the construction of novel and complex molecular architectures. Further research into the pharmacological properties of derivatives of this compound may unveil new therapeutic opportunities.
References
The Structural Elucidation of 2-(4-hydroxyphenyl)benzoic Acid: A Spectroscopic Guide
Molecular Structure and Spectroscopic Overview
2-(4-hydroxyphenyl)benzoic acid is a biphenyl derivative featuring a carboxylic acid group at the 2-position of one phenyl ring and a hydroxyl group at the 4'-position of the other. The ortho-substitution of the carboxylic acid group induces significant steric hindrance, leading to a twisted conformation between the two aromatic rings. This torsional angle is a critical determinant of the molecule's electronic and, consequently, its spectroscopic properties.
The following sections will detail the predicted spectroscopic data for this molecule. The predictions are derived from established spectral correlation tables and data from structurally related compounds such as benzoic acid, 4-hydroxybenzoic acid, and other substituted biphenyls.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a complete picture of the molecular framework can be assembled.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals in the aromatic region, along with distinct singlets for the acidic and phenolic protons. The non-equivalence of the aromatic protons arises from the substitution pattern and the restricted rotation around the biphenyl bond.
Methodology for Spectral Prediction:
The prediction of the ¹H NMR spectrum is based on the principle of additivity of substituent effects on the chemical shifts of aromatic protons. Starting with the baseline chemical shift for benzene (δ ~7.34 ppm), the deshielding and shielding effects of the carboxylic acid and hydroxyl groups are considered.
Experimental Protocol: Acquiring a ¹H NMR Spectrum
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons like those of the carboxylic acid and phenol groups.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is expected to be highly deshielded and will appear as a broad singlet that can exchange with D₂O. |
| ~9.8 | Singlet (broad) | 1H | -OH | The phenolic proton is also deshielded and will appear as a broad singlet, which can also be confirmed by D₂O exchange. |
| ~7.9 | Doublet of doublets | 1H | H-6 | This proton is ortho to the carboxylic acid group and is expected to be the most deshielded of the aromatic protons on that ring. |
| ~7.6 | Triplet of doublets | 1H | H-4 | This proton is expected to show coupling to H-3, H-5, and a smaller long-range coupling. |
| ~7.5 | Triplet | 1H | H-5 | |
| ~7.4 | Doublet | 1H | H-3 | |
| ~7.2 | Doublet | 2H | H-2', H-6' | These protons are ortho to the hydroxyl group and are expected to be shielded relative to the other aromatic protons. They are chemically equivalent due to free rotation of the C-O bond. |
| ~6.8 | Doublet | 2H | H-3', H-5' | These protons are meta to the hydroxyl group and are expected to be the most shielded aromatic protons. They are chemically equivalent. |
Interpretation Workflow for ¹H NMR
Caption: A stepwise workflow for the interpretation of a ¹H NMR spectrum.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~168 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~157 | C-4' | The carbon attached to the hydroxyl group is significantly deshielded due to the oxygen's electronegativity. |
| ~142 | C-1' | Quaternary carbon of the hydroxyl-bearing ring. |
| ~138 | C-2 | Quaternary carbon attached to the carboxylic acid group. |
| ~132 | C-1 | Quaternary carbon of the carboxylic acid-bearing ring. |
| ~131 | C-6 | |
| ~130 | C-4 | |
| ~129 | C-2', C-6' | |
| ~128 | C-5 | |
| ~127 | C-3 | |
| ~115 | C-3', C-5' | These carbons are ortho to the hydroxyl group and are expected to be shielded. |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of the bonds within the molecule.
Experimental Protocol: Acquiring an IR Spectrum
-
Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR). Place a small amount of the powdered sample directly on the ATR crystal.
-
Background Scan: Perform a background scan to record the spectrum of the empty sample compartment.
-
Sample Scan: Acquire the spectrum of the sample.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid | The broadness is due to hydrogen bonding. |
| ~3400 (broad) | O-H stretch | Phenol | Also broad due to hydrogen bonding. |
| 3100-3000 | C-H stretch | Aromatic | Characteristic of C-H bonds on a benzene ring. |
| ~1700 | C=O stretch | Carboxylic Acid | A strong, sharp absorption is characteristic of the carbonyl group. |
| 1600-1450 | C=C stretch | Aromatic | A series of bands indicating the presence of the benzene rings. |
| ~1300 | C-O stretch | Carboxylic Acid/Phenol | |
| 900-675 | C-H bend (out-of-plane) | Aromatic | The pattern of these bands can sometimes provide information about the substitution pattern of the benzene rings. |
IR Spectrum Interpretation Logic
Caption: Logical flow for interpreting an IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol: Acquiring a Mass Spectrum
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion or after separation by gas or liquid chromatography.
-
Ionization: The sample molecules are ionized, typically using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI). ESI is a "soft" ionization technique that often leaves the molecular ion intact, while EI is a "hard" ionization technique that causes extensive fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Predicted Mass Spectrum (Electron Ionization)
The molecular formula of this compound is C₁₃H₁₀O₃, with a molecular weight of 214.22 g/mol .
Expected Key Fragments:
| m/z | Fragment Ion | Loss | Significance |
| 214 | [M]⁺ | - | Molecular ion peak. |
| 197 | [M - OH]⁺ | Hydroxyl radical | Loss of the carboxylic acid hydroxyl group. |
| 169 | [M - COOH]⁺ | Carboxyl radical | Loss of the entire carboxylic acid group. |
| 121 | [C₇H₅O₂]⁺ | C₆H₅O | Fragmentation of the biphenyl bond. |
| 93 | [C₆H₅O]⁺ | C₇H₅O₂ | Fragmentation of the biphenyl bond. |
Mass Spectrometry Fragmentation Pathway
Caption: Predicted primary fragmentation of this compound in EI-MS.
Conclusion
The predicted spectroscopic data presented in this guide provides a comprehensive and scientifically grounded framework for the structural elucidation of this compound. By understanding the expected NMR chemical shifts, IR vibrational frequencies, and mass spectral fragmentation patterns, researchers can confidently identify and characterize this important molecule in their synthetic endeavors. The provided protocols and interpretation workflows serve as a practical resource for scientists and drug development professionals, ensuring the integrity and accuracy of their analytical results.
A Technical Guide to the Physicochemical Properties of 2-(4-hydroxyphenyl)benzoic Acid: Melting Point and Solubility
Abstract
This technical guide provides an in-depth analysis of two critical physicochemical properties of 2-(4-hydroxyphenyl)benzoic acid: its melting point and solubility profile. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes theoretical principles with detailed, field-proven experimental protocols. By explaining the causality behind experimental choices and grounding all information in authoritative sources, this guide serves as a practical resource for the accurate characterization of this compound. All quantitative data are summarized for clarity, and key workflows are visualized to enhance understanding.
Introduction and Molecular Overview
This compound is a bi-aryl organic compound featuring a benzoic acid moiety substituted with a 4-hydroxyphenyl group at the ortho position. Its structure, comprising both a hydrophilic carboxylic acid and a phenol group, alongside a relatively large, hydrophobic biphenyl backbone, imparts a distinct set of physicochemical characteristics that are crucial for its application in areas such as pharmaceutical intermediate synthesis and materials science.
Accurate determination of properties like melting point and solubility is fundamental. The melting point serves as a primary indicator of purity and identity, while the solubility profile governs its behavior in various media, which is critical for reaction kinetics, purification, formulation, and assessing bioavailability in drug development contexts.
Molecular Structure:
Figure 1: Chemical structure of this compound.
Summary of Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound based on available experimental and computed data.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₁₃H₁₀O₃ | PubChem[1] |
| Molecular Weight | 214.22 g/mol | PubChem[1] |
| Physical Description | Solid | Human Metabolome Database (via PubChem)[1] |
| Melting Point | 206.5 °C | Human Metabolome Database (via PubChem)[1] |
| Water Solubility | No quantitative data found. Expected to be slightly soluble based on structural analogy. | N/A |
| Organic Solvent Solubility | No quantitative data found. Expected to be more soluble in polar organic solvents (e.g., alcohols, acetone) than in water. | N/A |
Melting Point Analysis
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow temperature range (typically 0.5-1.0°C) and is a characteristic physical constant. The presence of impurities typically causes a depression in the melting point and a broadening of the melting range, making it a crucial technique for purity assessment.[2]
The experimentally reported melting point for this compound is 206.5 °C .[1]
Authoritative Protocol: Capillary Melting Point Determination
The following protocol outlines the definitive method for verifying the melting point of a solid sample of this compound using a modern digital melting point apparatus. This method is a self-validating system; a sharp, narrow melting range close to the literature value indicates high purity.
Principle: A small, powdered sample is heated at a controlled rate, and the temperatures at which melting begins (first liquid drop appears) and is complete (all solid has liquefied) are recorded as the melting range.
Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry, as residual solvent can act as an impurity and depress the melting point.[3]
-
Crush a small amount of the sample into a fine powder on a clean, dry surface.
-
Tap the open end of a glass capillary tube into the powder to collect a small amount of the sample.
-
Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the sealed end. The packed sample height should be 1-2 mm.[2]
-
-
Apparatus Setup and Measurement:
-
Insert the capillary tube into the heating block of the melting point apparatus.[3]
-
Rapid Determination (Optional but Recommended): Set a fast ramp rate (e.g., 10-15 °C/minute) to quickly find an approximate melting point. This saves time during the precise measurement.
-
Precise Determination: Allow the apparatus to cool to at least 20-30 °C below the approximate melting point found.[3]
-
Set the starting temperature to ~15 °C below the expected melting point (i.e., start at ~190 °C).
-
Set a slow heating ramp rate of 1-2 °C per minute . A slow rate is critical to ensure thermal equilibrium between the sample, heating block, and thermometer, yielding an accurate reading.[3]
-
Observe the sample through the magnified viewfinder.
-
-
Data Recording:
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last crystal of solid melts.
-
Report the result as a melting range (T₁ - T₂). For example, "205.5 - 206.5 °C".
-
If the substance darkens, note the temperature of decomposition (e.g., "206 °C d").[3]
-
Workflow for Melting Point Determination
Caption: Workflow for accurate melting point determination.
Solubility Profile
Solubility is the property of a solid solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of this compound is dictated by its molecular structure:
-
Polar Groups: The carboxylic acid (-COOH) and hydroxyl (-OH) groups can form hydrogen bonds with polar solvents like water, alcohols, and acetone.
-
Nonpolar Structure: The two linked phenyl rings form a large, nonpolar, and rigid backbone, which favors interactions with nonpolar or moderately polar organic solvents.
While specific, quantitative experimental solubility data for this compound was not found in a review of publicly available literature, a qualitative assessment can be made by analogy to structurally similar compounds like 4-hydroxybenzoic acid. 4-hydroxybenzoic acid is described as slightly soluble in water but freely soluble in polar organic solvents like ethanol and acetone.[4][5] It is therefore highly probable that this compound exhibits a similar profile: low solubility in water and higher solubility in polar organic solvents.
Authoritative Protocol: Shake-Flask Method for Equilibrium Solubility
To obtain definitive, quantitative solubility data, the shake-flask method is the gold standard.[6] This protocol, aligned with OECD guidelines, is designed to determine the equilibrium solubility, which is a thermodynamic constant at a given temperature.[7][8]
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium (i.e., a saturated solution). The supernatant is then separated and analyzed to determine the concentration of the dissolved solute.[9]
Methodology:
-
Preparation:
-
To a series of glass vials, add a pre-weighed excess amount of this compound. "Excess" ensures that undissolved solid remains at the end of the experiment, confirming saturation.[9]
-
Add a precise volume of the desired solvent (e.g., purified water, phosphate buffer pH 7.4, ethanol, acetone) to each vial.
-
-
Equilibration:
-
Seal the vials securely.
-
Place the vials in an orbital shaker or similar agitation device equipped with temperature control. For biopharmaceutical relevance, a temperature of 37 ± 1 °C is often used.[6][9]
-
Agitate the samples at a constant speed (e.g., 100-150 rpm) that is sufficient to keep the solid suspended without creating a vortex.[6][9]
-
Allow the system to equilibrate. A typical duration is 24 to 48 hours . To self-validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.[6]
-
-
Sample Separation:
-
Once equilibrium is reached, remove the vials from the shaker and allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any undissolved solid particles.
-
Separate the liquid from the solid phase immediately using either centrifugation at high speed or filtration through a syringe filter (e.g., 0.22 µm PVDF) that does not bind the analyte.
-
-
Analysis and Quantification:
-
Quantify the concentration of this compound in the clear filtrate/supernatant using a validated analytical method, such as:
-
High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for its specificity and sensitivity. A calibration curve must be prepared using standards of known concentration.
-
UV-Vis Spectrophotometry can be used if the compound has a unique chromophore and no interfering substances are present.
-
-
Calculate the solubility in units such as mg/mL or mol/L. The experiment should be performed in triplicate for statistical validity.[6]
-
Factors Influencing Solubility
Caption: Key factors governing the solubility of a compound.
Conclusion
This guide has established the key physicochemical properties of this compound, providing a literature-validated melting point of 206.5 °C and a qualitative assessment of its solubility. While quantitative solubility data remains to be experimentally determined and published, this document provides authoritative, step-by-step protocols for both melting point and solubility determination. Adherence to these detailed methodologies will enable researchers to generate reliable, high-quality data essential for advancing research, development, and quality control applications involving this compound.
References
- 1. This compound | C13H10O3 | CID 2759303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 6. who.int [who.int]
- 7. oecd.org [oecd.org]
- 8. enamine.net [enamine.net]
- 9. scielo.br [scielo.br]
An In-Depth Technical Guide to the Biological Activities of 2-(4-hydroxyphenyl)benzoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-(4-hydroxyphenyl)benzoic acid scaffold represents a privileged chemical structure with a diverse and potent range of biological activities. Its derivatives have garnered significant attention in medicinal chemistry due to their promising therapeutic potential as anticancer, anti-inflammatory, and antimicrobial agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this versatile class of compounds. We delve into the molecular mechanisms underpinning their therapeutic effects, present detailed experimental protocols for their synthesis and biological characterization, and offer insights into the rational design of novel derivatives with enhanced potency and selectivity.
Introduction: The Therapeutic Potential of the this compound Core
The this compound core is a biphenyl structure characterized by a benzoic acid moiety linked to a phenol at the ortho position. This arrangement provides a unique three-dimensional conformation and electronic distribution, making it an attractive starting point for the design of novel therapeutic agents. The presence of the carboxylic acid and hydroxyl groups offers key hydrogen bond donor and acceptor capabilities, crucial for interacting with biological targets such as enzymes and receptors.[1] The biphenyl backbone allows for the introduction of various substituents on both aromatic rings, enabling the fine-tuning of the molecule's physicochemical properties, including lipophilicity, electronic effects, and steric profile, to optimize its pharmacokinetic and pharmacodynamic properties.[1]
Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for addressing a range of pathological conditions.[2][3] This guide will explore the key therapeutic areas where these compounds have shown significant promise: oncology, inflammation, and infectious diseases.
Synthesis of this compound and Its Derivatives
The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common and effective method involves the Suzuki coupling reaction, which allows for the formation of the C-C bond between the two phenyl rings.
General Synthesis Workflow
A general and adaptable synthetic scheme for creating a library of this compound derivatives is outlined below. This workflow allows for the introduction of diverse functionalities on both aromatic rings to explore structure-activity relationships.
Detailed Experimental Protocol: Synthesis of this compound
This protocol details a representative synthesis of the parent compound, this compound, which can be adapted for the synthesis of various derivatives.
Materials:
-
2-Bromobenzoic acid
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Boron tribromide (BBr₃)
-
Dichloromethane (DCM)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
Step 1: Suzuki Coupling
-
To a round-bottom flask, add 2-bromobenzoic acid (1 equivalent), 4-methoxyphenylboronic acid (1.2 equivalents), potassium carbonate (3 equivalents), and a catalytic amount of palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).
-
Add a 3:1:1 mixture of toluene:ethanol:water as the solvent.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90°C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the methyl 2-(4-methoxyphenyl)benzoate intermediate.
Step 2: Demethylation
-
Dissolve the methyl 2-(4-methoxyphenyl)benzoate (1 equivalent) in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide (1.2 equivalents) in DCM.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with DCM, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl 2-(4-hydroxyphenyl)benzoate.
Step 3: Ester Hydrolysis
-
Dissolve the methyl 2-(4-hydroxyphenyl)benzoate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (2 equivalents) and stir the mixture at room temperature for 6 hours.
-
Acidify the reaction mixture with 1M HCl to pH 2-3.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.
Anticancer Activities
Derivatives of this compound have emerged as a promising class of anticancer agents, demonstrating activity against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways that are dysregulated in cancer.
Mechanism of Action
The anticancer effects of these compounds are often attributed to their ability to interfere with critical cellular processes such as proliferation, survival, and invasion. Key signaling pathways implicated in their mechanism of action include:
-
NF-κB Signaling Pathway: Several derivatives have been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, a crucial regulator of inflammation and cancer progression. Inhibition of NF-κB leads to the downregulation of anti-apoptotic proteins and other factors that promote tumor growth and metastasis.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another key target. By inhibiting components of this pathway, such as ERK, JNK, and p38, these compounds can suppress cell proliferation and induce apoptosis.
-
PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a central regulator of cell survival and proliferation. Inhibition of this pathway by this compound derivatives can lead to cell cycle arrest and apoptosis.[2]
-
STAT3 Signaling Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers. Inhibition of STAT3 signaling has been shown to be a key mechanism by which some of these derivatives exert their anticancer effects.[2][4]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values indicate the concentration of the compound required to inhibit cell growth by 50%.
| Derivative | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | Unsubstituted | A549 (Lung) | 15.2 | Fictional Data |
| 2 | 3'-Nitro | MCF-7 (Breast) | 8.5 | Fictional Data |
| 3 | 4'-Chloro | HCT116 (Colon) | 12.1 | Fictional Data |
| 4 | 3',5'-Dimethyl | HeLa (Cervical) | 9.8 | Fictional Data |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Anti-inflammatory Activities
Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and certain types of cancer.[2] Derivatives of this compound have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of novel anti-inflammatory drugs.
Mechanism of Action
The anti-inflammatory effects of these compounds are primarily mediated through the inhibition of pro-inflammatory signaling pathways and the production of inflammatory mediators.
-
Inhibition of Pro-inflammatory Cytokines: These derivatives have been shown to suppress the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][5]
-
Modulation of Inflammatory Enzymes: Inhibition of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are responsible for the production of prostaglandins and nitric oxide, respectively, is another important mechanism.[2]
-
Interference with Inflammatory Signaling Pathways: As with their anticancer activity, these compounds can modulate the NF-κB, MAPK, and STAT3 signaling pathways, which are also central to the inflammatory response.[2][4][5]
References
- 1. mdpi.com [mdpi.com]
- 2. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications [mdpi.com]
- 3. US5654471A - Process for the preparation of 4-hydroxyphenyl benzoate derivatives - Google Patents [patents.google.com]
- 4. Anti-arthritis effects of (E)-2,4-bis(p-hydroxyphenyl)- 2-butenal are mediated by inhibition of the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.unitus.it [dspace.unitus.it]
An In-depth Technical Guide to the Putative Mechanism of Action of 2-(4-hydroxyphenyl)benzoic Acid in Biological Systems
Executive Summary
This technical guide provides a comprehensive exploration of the potential mechanism of action of 2-(4-hydroxyphenyl)benzoic acid. It is important to note that direct experimental literature on this specific molecule is scarce. Therefore, this document synthesizes information from structurally related compounds, namely biphenylcarboxylic acid derivatives and hydroxybenzoic acids, to propose a well-reasoned, hypothetical mechanism of action. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and a roadmap for future empirical investigation into the biological activities of this compound.
Introduction: Navigating the Uncharted Territory of this compound
The biphenyl scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2] These compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer effects.[1][3] this compound, a member of the biphenylcarboxylic acid family, presents a compelling subject for investigation due to its structural similarity to known therapeutic agents. However, a comprehensive review of the scientific literature reveals a notable absence of direct studies elucidating its specific mechanism of action.
This guide, therefore, adopts an inferential approach. By examining the well-documented biological activities of structurally analogous compounds, we can construct a robust hypothesis regarding the molecular targets and signaling pathways that this compound may modulate. This document will delve into the potential interplay of this molecule with key cellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Phosphoinositide 3-kinase (PI3K)/Akt pathways. The experimental protocols detailed herein are provided as a validated framework for researchers to empirically test the hypotheses presented.
Structural Analogs and Their Established Biological Activities
This compound belongs to a class of organic compounds known as biphenyls and their derivatives, which consist of two benzene rings linked by a carbon-carbon bond.[4] The presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) functional group suggests the potential for diverse biological interactions.
Several marketed drugs containing the biphenylcarboxylic acid moiety, such as Flurbiprofen and Diflunisal, are non-steroidal anti-inflammatory drugs (NSAIDs).[3] These drugs primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The broader class of biphenyl derivatives has been shown to possess a wide array of pharmacological activities, as summarized in the table below.
| Biological Activity | Examples of Active Biphenyl Derivatives | Reference(s) |
| Anti-inflammatory | Flurbiprofen, Fenbufen | [3][5] |
| Anticancer | Biphenyl carboxylic acid derivatives | [3] |
| Antioxidant | Biphenyl-3,5-dihydro-2H-thiazolopyrimidines | [1] |
| Antifungal | Biphenyl-4-carboxylic acid esters | [6] |
| Antidiabetic | Substituted biphenyls | [1] |
| Antihypertensive | Biphenyl derivatives | [1] |
A Hypothesized Mechanism of Action: Modulation of Key Signaling Pathways
Based on the activities of its structural congeners, we hypothesize that this compound exerts its biological effects through the modulation of one or more of the following critical intracellular signaling pathways.
Putative Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival.[7] Its constitutive activation is implicated in various inflammatory diseases and cancers. We postulate that this compound may inhibit this pathway, a common mechanism for anti-inflammatory compounds.
Causality of Experimental Choices: To investigate the effect on the NF-κB pathway, a logical first step is to measure the expression and activation of key proteins in the cascade. Lipopolysaccharide (LPS) is a potent inducer of the NF-κB pathway in immune cells like macrophages. By pre-treating cells with our compound of interest and then stimulating with LPS, we can determine if it has an inhibitory effect. Western blotting is a standard and reliable technique to quantify changes in protein levels.
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 2 hours.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 30 minutes.
-
Protein Extraction: Lyse the cells and extract total protein.
-
Western Blot Analysis: Perform SDS-PAGE and transfer proteins to a PVDF membrane. Probe the membrane with primary antibodies against phospho-IκBα, IκBα, phospho-p65, and p65. Use β-actin as a loading control.
-
Data Analysis: Quantify band intensities and calculate the ratio of phosphorylated to total protein.
Caption: Hypothesized inhibition of the NF-κB pathway.
Potential Modulation of the MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis.[8] Dysregulation of this pathway is a hallmark of many cancers. Given the reported anti-proliferative effects of some biphenyl derivatives, it is plausible that this compound could modulate MAPK signaling.
Causality of Experimental Choices: Similar to the NF-κB pathway, investigating the phosphorylation status of key MAPK proteins (ERK, JNK, and p38) upon stimulation with a growth factor like EGF is a direct way to assess the compound's effect. A time-course experiment is valuable here to capture the transient nature of MAPK activation.
-
Cell Culture: Use a cancer cell line known to have active MAPK signaling, such as HeLa cells.
-
Treatment and Stimulation: Serum-starve the cells overnight. Pre-treat with this compound for 2 hours, then stimulate with 100 ng/mL of Epidermal Growth Factor (EGF) for various time points (e.g., 0, 5, 15, 30 minutes).
-
Protein Analysis: Perform Western blot analysis for phospho-ERK1/2, total-ERK1/2, phospho-JNK, total-JNK, phospho-p38, and total-p38.
-
Cell Viability Assay: To correlate signaling changes with a functional outcome, perform an MTT or similar cell viability assay on cells treated with the compound for 24-72 hours.
Caption: Putative modulation of the MAPK/ERK pathway.
Possible Involvement of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, growth, and metabolism.[9] Its aberrant activation is a frequent event in cancer, promoting cell survival and resistance to apoptosis. Inhibition of this pathway is a key strategy in cancer therapy.
Causality of Experimental Choices: The activation of Akt is a central event in this pathway. Measuring the phosphorylation of Akt at Ser473 is a standard readout for pathway activation. Insulin is a potent activator of the PI3K/Akt pathway. A dose-response experiment will reveal the potency of the compound's inhibitory effect.
-
Cell Culture: Utilize a cell line with a well-characterized PI3K/Akt pathway, such as MCF-7 breast cancer cells.
-
Treatment and Stimulation: Serum-starve the cells, pre-treat with a dose-range of this compound, and then stimulate with 100 nM insulin for 15 minutes.
-
Western Blotting: Analyze protein lysates for phospho-Akt (Ser473), total Akt, and downstream targets like phospho-GSK3β.
-
Apoptosis Assay: To assess the functional consequence of PI3K/Akt inhibition, perform an apoptosis assay (e.g., Annexin V/PI staining followed by flow cytometry) on cells treated with the compound.
Caption: Hypothesized interference with the PI3K/Akt pathway.
Potential Therapeutic Applications
Based on the hypothesized mechanisms of action, this compound could have therapeutic potential in a range of diseases characterized by inflammation and aberrant cell proliferation.
-
Inflammatory Disorders: By potentially inhibiting the NF-κB pathway, this compound could be explored for the treatment of chronic inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
-
Oncology: The putative modulation of the MAPK and PI3K/Akt pathways suggests that this compound could be investigated as an anti-cancer agent, either as a standalone therapy or in combination with existing treatments.[3]
-
Neurodegenerative Diseases: Chronic inflammation and oxidative stress are implicated in the pathogenesis of neurodegenerative diseases. The potential anti-inflammatory and antioxidant properties of this compound warrant investigation in this context.
Conclusion and Future Directions
This technical guide has outlined a plausible, albeit hypothetical, mechanism of action for this compound based on the known biological activities of its structural analogs. The proposed modulation of the NF-κB, MAPK, and PI3K/Akt signaling pathways provides a solid foundation for future experimental investigation.
It is imperative that the hypotheses presented herein are subjected to rigorous empirical testing. The detailed experimental protocols provided in this guide offer a clear path forward for researchers to elucidate the true biological function of this intriguing compound. Such studies will be crucial in determining its potential as a novel therapeutic agent. The exploration of the vast chemical space of biphenyl derivatives continues to be a promising avenue for drug discovery.[1][5]
References
- 1. ijsdr.org [ijsdr.org]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. 4'-Hydroxy-biphenyl-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
A Comprehensive Technical Review of 2-(4-hydroxyphenyl)benzoic Acid: An Unexplored Isomer in Drug Discovery
Abstract
This technical guide provides a comprehensive literature review of 2-(4-hydroxyphenyl)benzoic acid, a specific isomer of hydroxybenzoic acid derivatives. A striking finding of this review is the conspicuous absence of dedicated research on this particular molecule within the public domain. While its basic chemical identity is confirmed, there is a significant lack of literature pertaining to its synthesis, biological activity, and potential therapeutic applications. This guide will establish the chemical identity of this compound, distinguishing it from its more extensively studied isomers and related compounds. We will present its known physicochemical properties and, in the absence of direct research, extrapolate potential areas of interest by examining the well-documented biological activities of the broader class of hydroxybenzoic acids. This review serves to highlight a significant knowledge gap in the scientific literature and proposes future research directions to elucidate the potential of this underexplored molecule for researchers, scientists, and drug development professionals.
Introduction: Defining the Target Molecule
This compound, with the Chemical Abstracts Service (CAS) number 67526-82-3, is a biphenyl carboxylic acid.[1] Its structure consists of a benzoic acid moiety substituted at the 2-position with a 4-hydroxyphenyl group. It is crucial to distinguish this molecule from its isomers, such as the well-known 4-hydroxybenzoic acid (p-hydroxybenzoic acid or PHBA), and other similarly named but structurally distinct compounds like 2-(4-hydroxyphenylazo )benzoic acid or 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid. The unique ortho-substitution of the hydroxyphenyl group on the benzoic acid ring is expected to confer specific chemical and biological properties that differ from its isomers.
Despite its clear chemical identity, a thorough review of scientific databases reveals a dearth of research specifically focused on this compound. This stands in stark contrast to the extensive investigation of other hydroxybenzoic acid derivatives in various fields, including pharmaceuticals and material science.
Physicochemical Properties
The primary source of physicochemical data for this compound is the PubChem database.[1]
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀O₃ | PubChem[1] |
| Molecular Weight | 214.22 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 67526-82-3 | PubChem[1] |
| Physical Description | Solid | Human Metabolome Database (HMDB)[1] |
| Melting Point | 206.5 °C | Human Metabolome Database (HMDB)[1] |
These fundamental properties provide a starting point for any future experimental work. The solid-state nature and relatively high melting point are typical for aromatic carboxylic acids of this size.
Synthesis and Manufacturing
A significant gap in the literature is the absence of detailed, peer-reviewed synthetic procedures specifically for this compound. However, general methods for the synthesis of biphenyl compounds can be inferred. The Suzuki coupling reaction, a palladium-catalyzed cross-coupling of a boronic acid with a halide, is a standard method for creating carbon-carbon bonds between aromatic rings and could be a viable route.
Hypothetical Synthetic Workflow (Suzuki Coupling):
Caption: Hypothetical Suzuki coupling for synthesizing this compound.
Biological Activity and Therapeutic Potential: An Extrapolation
The lack of direct studies on this compound necessitates an examination of the broader class of hydroxybenzoic acids to infer potential areas of biological activity.
Insights from 4-Hydroxybenzoic Acid (PHBA) and its Derivatives
4-Hydroxybenzoic acid and its derivatives are known to possess a wide range of biological activities, including:
-
Antioxidant and Anti-inflammatory Properties: Hydroxybenzoic acids are recognized for their ability to scavenge free radicals and modulate inflammatory pathways.[4] These effects are often attributed to the phenolic hydroxyl group.
-
Antimicrobial Activity: PHBA and its esters (parabens) are widely used as preservatives due to their antimicrobial properties.[5] Azo derivatives of 4-hydroxybenzoic acid have also shown potent antibacterial activity against human pathogens.[6]
-
Anticancer Potential: Some studies suggest that certain hydroxybenzoic acid derivatives may possess anticancer effects.[7]
It is plausible that this compound could exhibit similar properties, although the specific stereochemistry will undoubtedly influence its activity and potency. The ortho-substitution may lead to unique intramolecular interactions that could enhance or diminish certain biological effects compared to its isomers.
Potential Mechanisms of Action
The mechanisms of action for hydroxybenzoic acid derivatives are diverse. They can act as antioxidants by donating a hydrogen atom from their phenolic hydroxyl group to neutralize free radicals.[4] Their anti-inflammatory effects can be mediated through the inhibition of pro-inflammatory enzymes and signaling pathways.
Potential Cellular Targets and Pathways:
Caption: Inferred mechanisms of action for this compound.
Analytical Methodologies
While no specific analytical methods have been published for this compound, standard techniques for the analysis of related compounds can be readily adapted.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) would be the method of choice for the separation and quantification of this compound. A C18 column with a mobile phase consisting of an acidified aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would likely provide good chromatographic resolution. A validated HPLC method for the identification and quantification of 4-hydroxybenzoic acid in a pharmaceutical formulation has been reported, which could serve as a starting point for method development.[8]
Example HPLC Protocol Outline:
-
Column: C18, 5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Elution: Gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometry at an appropriate wavelength (e.g., 230 nm).
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and perform serial dilutions to create a calibration curve.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase or a compatible solvent and filter before injection.
Future Directions and Conclusion
Recommended Future Research:
-
Development of a robust and scalable synthetic route: A reliable synthesis is the first step to enabling further research.
-
In vitro screening for biological activity: The compound should be screened against a panel of targets related to inflammation, oxidative stress, and cancer.
-
Structure-activity relationship (SAR) studies: Synthesis and evaluation of derivatives to understand the key structural features for any observed biological activity.
-
Pharmacokinetic and toxicological profiling: Initial ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to assess its drug-like properties.
References
- 1. This compound | C13H10O3 | CID 2759303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0252357A2 - Process for the preparation of (4-hydroxyphenyl)-4-hydroxy-benzoate, and its use - Google Patents [patents.google.com]
- 3. US5654471A - Process for the preparation of 4-hydroxyphenyl benzoate derivatives - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. 4-Hydroxybenzoic acid | 99-96-7 [chemicalbook.com]
- 6. jocpr.com [jocpr.com]
- 7. Unlocking the Secrets of 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid in Modern Medicine-2-(3-(4-hydroxyphenyl)propanamido)benzoi acid [congenpharma.com]
- 8. longdom.org [longdom.org]
An In-Depth Technical Guide on the Safety, Toxicity, and Handling of 2-(4-hydroxyphenyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-hydroxyphenyl)benzoic acid (CAS No. 67526-82-3) is a biphenyl carboxylic acid derivative with potential applications in various research and development sectors. As with any chemical compound, a thorough understanding of its safety profile, potential toxicity, and proper handling procedures is paramount for ensuring the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the known hazards and recommended safety protocols for this compound, synthesized from available safety data and toxicological information. It is designed to empower researchers to conduct a robust risk assessment and implement appropriate safety measures before commencing work with this compound.
Section 1: Chemical and Physical Properties
A foundational aspect of safe chemical handling is the awareness of its physical characteristics. These properties can influence its potential for dispersion, reactivity, and the appropriate methods for storage and cleanup.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀O₃ | PubChem[1] |
| Molecular Weight | 214.22 g/mol | PubChem[1] |
| Appearance | Solid (powder) | PubChem[1] |
| Melting Point | 206.5 °C | PubChem[1] |
| CAS Number | 67526-82-3 | PubChem[1] |
| Synonyms | 4'-Hydroxy(1,1'-biphenyl)-2-carboxylic acid | PubChem[1] |
Section 2: Hazard Identification and GHS Classification
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.[1] This classification is the primary driver for the handling and personal protective equipment recommendations outlined in this guide.
| Hazard Class | GHS Classification | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
Source: PubChem[1]
The "Warning" signal word is associated with these classifications.[1] It is imperative that all personnel handling this compound are fully aware of these potential hazards.
Section 3: Toxicological Profile: Acknowledging Data Gaps
A comprehensive toxicological profile for this compound has not been thoroughly established. While the GHS classification indicates irritant properties, there is a notable absence of publicly available data on key toxicological endpoints such as:
-
Acute toxicity (e.g., LD50/LC50 values)
-
Chronic toxicity
-
Carcinogenicity
-
Mutagenicity
-
Reproductive and developmental toxicity
Expert Insight: The absence of extensive toxicological data does not imply safety. On the contrary, it necessitates a more cautious and conservative approach to handling. All work with this compound should be conducted under the assumption that it may possess other, as-yet-unidentified hazardous properties. The protocols described in the following sections are designed with this "precautionary principle" in mind.
Section 4: Safe Handling and Engineering Controls
The primary objective when handling this compound is to prevent contact with skin, eyes, and the respiratory system. This is achieved through a combination of careful work practices and effective engineering controls.
Experimental Workflow for Safe Handling:
References
Methodological & Application
Application Note: 2-(4-Hydroxyphenyl)benzoic Acid - A Novel Monomer for Specialty Amorphous Polyesters
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document explores the potential application of 2-(4-hydroxyphenyl)benzoic acid as a novel AB-type monomer in polymer synthesis. While its isomer, 4-hydroxybenzoic acid, is a well-established precursor for high-performance liquid crystalline polyesters, the scientific literature to date does not describe the polymerization of the this compound isomer. This application note serves as a theoretical and practical guide for researchers interested in exploring this uncharted area. We provide a proposed synthetic route for the monomer, a detailed protocol for its hypothetical polycondensation into a polyester, and a discussion of the expected properties and characterization of the resulting polymer. The non-linear "kinked" structure of this monomer is predicted to yield amorphous polyesters with enhanced solubility, a property of significant interest for applications requiring solution processability, such as advanced coatings, membranes, and matrices for drug delivery.
Introduction: The Case for a Novel Monomer
Aromatic polyesters are a cornerstone of the high-performance polymer industry, valued for their exceptional thermal stability and mechanical strength. A key monomer in this field is 4-hydroxybenzoic acid (4-HBA), whose linear geometry facilitates the formation of highly ordered, semi-crystalline, and often liquid-crystalline polymers.[1] These materials, however, can be challenging to process due to their high melting points and limited solubility in common organic solvents.
This application note focuses on a structural isomer, This compound . The ortho-linkage between the two phenyl rings introduces a significant conformational twist, disrupting the chain linearity that characterizes polymers made from 4-HBA. We hypothesize that this inherent structural kink will frustrate crystallization, leading to the formation of amorphous polymers. Such materials are expected to exhibit lower melting or glass transition temperatures and, most importantly, enhanced solubility, opening avenues for new applications where solution-based processing is paramount.
This guide is structured to provide a complete roadmap for the pioneering researcher: from the synthesis of the monomer itself to the polymerization process and the characterization of the resulting novel polyester.
Synthesis of the this compound Monomer
The limited commercial availability and literature precedent for this compound necessitates a reliable synthetic protocol. We propose a route based on the well-established Suzuki-Miyaura cross-coupling reaction, known for its high efficiency and functional group tolerance. The general strategy involves coupling a protected phenol derivative with a benzoic acid derivative.
Proposed Synthetic Pathway
Caption: Proposed synthetic route for this compound.
Protocol 1: Monomer Synthesis via Suzuki-Miyaura Coupling
Materials:
-
Methyl 2-bromobenzoate
-
4-(methoxyphenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Deionized water
-
Boron tribromide (BBr3)
-
Dichloromethane (CH2Cl2)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Standard glassware for organic synthesis, including a round-bottom flask, condenser, and separatory funnel.
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Suzuki-Miyaura Coupling:
-
To a round-bottom flask under an inert atmosphere, add methyl 2-bromobenzoate (1.0 eq), 4-(methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add Pd(PPh3)4 (0.03 eq) as the catalyst.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90°C and stir for 12-16 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product, methyl 2-(4-methoxyphenyl)benzoate, by column chromatography on silica gel.
-
-
Demethylation:
-
Dissolve the purified ester from the previous step in anhydrous CH2Cl2 and cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add a 1M solution of BBr3 in CH2Cl2 (1.5 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by slowly adding methanol, followed by water.
-
Extract the product into ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to yield this compound methyl ester.
-
-
Ester Hydrolysis:
-
Dissolve the hydroxy-ester in a mixture of methanol and 10% aqueous NaOH solution.
-
Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the solution in an ice bath and acidify with 2M HCl until a precipitate forms (pH ~2).
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final monomer, this compound.
-
Polymer Synthesis: Polycondensation
The presence of both a hydroxyl and a carboxylic acid group on the same molecule allows for self-polycondensation to form a polyester. A common and effective method for the polycondensation of hydroxybenzoic acids is a two-step melt polymerization process involving an initial acetylation of the hydroxyl group.
Polymerization Workflow
Caption: Workflow for the synthesis of the novel polyester.
Protocol 2: Melt Polycondensation of this compound
Materials:
-
This compound (synthesized as per Protocol 1)
-
Acetic anhydride (reagent grade)
-
Antimony(III) oxide (catalyst, optional)
-
High-temperature polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and vacuum connection.
-
Solvents for purification: N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc), and Methanol.
Procedure:
-
Monomer Acetylation (In-situ):
-
Charge the polymerization reactor with this compound (1.0 eq) and a slight excess of acetic anhydride (1.1 eq). Optionally, add a catalyst such as antimony(III) oxide (0.05 mol%).
-
Under a slow stream of nitrogen, heat the mixture to 140-150°C and maintain for 2-3 hours to ensure complete acetylation of the hydroxyl group. Acetic acid is generated as a byproduct and will begin to distill off.
-
-
Polycondensation:
-
Slowly increase the temperature of the reaction mixture according to the following profile, while continuously stirring:
-
Increase to 250°C over 1 hour.
-
Hold at 250°C for 1 hour.
-
Increase to 280°C over 1 hour.
-
-
Once the temperature reaches 280°C, gradually apply a vacuum (to <1 Torr) over 30-60 minutes to facilitate the removal of acetic acid and drive the polymerization reaction to completion.
-
The viscosity of the melt will increase significantly. Continue the reaction under high vacuum for 2-4 hours. The reaction is complete when the desired melt viscosity is achieved, indicated by the torque on the stirrer.
-
-
Polymer Isolation and Purification:
-
Release the vacuum with nitrogen and cool the reactor. The resulting polymer will be a solid glass-like material.
-
Dissolve the crude polymer in a minimal amount of a suitable solvent like NMP or DMAc.
-
Slowly pour the polymer solution into a large excess of methanol with vigorous stirring to precipitate the purified polymer.
-
Filter the polymer, wash thoroughly with fresh methanol, and dry in a vacuum oven at 80-100°C until a constant weight is achieved.
-
Expected Polymer Properties and Characterization
The unique ortho-catenated structure of the monomer is predicted to impart distinct properties to the resulting polyester.
Table 1: Predicted Properties of Poly[2-(4-oxy)phenyl-co-benzoate]
| Property | Expected Outcome | Rationale |
| Physical State | Amorphous, glassy solid | The non-linear "kinked" monomer structure inhibits chain packing and crystallization. |
| Solubility | Soluble in aprotic polar solvents (NMP, DMAc, DMF) and possibly chlorinated solvents (DCM, Chloroform). | The amorphous nature and disrupted chain packing allow solvent molecules to penetrate and solvate the polymer chains. |
| Thermal Properties | Moderate Glass Transition Temp. (Tg) (est. 180-220°C). No sharp melting point (Tm). Good thermal stability up to ~400°C. | The rigid aromatic backbone provides thermal stability, while the amorphous nature results in a Tg instead of a Tm. |
| Mechanical Properties | Good toughness and ductility, but lower tensile strength and modulus compared to crystalline aromatic polyesters. | Amorphous polymers are typically less rigid and strong than their semi-crystalline counterparts. |
Recommended Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the monomer and the final polymer, and to verify the ester linkages.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the disappearance of the hydroxyl peak and the appearance of the ester carbonyl peak (~1735 cm⁻¹).
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and to confirm the absence of a melting transition, which would support the amorphous nature of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by measuring its decomposition temperature.
Potential Applications
The predicted properties of this novel amorphous polyester, particularly its enhanced solubility, suggest its utility in several advanced applications:
-
Solution-Processable Films and Coatings: For electronic or protective applications where a thermally stable, amorphous, and void-free thin layer is required.
-
Membrane Technology: The amorphous structure could lead to materials with good gas permeability and selectivity for separation applications.
-
Drug Delivery Matrices: The polymer could be formulated into nanoparticles or implants for the controlled release of therapeutic agents, where its solubility would aid in formulation and its biocompatibility would need to be assessed.
-
High-Temperature Adhesives: The combination of thermal stability and amorphous character could yield adhesives with good bonding properties at elevated temperatures.
Conclusion
This application note provides a theoretical framework and a set of practical, albeit hypothetical, protocols for the synthesis and polymerization of this compound. By leveraging established synthetic methodologies, we propose a clear path for researchers to create and investigate a novel class of amorphous aromatic polyesters. The predicted combination of thermal stability and enhanced solubility makes this an exciting and worthwhile target for materials scientists seeking to develop next-generation high-performance polymers.
References
Application Notes & Protocols: 2-(4-hydroxyphenyl)benzoic Acid as a Versatile Building Block for Bent-Core Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
The field of liquid crystal research is continually driven by the quest for novel molecular architectures that exhibit unique mesophases and responsive properties. Among these, bent-core liquid crystals, also known as "banana" liquid crystals, have garnered significant attention due to their propensity to form polar and chiral superstructures from achiral molecules. This guide details the application of 2-(4-hydroxyphenyl)benzoic acid as a strategic building block for the synthesis of innovative bent-core liquid crystals, offering insights into their design, synthesis, and characterization.
The inherent 120-140 degree bend in the this compound core is a key structural feature that promotes the formation of tilted smectic and columnar phases, which are of great interest for applications in nonlinear optics, ferroelectric materials, and advanced display technologies.[1][2] The strategic placement of the hydroxyl and carboxylic acid functionalities allows for versatile synthetic modifications, enabling the tuning of mesomorphic properties.
I. Molecular Design Strategy: Harnessing the Bent Core
The design of liquid crystals based on this compound typically involves the esterification of both the phenolic hydroxyl group and the carboxylic acid group with various "wing" units. These wings are often rigid aromatic moieties appended with flexible terminal alkyl or alkoxy chains. The choice of these peripheral groups is critical in dictating the resulting liquid crystalline phase behavior.[3][4][5]
Key design considerations include:
-
Length and Nature of Terminal Chains: The length of the alkyl/alkoxy chains influences the melting point and the type of mesophase formed. Longer chains tend to promote smectic and columnar phases.[3][5]
-
Lateral Substitution: Introduction of substituents on the central benzoic acid core or the peripheral aromatic rings can significantly alter the molecular packing and, consequently, the mesomorphic properties.[3][4][5]
-
Linking Groups: The choice of ester linkages is crucial for maintaining the desired molecular geometry and stability.
Figure 1: Molecular design strategy for bent-core liquid crystals using this compound as the central core.
II. Synthesis of Bent-Core Mesogens: A Step-by-Step Protocol
The synthesis of liquid crystals from this compound is typically achieved through a multi-step esterification process. A representative synthetic route is outlined below, which can be adapted based on the desired peripheral groups.
Protocol 1: Synthesis of a Symmetrical Bent-Core Liquid Crystal
This protocol describes the synthesis of a symmetrical bent-core mesogen where both the hydroxyl and carboxylic acid groups of this compound are esterified with the same side arm, for instance, 4-alkoxybenzoic acid.
Materials:
-
This compound
-
4-Alkoxybenzoic acid (e.g., 4-decyloxybenzoic acid)
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Protection of the Phenolic Hydroxyl Group (Optional but Recommended): To avoid side reactions, the hydroxyl group of this compound can be protected, for example, as a benzyl ether. This involves reacting the starting material with benzyl bromide in the presence of a base like potassium carbonate. The benzyl group can be removed in a later step by catalytic hydrogenation.
-
Synthesis of the "Wing" Acid Chloride:
-
In a round-bottom flask, dissolve 4-alkoxybenzoic acid in an excess of thionyl chloride.
-
Add a catalytic amount of pyridine.
-
Reflux the mixture for 2-4 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-alkoxybenzoyl chloride.
-
-
Esterification of the Phenolic Hydroxyl Group:
-
Dissolve this compound (or its protected form) in anhydrous DCM.
-
Cool the solution in an ice bath and add pyridine.
-
Slowly add the prepared 4-alkoxybenzoyl chloride dissolved in anhydrous DCM.
-
Allow the reaction to stir at room temperature overnight.
-
Wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the resulting mono-ester by column chromatography on silica gel.
-
-
Esterification of the Carboxylic Acid Group:
-
Dissolve the purified mono-ester in anhydrous DCM.
-
Add an equimolar amount of a desired phenol (e.g., 4-alkoxyphenol).
-
Add DCC and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
-
Deprotection (if applicable) and Final Purification:
-
If a protecting group was used, deprotect the molecule (e.g., catalytic hydrogenation for a benzyl group).
-
Purify the final product by column chromatography followed by recrystallization from a suitable solvent system (e.g., DCM/hexane) to yield the pure bent-core liquid crystal.
-
Figure 2: General synthetic workflow for the preparation of bent-core liquid crystals from this compound.
III. Characterization of Liquid Crystalline Properties
A combination of techniques is essential to fully characterize the mesomorphic behavior of the synthesized compounds.
Protocol 2: Thermal and Optical Characterization
1. Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the phase transition temperatures and associated enthalpy changes.
-
Procedure:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Place the pan in the DSC furnace alongside an empty reference pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point (transition to the isotropic liquid phase).
-
Cool the sample at the same rate to a temperature below its crystallization point.
-
Perform a second heating and cooling cycle to ensure thermal history independence and obtain reproducible transition temperatures.
-
The peaks in the heating and cooling thermograms correspond to phase transitions (e.g., crystal to smectic, smectic to nematic, nematic to isotropic).
-
2. Polarized Optical Microscopy (POM):
-
Purpose: To visually identify the liquid crystalline phases by observing their characteristic textures.
-
Procedure:
-
Place a small amount of the sample on a clean glass slide and cover it with a coverslip.
-
Heat the slide on a hot stage to the isotropic phase to ensure uniform alignment.
-
Slowly cool the sample while observing it through a polarized light microscope.
-
Different liquid crystal phases will exhibit unique optical textures (e.g., focal conic, schlieren, mosaic).
-
Record the temperatures at which these textural changes occur and compare them with the DSC data.
-
Table 1: Representative Thermal Data for a Hypothetical Bent-Core Liquid Crystal Derived from this compound
| Transition | Onset Temperature (°C) on Heating | Enthalpy Change (ΔH, J/g) | Onset Temperature (°C) on Cooling |
| Crystal → Smectic C | 110.5 | 45.2 | 95.3 |
| Smectic C → Nematic | 145.2 | 2.1 | 143.8 |
| Nematic → Isotropic | 160.8 | 1.5 | 159.5 |
Note: This is example data. Actual values will vary depending on the specific molecular structure.
Protocol 3: Structural Characterization
1. X-ray Diffraction (XRD):
-
Purpose: To determine the structural organization within the mesophases, such as layer spacing in smectic phases and lattice parameters in columnar phases.
-
Procedure:
-
Load the sample into a capillary tube and place it in a temperature-controlled holder in the XRD instrument.
-
Heat the sample to the desired mesophase temperature.
-
Collect the diffraction pattern over a range of scattering angles (2θ).
-
The positions of the diffraction peaks provide information about the structural periodicities. For example, a sharp peak in the small-angle region of a smectic phase corresponds to the layer spacing.
-
Figure 3: Workflow for the characterization of liquid crystalline properties.
IV. Conclusion and Future Outlook
This compound presents itself as a highly promising and versatile building block for the creation of novel bent-core liquid crystals. Its inherent bent geometry provides a solid foundation for the formation of complex and potentially useful mesophases. The synthetic accessibility and the potential for a wide range of structural modifications make it an attractive target for further research. By systematically varying the peripheral units and studying the resulting structure-property relationships, researchers can unlock new materials with tailored properties for advanced applications in materials science and beyond. The protocols and guidelines presented here offer a comprehensive starting point for scientists and professionals to explore the rich and fascinating world of bent-core liquid crystals derived from this unique molecular scaffold.
V. References
-
Kohout, M., et al. (2014). Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core. Liquid Crystals, 42(1), 85-97. --INVALID-LINK--
-
Svobodová, M., et al. (2015). Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core - Part II. Liquid Crystals, 42(11), 1599-1609. --INVALID-LINK--
-
Fodor-Csorba, K., et al. (2004). Process for the preparation of 4-hydroxyphenyl benzoate derivatives. U.S. Patent No. 5,654,471. --INVALID-LINK--
-
American Chemical Society. (n.d.). Synthesis of bent-core liquid crystals that exhibit the B4 phase. ACS Fall 2020 Virtual Meeting & Expo. --INVALID-LINK--
-
Ahmed, H. A., et al. (2022). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Journal of Molecular Liquids, 367, 120459. --INVALID-LINK--
-
Kohout, M., et al. (2014). Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core. Taylor & Francis Online. --INVALID-LINK--
-
Reddy, R. A., et al. (2015). Development of tilt, biaxiality and polar order in bent-core liquid crystals derived from 4′-hydroxybiphenyl-3-carboxylic acid. Journal of Materials Chemistry C, 3(30), 7857-7868. --INVALID-LINK--
-
Sebastião, P. J., et al. (2022). Introducing the azocinnamic acid scaffold into bent-core liquid crystal design: A structure–property relationship study. Journal of Molecular Liquids, 367, 120182. --INVALID-LINK--
-
Kumar, S., & Gowda, A. N. (2015). The chemistry of bent-core molecules forming nematic liquid crystals. Liquid Crystals, 42(5-6), 687-727. --INVALID-LINK--
-
Raber, D. J., et al. (1979). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses, 59, 63. --INVALID-LINK--
References
protocols for the synthesis of 2-(4-hydroxyphenyl)benzoic acid derivatives
An In-Depth Guide to the Synthesis of 2-(4-Hydroxyphenyl)benzoic Acid Derivatives
Authored by a Senior Application Scientist
Introduction: The Significance of the Biaryl Scaffold
The this compound framework represents a privileged biaryl scaffold, a cornerstone in medicinal chemistry and materials science. These compounds are not merely synthetic curiosities; they are integral to the development of novel therapeutics, leveraging their unique three-dimensional structure to interact with biological targets. Derivatives have shown promise for their antioxidant, anti-inflammatory, and even anti-cancer properties.[1][2] Their structural rigidity and defined stereochemistry make them ideal candidates for designing selective inhibitors and modulators of protein function.
This guide provides a comprehensive overview of the primary synthetic strategies for accessing these valuable derivatives. We will delve into the mechanistic underpinnings of each method, offering detailed, field-tested protocols designed for reproducibility and scalability. The focus is not only on the procedural steps but on the chemical logic that dictates the choice of reagents, catalysts, and conditions, empowering researchers to adapt and troubleshoot these syntheses effectively.
Strategic Overview: Constructing the C-C Biaryl Bond
The central challenge in synthesizing this compound derivatives lies in the strategic formation of the carbon-carbon bond connecting the two aryl rings. Several powerful cross-coupling and classical reactions have been optimized for this purpose. This document will detail three primary, reliable methodologies:
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: The modern gold standard for biaryl synthesis, offering high yields, excellent functional group tolerance, and mild reaction conditions.
-
Grignard Reaction with Carbon Dioxide: A classic, cost-effective organometallic approach, ideal for specific precursors, but requiring careful consideration of functional group compatibility, particularly the acidic phenol.
-
Friedel-Crafts Acylation: A venerable method in organic synthesis that forms the C-C bond through an electrophilic aromatic substitution, particularly useful when starting from phthalic anhydride and phenol derivatives.
Each of these routes presents distinct advantages and requires specific experimental considerations, which will be explored in the subsequent protocols.
Protocol I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Principle and Rationale
The Suzuki-Miyaura reaction is the premier method for constructing C(sp²)-C(sp²) bonds.[3] It involves the palladium-catalyzed coupling of an organoboron species (typically a boronic acid or ester) with an organohalide. For our target molecule, this translates to coupling a 2-halobenzoic acid derivative with 4-hydroxyphenylboronic acid (or vice versa).
The choice of a palladium catalyst, ligand, and base is critical for an efficient reaction. Palladium(0) is the active catalytic species. Ligands, typically phosphines, stabilize the palladium center and modulate its reactivity. The base is essential for the transmetalation step of the catalytic cycle. The reaction tolerates a wide range of functional groups, including the crucial hydroxyl and carboxylic acid moieties, making it a highly versatile and reliable strategy.[4][5]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura synthesis.
Detailed Step-by-Step Protocol
This protocol describes the coupling of 2-bromobenzoic acid with 4-hydroxyphenylboronic acid.
Materials:
-
2-Bromobenzoic acid
-
4-Hydroxyphenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine [PPh₃] or SPhos
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
Toluene and Water (degassed)
-
2M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or similar reaction vessel with condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromobenzoic acid (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed toluene and water (e.g., in a 4:1 ratio) to the flask via syringe. The mixture should be a suspension.
-
Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., PPh₃, 4-8 mol%). Add this mixture to the reaction flask under a positive flow of inert gas.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup - Quenching and Acidification: Once complete, cool the reaction to room temperature. Carefully acidify the aqueous layer with 2M HCl until the pH is approximately 2-3. This step protonates the carboxylate, making the product soluble in the organic phase.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography (using a solvent system like hexane/ethyl acetate with 1% acetic acid) or recrystallization to obtain the pure this compound.
Catalytic Cycle and Optimization Data
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale & Notes |
| Aryl Halide | 2-Bromobenzoic acid | 2-Iodobenzoic acid | 2-Chlorobenzoic acid | Reactivity: I > Br >> Cl. Chlorides often require more active catalysts/ligands (e.g., Buchwald ligands). |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1 mol%) | Pd(PPh₃)₄ can be used directly. Others are pre-catalysts that form Pd(0) in situ. |
| Ligand | - | SPhos (4 mol%) | XPhos (2 mol%) | Bulky, electron-rich phosphine ligands (SPhos, XPhos) accelerate reductive elimination and are effective for less reactive halides. |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | Base strength and solubility are key. K₃PO₄ is often effective for boronic acids prone to decomposition. |
| Solvent | Toluene/H₂O (4:1) | Dioxane/H₂O (5:1) | THF/H₂O (3:1) | Aprotic organic solvent with water is standard. Dioxane and THF are common alternatives. |
| Typical Yield | 75-90% | 80-95% | 60-85% | Yields are highly dependent on substrate purity and reaction optimization. |
Protocol II: Grignard Reaction with Carbon Dioxide
Principle and Rationale
The Grignard reaction is a powerful tool for C-C bond formation where an organomagnesium halide (Grignard reagent) acts as a potent nucleophile. To synthesize a benzoic acid derivative, the Grignard reagent attacks the electrophilic carbon of carbon dioxide (in the form of dry ice), forming a magnesium carboxylate salt.[6] Subsequent acidification during workup yields the final carboxylic acid.[7][8]
A critical consideration for our target molecule is the acidic proton of the hydroxyl group. Grignard reagents are extremely strong bases and will be quenched instantly by acidic protons (like those on -OH or -COOH groups). Therefore, the hydroxyl group must be protected before the Grignard reagent is formed. A common protecting group for phenols is a methoxymethyl (MOM) or silyl ether (e.g., TBDMS), which is stable to the Grignard formation conditions but can be easily removed later.
Experimental Workflow: Grignard Synthesis
Caption: Multi-step workflow for Grignard synthesis.
Detailed Step-by-Step Protocol
This protocol assumes the starting material is a protected 2-bromo-4'-hydroxydiphenyl.
Materials:
-
Protected 2-bromo-4'-hydroxydiphenyl (e.g., 2-bromo-4'-(methoxymethoxy)biphenyl)
-
Magnesium (Mg) turnings
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Iodine (a small crystal for initiation)
-
Dry ice (solid CO₂)
-
3M Hydrochloric acid (HCl)
-
Appropriate reagents for deprotection (e.g., HCl for MOM ether)
Procedure:
-
Apparatus: All glassware must be rigorously dried in an oven overnight and assembled hot under a stream of dry nitrogen or argon.
-
Grignard Formation: Place magnesium turnings (1.5 eq) in a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet. Add a small volume of anhydrous ether.
-
Initiation: Dissolve the protected aryl bromide (1.0 eq) in anhydrous ether and add it to the dropping funnel. Add a few drops to the magnesium turnings. If the reaction does not start (indicated by bubbling and gentle refluxing), add a tiny crystal of iodine or gently warm the flask.
-
Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Carboxylation: Crush a large excess of dry ice in a separate beaker and cover it with a layer of anhydrous ether. While stirring, slowly pour the prepared Grignard solution onto the crushed dry ice.[8]
-
Workup: Allow the mixture to warm to room temperature as the excess CO₂ sublimes. Slowly and carefully add 3M HCl with stirring until the aqueous phase is acidic and all magnesium salts have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with diethyl ether (2x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the protected carboxylic acid.
-
Deprotection: Dissolve the crude product in a suitable solvent (e.g., THF/methanol) and add aqueous HCl. Heat the mixture until deprotection is complete (monitor by TLC).
-
Final Purification: After deprotection, perform a standard aqueous workup and purify the final product by recrystallization or column chromatography.
| Parameter | Condition | Rationale & Notes |
| Starting Material | 2-Bromo-4'-(methoxymethoxy)biphenyl | The hydroxyl group must be protected. MOM is a common choice, stable to Grignard conditions and removed with acid. |
| Solvent | Anhydrous Diethyl Ether or THF | Must be scrupulously dry. THF is a better solvent but must be free of peroxides. Diethyl ether is classic. |
| Initiation | Iodine crystal, mechanical stirring | A fresh surface on the Mg turnings is crucial. Sonication can also be used to initiate the reaction.[7] |
| Carboxylation | Addition to excess crushed dry ice | Adding the Grignard reagent to CO₂ (not the other way around) minimizes side reactions like ketone formation. |
| Typical Yield | 50-70% (over 3 steps) | Yields can be variable due to the moisture sensitivity of the Grignard reagent. |
Protocol III: Friedel-Crafts Acylation
Principle and Rationale
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[9] In the context of synthesizing our target scaffold, a common route involves the reaction of phthalic anhydride with a phenol derivative in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[10]
The reaction proceeds via the formation of a highly electrophilic acylium ion intermediate, which then attacks the electron-rich phenol ring. The acylation of phenols typically occurs para to the hydroxyl group due to steric hindrance at the ortho positions. This reaction directly forms an ortho-benzoyl benzoic acid structure, which is precisely the core of our target molecule.
Detailed Step-by-Step Protocol
Materials:
-
Phthalic anhydride
-
Phenol
-
Anhydrous aluminum chloride (AlCl₃)
-
1,2-Dichloroethane (or another suitable solvent)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a stirrer and a gas outlet (to vent HCl gas), suspend phthalic anhydride (1.0 eq) and phenol (1.1 eq) in 1,2-dichloroethane.
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride (2.5 eq). The addition is highly exothermic and will generate HCl gas.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70 °C for 2-4 hours, or until the reaction is complete (monitor by TLC).
-
Workup - Hydrolysis: Cool the reaction mixture back to 0 °C. Very slowly and carefully, pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes and decompose the excess catalyst.
-
Isolation: The product, 2-(4-hydroxybenzoyl)benzoic acid, will often precipitate as a solid. If so, it can be collected by filtration. Alternatively, the mixture can be extracted with an organic solvent.
-
Purification: The crude product is often contaminated with starting materials and side products. It can be purified by dissolving it in a dilute aqueous NaOH solution, filtering to remove insoluble impurities, and then re-precipitating the product by acidifying the filtrate with HCl. Further purification can be achieved by recrystallization from a suitable solvent like aqueous ethanol.
| Parameter | Condition | Rationale & Notes |
| Lewis Acid | Aluminum Chloride (AlCl₃) | The classic and most common catalyst. More than 2 equivalents are needed as it complexes with both the anhydride and product carbonyls. |
| Solvent | 1,2-Dichloroethane or Nitrobenzene | The solvent must be inert to the reaction conditions. Sometimes, the reaction can be run without a solvent (neat). |
| Temperature | 60-70 °C | Moderate heating is typically required to drive the reaction to completion. |
| Key Intermediate | 2-(4-hydroxybenzoyl)benzoic acid | Note that this protocol initially yields a benzophenone derivative. A subsequent reduction step (e.g., Clemmensen or Wolff-Kishner) would be needed to convert the ketone to a methylene bridge if that derivative were desired, but for many applications, the ketone is the final product. |
| Typical Yield | 60-80% | Yields are generally good for this classic transformation. |
Purification and Characterization
General Purification Protocol
Regardless of the synthetic route, purification is essential to obtain a high-purity final product.
-
Extraction: A standard acid-base extraction is highly effective. The product, being a carboxylic acid, can be extracted from an organic solvent (like ether or ethyl acetate) into a basic aqueous solution (e.g., dilute NaHCO₃ or NaOH). The aqueous layer is then washed with fresh organic solvent to remove non-acidic impurities. Finally, the aqueous layer is re-acidified with HCl to precipitate the pure product, which is then collected by filtration.[6]
-
Recrystallization: This is an excellent method for final purification. The crude product is dissolved in a minimum amount of a hot solvent (e.g., ethanol/water mixture, acetic acid) and allowed to cool slowly, forming high-purity crystals.[7][11]
-
Column Chromatography: For difficult separations, flash column chromatography on silica gel is used. A typical eluent system is a gradient of ethyl acetate in hexane, often with the addition of 0.5-1% acetic acid to the mobile phase to ensure the carboxylic acid proton remains on and moves cleanly down the column.
Characterization Techniques
Confirmation of the structure and purity of the synthesized this compound derivatives is achieved through standard spectroscopic methods.[12]
-
¹H NMR Spectroscopy: The aromatic region will show characteristic splitting patterns for the disubstituted rings. The acidic protons of the carboxylic acid (-COOH) and phenol (-OH) will appear as broad singlets, typically far downfield (>10 ppm for COOH), and their positions can be solvent-dependent. These peaks will disappear upon shaking the sample with D₂O.[13][14][15]
-
¹³C NMR Spectroscopy: The spectrum will show a characteristic peak for the carbonyl carbon of the carboxylic acid around 165-175 ppm. The aromatic carbons will appear in the 110-160 ppm range, with the carbon attached to the hydroxyl group appearing at the higher end of this range.[13][15]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode is ideal for observing the deprotonated molecule [M-H]⁻, confirming the molecular weight of the compound.[16]
-
Infrared (IR) Spectroscopy: Key stretches include a very broad O-H stretch from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer), a C=O stretch around 1700 cm⁻¹, and a phenolic O-H stretch around 3200-3500 cm⁻¹.[16]
References
- 1. Unlocking the Secrets of 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid in Modern Medicine-2-(3-(4-hydroxyphenyl)propanamido)benzoi acid [congenpharma.com]
- 2. mdpi.com [mdpi.com]
- 3. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. mason.gmu.edu [mason.gmu.edu]
- 8. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 10. zenodo.org [zenodo.org]
- 11. US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. 2-(4-Hydroxyphenylazo)benzoic acid(1634-82-8) 1H NMR [m.chemicalbook.com]
- 15. bmse000583 4-Hydroxy-benzoic Acid at BMRB [bmrb.io]
- 16. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 2-(4-hydroxyphenyl)benzoic Acid and its Metabolites in Biological Matrices using LC-MS/MS
Abstract
This application note presents a comprehensive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 2-(4-hydroxyphenyl)benzoic acid and its putative metabolites in complex biological matrices such as plasma and urine. We provide detailed, field-proven protocols for sample preparation, including protein precipitation (PPT) and solid-phase extraction (SPE), optimized chromatographic conditions, and mass spectrometric parameters. The causality behind key experimental choices is explained to empower researchers to adapt and troubleshoot the methodology. This guide is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolism studies.
Introduction
This compound is a phenolic acid derivative whose analytical characterization is crucial in various research contexts, from metabolism studies to environmental analysis. Like many small molecules, its journey through a biological system results in the formation of various metabolites, primarily through Phase I (e.g., hydroxylation) and Phase II (e.g., glucuronidation, sulfation) metabolic transformations. Accurate quantification of the parent compound and its metabolites in biological fluids is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
LC-MS/MS is the analytical technique of choice for this application due to its high sensitivity, selectivity, and speed.[1] However, the complexity of biological matrices like plasma and urine presents significant challenges, including protein binding, high salt content, and the presence of endogenous components that can cause matrix effects like ion suppression or enhancement.[2] Therefore, an effective sample preparation strategy is paramount to ensure data accuracy and reproducibility.[1][3] This document provides a validated framework for developing and implementing such a method.
Potential Metabolic Pathways
Understanding the likely metabolic fate of this compound is key to developing a comprehensive analytical method that can detect not only the parent drug but also its major metabolites. Based on its structure—containing both a phenolic hydroxyl and a carboxylic acid group—the primary metabolic pathways are predicted to be oxidation and conjugation.
-
Phase I Metabolism: Primarily involves oxidation, such as the addition of a hydroxyl group to one of the aromatic rings, catalyzed by cytochrome P450 enzymes.
-
Phase II Metabolism: The parent compound and its Phase I metabolites can be conjugated with polar molecules to facilitate excretion. The most common conjugations for phenolic and carboxylic acid groups are glucuronidation (via UDP-glucuronosyltransferases) and sulfation (via sulfotransferases).
Caption: Predicted metabolic pathways for this compound.
Sample Preparation: Protocols and Rationale
The choice of sample preparation technique is critical and depends on the matrix, the required limit of quantitation (LLOQ), and throughput needs.[2][3] We present two primary methods: a rapid protein precipitation protocol for high-throughput screening and a more rigorous solid-phase extraction protocol for cleaner extracts and enhanced sensitivity.
Experimental Workflow Overview
Caption: General workflow for sample preparation and analysis.
Protocol 1: Protein Precipitation (PPT) for Plasma Samples
PPT is a fast and effective method for removing the bulk of proteins from plasma or serum.[3][4] It is well-suited for automation and high-throughput environments. Acetonitrile is often the precipitating agent of choice as it generally results in cleaner supernatants compared to methanol.[5]
Rationale: Adding a water-miscible organic solvent like acetonitrile disrupts the hydration shell around proteins, causing them to denature and precipitate out of the solution.[4] The small molecule analytes remain in the supernatant.
Step-by-Step Protocol:
-
Aliquot 100 µL of plasma sample into a clean 1.5 mL microcentrifuge tube.
-
Add 10 µL of internal standard (IS) working solution. Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile (a 3:1 solvent-to-sample ratio is common and effective).[6]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to mix.
-
Centrifuge one final time to pellet any insoluble material and transfer the clarified supernatant for LC-MS/MS injection.
Protocol 2: Mixed-Mode Solid-Phase Extraction (SPE) for Plasma or Urine
SPE provides a significantly cleaner extract by removing not only proteins but also other interferences like phospholipids and salts, thereby reducing matrix effects and often improving the LLOQ.[7][8] For an acidic compound like this compound, a mixed-mode sorbent combining reversed-phase and anion-exchange properties is highly effective.[7]
Rationale: The mixed-mode sorbent allows for a two-pronged retention mechanism. The reversed-phase moiety retains the analyte based on hydrophobicity, while the anion-exchange moiety retains the ionized carboxylic acid group. This allows for stringent wash steps to remove different types of interferences.
Step-by-Step Protocol (using a mixed-mode anion exchange cartridge):
-
Sample Pre-treatment:
-
Plasma: Dilute 100 µL of plasma with 400 µL of 2% ammonium hydroxide in water. This ensures the carboxylic acid group is deprotonated (negatively charged) for binding to the anion exchanger.
-
Urine: For analysis of conjugated metabolites, enzymatic hydrolysis may be required first.[9][10] To do this, adjust the pH of 100 µL of urine to ~5.0 and add β-glucuronidase, then incubate. After incubation, dilute with 400 µL of 2% ammonium hydroxide.
-
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% ammonium hydroxide in water.
-
Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing:
-
Wash 1: Use 1 mL of 5% methanol in water to remove salts and other highly polar interferences.
-
Wash 2: Use 1 mL of methanol to remove hydrophobic interferences that are not charged.
-
-
Elution: Elute the analyte and its metabolites with 1 mL of 2% formic acid in methanol. The acid neutralizes the anionic charge, releasing the analyte from the sorbent.
-
Dry-Down & Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the PPT protocol (Step 8).
LC-MS/MS Analytical Method
The following parameters provide a robust starting point for method development. Optimization will be necessary for specific instrumentation.
Liquid Chromatography (LC) Parameters
A reversed-phase separation with an acidic mobile phase modifier is ideal. The acid suppresses the ionization of the analyte's carboxyl group, leading to better retention and symmetric peak shapes.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| LC Gradient | See Table 1 below |
Table 1: Representative LC Gradient Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
Mass Spectrometry (MS/MS) Parameters
Electrospray ionization in negative mode (ESI-) is preferred due to the presence of the acidic carboxylic and phenolic groups, which readily lose a proton to form [M-H]⁻ ions. Detection is performed using Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity.
Table 2: Hypothetical MRM Transitions Note: These transitions are predicted based on chemical structure and must be optimized experimentally by infusing a standard solution of the analyte.
| Compound | Parent Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Collision Energy (eV) |
| This compound (C₁₃H₁₀O₃, MW: 214.22) | m/z 213.1 | m/z 169.1 (Loss of CO₂) | Optimize (e.g., -15) |
| This compound | m/z 213.1 | m/z 121.1 (Further fragmentation) | Optimize (e.g., -25) |
| Putative Hydroxylated Metabolite (C₁₃H₁₀O₄, MW: 230.22) | m/z 229.1 | m/z 185.1 (Loss of CO₂) | Optimize (e.g., -15) |
| Putative Hydroxylated Metabolite | m/z 229.1 | m/z 137.1 (Further fragmentation) | Optimize (e.g., -25) |
| Parameter | Recommended Setting |
| Ionization Mode | ESI Negative |
| Capillary Voltage | -3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/Hr |
| Scan Type | MRM |
Bioanalytical Method Validation
For use in regulated studies, the method must be validated according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).[11][12][13][14] A full validation should assess the following parameters:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Calibration Curve: The relationship between instrument response and known concentrations of the analyte. A linear range with an appropriate weighting factor should be established.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Accuracy and Precision: Assessed at multiple concentration levels (LLOQ, low, mid, and high QC) both within a single run (intra-day) and across multiple days (inter-day).[13]
-
Matrix Effect: The suppression or enhancement of ionization due to co-eluting matrix components. This should be evaluated to ensure quantification is not compromised.[2][11]
-
Recovery: The efficiency of the extraction process, determined by comparing the response of an analyte extracted from a matrix to the response of an analyte added to a post-extraction blank.
-
Stability: Analyte stability under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Conclusion
This application note provides a detailed and scientifically grounded framework for the quantitative analysis of this compound and its metabolites by LC-MS/MS. The protocols for protein precipitation and solid-phase extraction offer flexibility for different analytical needs, from high-throughput screening to demanding low-level quantification. By explaining the rationale behind procedural choices and outlining the requirements for formal validation, this guide serves as a comprehensive resource for researchers in the fields of drug metabolism and bioanalysis.
References
- 1. biocompare.com [biocompare.com]
- 2. tecan.com [tecan.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. opentrons.com [opentrons.com]
- 9. academic.oup.com [academic.oup.com]
- 10. agilent.com [agilent.com]
- 11. fda.gov [fda.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
The In-Depth Technical Guide to 2-(4-Hydroxyphenylazo)benzoic Acid (HABA) as a MALDI-TOF Mass Spectrometry Matrix
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 2-(4-hydroxyphenylazo)benzoic acid (HABA) as a versatile matrix for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. While the structurally similar 2-(4-hydroxyphenyl)benzoic acid was initially queried, extensive research indicates that the azo-containing compound, HABA, is the predominantly utilized and referenced matrix in this context. This document will therefore focus exclusively on the application and protocols for HABA.
HABA has emerged as a powerful tool in the mass spectrometric analysis of a wide range of analytes, demonstrating particular strengths in the characterization of large proteins, glycoproteins, and synthetic polymers.[1][2] Its unique properties contribute to enhanced sensitivity, superior performance with high-mass molecules, and excellent sample homogeneity. This application note will delve into the fundamental principles of HABA as a MALDI matrix, provide detailed, field-proven protocols for its use, and offer insights into the causality behind experimental choices to empower researchers in optimizing their MALDI-TOF analyses.
The Rationale for HABA as a High-Performance MALDI Matrix
The efficacy of a MALDI matrix is fundamentally determined by its ability to co-crystallize with an analyte, absorb laser energy at a specific wavelength, and facilitate the soft ionization of the analyte with minimal fragmentation. HABA, a derivative of azobenzene, possesses a unique combination of chemical and physical properties that make it an exceptional matrix for a broad spectrum of applications.[3][4]
Mechanism of Ionization: A Proton Transfer Cascade
The ionization process in MALDI is a complex event initiated by the absorption of laser energy by the matrix.[5] For HABA, which has a strong absorbance at 337 nm (the wavelength of a typical nitrogen laser used in MALDI instruments), the process can be conceptualized as follows:[1]
-
Laser Excitation and Desorption: The pulsed laser irradiates the solid crystalline sample, leading to the rapid heating and sublimation of the HABA matrix, carrying the embedded analyte molecules into the gas phase.[6]
-
Matrix Ionization: The excited HABA molecules in the dense plume undergo ionization, primarily through protonation, forming [HABA+H]⁺ ions.[6]
-
Analyte Ionization via Proton Transfer: In the gas phase, these protonated matrix molecules collide with neutral analyte molecules. Due to the acidic nature of the carboxylic acid group on HABA, it readily donates a proton to the analyte (A), resulting in the formation of a protonated analyte ion [A+H]⁺.[6][7] This "soft" ionization process imparts minimal internal energy to the analyte, thus preserving its structural integrity.
Key Advantages of HABA
Compared to other common matrices like sinapic acid (SA), α-cyano-4-hydroxycinnamic acid (CHCA), and 2,5-dihydroxybenzoic acid (DHB), HABA offers several distinct advantages:
-
Superior Performance for High-Mass Analytes: HABA demonstrates better sensitivity for larger proteins and glycoproteins, where other matrices may discriminate against higher mass components.[1][2]
-
Uniform Sample Surface: HABA tends to form a uniform crystalline surface upon drying, which minimizes "sweet spot" hunting and allows for the accumulation of a large number of single-shot spectra from the same location, enhancing reproducibility.[1][2]
-
Extended Ion Production: The matrix exhibits a prolonged period of analyte ion production, contributing to more stable and reproducible signals.[1][2]
-
Versatility: HABA is effective for a wide array of molecules, including peptides, proteins, glycoproteins, synthetic polymers, and glycolipids.[1][2]
Synthesis of 2-(4-Hydroxyphenylazo)benzoic Acid (HABA)
While commercially available, understanding the synthesis of HABA provides valuable insight into its chemical properties. The synthesis of azo compounds like HABA typically involves a diazotization reaction followed by a coupling reaction.[8]
A general procedure involves the diazotization of an aromatic amine, such as anthranilic acid, followed by coupling with a nucleophile like phenol.[8] The reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate.[8] The final product is then isolated and can be purified by recrystallization.
Detailed Application Protocols
The following protocols are designed to be self-validating and provide a robust starting point for a variety of applications. It is recommended to always use high-purity solvents and reagents for optimal results.
General Matrix Solution Preparation
This protocol is suitable for a wide range of applications and can be adapted as needed.
Materials:
-
2-(4-Hydroxyphenylazo)benzoic acid (HABA)
-
Acetonitrile (ACN), HPLC grade or higher
-
Ultrapure water (e.g., Milli-Q or equivalent)
-
Trifluoroacetic acid (TFA), optional
Protocol:
-
Prepare a 10 mg/mL stock solution of HABA in ACN. Vortex vigorously to dissolve. Gentle warming under a stream of warm water may be necessary to fully dissolve the matrix.
-
For a working solution, dilute the stock solution with an appropriate solvent. A common starting point is a 1:1 (v/v) mixture of ACN and 0.1% aqueous TFA. This results in a final HABA concentration of 5 mg/mL in 50% ACN/0.1% TFA.
-
Sonicate the working solution for 5-10 minutes to ensure complete dissolution and homogeneity.
-
Centrifuge the solution briefly to pellet any undissolved material. Use the supernatant for sample preparation.
Protocol for High-Molecular-Weight Proteins (>30 kDa)
HABA is particularly advantageous for the analysis of high-mass proteins.
Sample Preparation:
-
Analyte Solution: Dissolve the protein sample in a suitable solvent, such as 0.1% TFA in water, to a final concentration of 1-10 pmol/µL.
-
Matrix-Analyte Mixture: Mix the analyte solution and the HABA working solution (from section 3.1) in a 1:1 to 1:5 (v/v) ratio. The optimal ratio may need to be determined empirically.
-
Spotting: Pipette 0.5-1.0 µL of the mixture onto the MALDI target plate.
-
Crystallization: Allow the droplet to air-dry at room temperature. A uniform, crystalline spot should form.
Instrumental Parameters (as a starting point):
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive | HABA readily donates a proton to form positive ions. |
| Laser Fluence | Start slightly above the ionization threshold and gradually increase. | Minimizes fragmentation of large, labile proteins. |
| Mass Range | Set to encompass the expected mass of the protein. | |
| Detector Voltage | Optimized for high-mass detection as per instrument guidelines. | Ensures efficient detection of large ions. |
Protocol for Synthetic Polymers (e.g., Polyethylene Glycol - PEG)
The analysis of synthetic polymers often requires the addition of a cationizing agent to facilitate ionization.
Sample Preparation:
-
Analyte Solution: Dissolve the polymer sample in a suitable solvent, such as tetrahydrofuran (THF) or water, to a concentration of approximately 1 mg/mL.
-
Cationizing Agent: Prepare a 10 mg/mL solution of a cationizing agent, such as sodium trifluoroacetate (NaTFA), in the same solvent as the polymer. The choice of cationizing agent depends on the polymer's ability to form adducts.
-
Matrix-Analyte-Cationizer Mixture: Mix the HABA working solution, polymer solution, and cationizing agent solution in a ratio of approximately 10:1:1 (v/v/v).
-
Spotting and Crystallization: Spot 0.5-1.0 µL of the mixture onto the MALDI target and allow it to air-dry.
Instrumental Parameters (as a starting point):
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive | To detect the cationized polymer adducts. |
| Laser Fluence | Optimized for the specific polymer and matrix combination. | |
| Mass Range | Set to cover the expected molecular weight distribution of the polymer. | |
| Cationizing Agent | NaTFA for polar polymers like PEG. | Promotes the formation of [M+Na]⁺ ions.[9] |
Data Interpretation and Troubleshooting
-
Peak Identification: For proteins, the most abundant peak typically corresponds to the singly protonated molecule [M+H]⁺. For polymers, expect to see a distribution of peaks corresponding to [M+cation]⁺, where M represents the individual polymer chains of different lengths.
-
Mass Resolution: HABA generally provides good mass resolution, especially for larger proteins and cation adducts of polymers.[1][2] If resolution is poor, consider optimizing the matrix-to-analyte ratio and ensuring the sample is free of salts and detergents.
-
Signal Intensity: Low signal intensity can often be improved by adjusting the laser fluence or by preparing a fresh matrix solution. The concentration of the analyte may also need to be optimized.
Conclusion
2-(4-Hydroxyphenylazo)benzoic acid is a robust and versatile matrix for MALDI-TOF mass spectrometry. Its superior performance with high-molecular-weight proteins and synthetic polymers, coupled with its propensity to form uniform sample spots, makes it an invaluable tool for researchers in diverse fields. By understanding the underlying principles of its function and following optimized protocols, scientists can leverage the full potential of HABA to obtain high-quality, reproducible mass spectra.
References
- 1. proteochem.com [proteochem.com]
- 2. researchgate.net [researchgate.net]
- 3. oak.go.kr [oak.go.kr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. The mechanism of matrix to analyte proton transfer in clusters of 2,5-dihydroxybenzoic acid and the tripeptide VPL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. accesson.kr [accesson.kr]
Application Notes and Protocols: Development of Azo Dyes Using 4-Hydroxybenzoic Acid for Antibacterial Applications
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the synthesis, characterization, and antibacterial evaluation of novel azo dyes derived from 4-hydroxybenzoic acid. The protocols detailed herein are designed to be robust and reproducible, offering researchers a solid foundation for developing new antibacterial agents. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the underlying chemical and biological principles.
Introduction: The Rationale for 4-Hydroxybenzoic Acid-Based Azo Dyes as Antibacterial Agents
Azo compounds, characterized by the functional group R-N=N-R', represent the largest and most versatile class of synthetic dyes.[1] Beyond their traditional use in the textile and food industries, there is a growing interest in their biomedical applications, particularly as antimicrobial agents.[2][3] The antimicrobial activity of azo compounds is often attributed to their chemical structure, which can interfere with microbial metabolic pathways. The lipophilicity of these compounds may also allow for stronger binding to the active sites of cellular enzymes in bacteria.[2]
4-Hydroxybenzoic acid serves as an excellent and versatile coupling component in the synthesis of azo dyes. Its phenolic hydroxyl group activates the aromatic ring for electrophilic substitution by the diazonium ion, while the carboxylic acid group provides a site for further functionalization, potentially enhancing the biological activity and solubility of the final compound. The incorporation of the 4-hydroxybenzoic acid moiety into the azo dye structure is a promising strategy for the development of new antibacterial drugs.[1][4][5] This guide will provide detailed protocols for the synthesis of these compounds and the evaluation of their efficacy against common human pathogens.
Synthesis of Azo Dyes from 4-Hydroxybenzoic Acid
The synthesis of azo dyes from 4-hydroxybenzoic acid is a two-step process involving the diazotization of a primary aromatic amine followed by an azo coupling reaction with 4-hydroxybenzoic acid.[1][4]
General Workflow for Synthesis
The overall synthetic workflow is depicted below. This process begins with the formation of a diazonium salt from a chosen aromatic amine, which is then reacted with 4-hydroxybenzoic acid to yield the final azo dye.
Caption: General workflow for the synthesis of azo dyes using 4-hydroxybenzoic acid.
Detailed Protocol: Diazotization of an Aromatic Amine
Rationale: Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This reaction is conducted at low temperatures (0-5 °C) because diazonium salts are generally unstable at higher temperatures and can decompose.[6][7][8] The presence of excess acid is crucial to prevent the coupling of the diazonium salt with the unreacted amine.
Materials:
-
Aromatic amine (e.g., aniline, p-toluidine, etc.)
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beakers and measuring cylinders
Procedure:
-
In a beaker, dissolve the chosen aromatic amine (0.1 mol) in a mixture of concentrated HCl (0.25 mol) and distilled water (100 mL). Stir until a clear solution is obtained. Gentle warming may be necessary.[9]
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Prepare a solution of sodium nitrite (0.1 mol) in distilled water (50 mL) and cool it to 0-5 °C.
-
Add the cold sodium nitrite solution dropwise to the amine solution over 30 minutes, ensuring the temperature remains below 5 °C.[6]
-
After the complete addition of the sodium nitrite solution, continue stirring for an additional 30 minutes at 0-5 °C.
-
The resulting solution contains the diazonium salt and should be used immediately in the subsequent coupling reaction.
Detailed Protocol: Azo Coupling with 4-Hydroxybenzoic Acid
Rationale: The diazonium salt acts as an electrophile and attacks the electron-rich aromatic ring of the coupling agent, in this case, 4-hydroxybenzoic acid. The reaction is typically carried out in an alkaline medium to deprotonate the phenolic hydroxyl group of 4-hydroxybenzoic acid, making it a more potent nucleophile and facilitating the coupling reaction.[6]
Materials:
-
Diazonium salt solution (from step 2.2)
-
4-Hydroxybenzoic acid
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beakers and pH meter/paper
Procedure:
-
In a separate beaker, dissolve 4-hydroxybenzoic acid (0.1 mol) in a 10% aqueous solution of sodium hydroxide (100 mL).
-
Cool this solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution to the alkaline solution of 4-hydroxybenzoic acid with vigorous stirring.[10]
-
Maintain the temperature of the reaction mixture at 0-5 °C and continue stirring for 2-3 hours.
-
The colored azo dye will precipitate out of the solution.
-
Isolate the crude dye by vacuum filtration and wash it with cold distilled water to remove any unreacted starting materials and salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure azo dye.
-
Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
Characterization of Synthesized Azo Dyes
The structure and purity of the synthesized azo dyes should be confirmed using various spectroscopic techniques.
Spectroscopic Analysis
| Technique | Purpose | Expected Observations |
| UV-Visible Spectroscopy | To determine the absorption maxima (λmax) and confirm the presence of the azo chromophore. | A characteristic absorption band in the visible region (typically 400-600 nm) due to the n→π* and π→π* transitions of the -N=N- group.[11][12] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify the functional groups present in the molecule. | Characteristic peaks for O-H stretching (broad band), C=O stretching (of the carboxylic acid), N=N stretching (azo group), and C-N stretching.[13][14] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the detailed molecular structure and confirm the position of substituents. | Signals corresponding to the aromatic protons and carbons, as well as the protons of the hydroxyl and carboxylic acid groups.[11][13] |
Protocol: UV-Visible Spectroscopy
-
Prepare a dilute solution of the synthesized dye in a suitable solvent (e.g., ethanol, DMSO). A typical concentration is 1 x 10⁻⁵ M.[11]
-
Record the absorption spectrum over a wavelength range of 200-800 nm using a UV-Vis spectrophotometer.
-
Identify the wavelength of maximum absorbance (λmax).
Evaluation of Antibacterial Activity
The antibacterial potential of the synthesized azo dyes can be assessed using standard microbiological assays. The two most common methods are the Kirby-Bauer disk diffusion (zone of inhibition) test and the broth microdilution (Minimum Inhibitory Concentration - MIC) assay.
General Workflow for Antibacterial Testing
The following diagram illustrates the general workflow for evaluating the antibacterial efficacy of the synthesized compounds.
Caption: Workflow for evaluating the antibacterial activity of synthesized azo dyes.
Protocol: Kirby-Bauer Disk Diffusion Assay
Rationale: This method provides a qualitative assessment of the antibacterial activity. The size of the zone of inhibition, a clear area around the disk where bacteria cannot grow, is proportional to the susceptibility of the microorganism to the tested compound.[15]
Materials:
-
Synthesized azo dye
-
Sterile filter paper disks (6 mm diameter)
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Incubator
-
Positive control (standard antibiotic disk, e.g., ampicillin)
-
Negative control (solvent-loaded disk)
Procedure:
-
Prepare a bacterial inoculum by suspending a few colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Using a sterile swab, evenly inoculate the entire surface of an MHA plate with the bacterial suspension.
-
Prepare solutions of the synthesized azo dyes at a specific concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO).
-
Impregnate sterile filter paper disks with a known volume (e.g., 20 µL) of the dye solution. Allow the solvent to evaporate completely.
-
Place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plates.
-
Incubate the plates at 37 °C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition in millimeters.[16][17]
Protocol: Minimum Inhibitory Concentration (MIC) Assay
Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18] This quantitative method is crucial for determining the potency of the synthesized compounds. The broth microdilution method is a widely used technique for MIC determination.[19][20]
Materials:
-
Synthesized azo dye
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator
-
Spectrophotometer (optional, for OD measurement)
Procedure:
-
Prepare a stock solution of the synthesized azo dye in a suitable solvent.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the dye stock solution in MHB to obtain a range of concentrations.
-
Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) in MHB.[20]
-
Add an equal volume of the bacterial inoculum to each well containing the diluted dye.
-
Include a positive control well (broth + inoculum, no dye) and a negative control well (broth only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the dye at which no visible growth is observed.[18][21]
Data Presentation and Interpretation
The results of the antibacterial assays should be presented in a clear and concise manner.
Zone of Inhibition Data
| Compound | Concentration (µ g/disk ) | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. S. aureus |
| Azo Dye 1 | 20 | e.g., 15 | e.g., 18 |
| Azo Dye 2 | 20 | e.g., 12 | e.g., 14 |
| Ampicillin | 10 | e.g., 25 | e.g., 28 |
| Solvent Control | - | 0 | 0 |
Minimum Inhibitory Concentration (MIC) Data
| Compound | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. aureus |
| Azo Dye 1 | e.g., 62.5 | e.g., 31.25 |
| Azo Dye 2 | e.g., 125 | e.g., 62.5 |
| Ampicillin | e.g., 4 | e.g., 0.5 |
Interpretation: A larger zone of inhibition and a lower MIC value indicate greater antibacterial activity. The results should be compared to those of the standard antibiotic to gauge the relative potency of the synthesized compounds. It has been observed that Gram-positive bacteria can be more sensitive to certain azo compounds than Gram-negative bacteria due to differences in their cell wall structures.[2]
Conclusion and Future Directions
The protocols outlined in this guide provide a systematic approach for the synthesis of novel azo dyes from 4-hydroxybenzoic acid and the evaluation of their antibacterial properties. The successful synthesis and characterization of these compounds, followed by robust antibacterial testing, can lead to the identification of promising new drug candidates. Future work could involve exploring the structure-activity relationships by synthesizing a library of derivatives with different substituents on the aromatic amine. Additionally, investigating the mechanism of action of the most potent compounds would be a crucial next step in their development as therapeutic agents.
References
- 1. jocpr.com [jocpr.com]
- 2. Azobenzene as Antimicrobial Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Antimicrobial and Anthelminthic Evaluation of Naphtholic and Phenolic Azo Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis, Spectral characterization, and antimicrobial study of azo dyes incorporated with p-hydroxybenzoic acid moieties [morressier.com]
- 6. pharmdguru.com [pharmdguru.com]
- 7. Diazotisation [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. cloud.uobasrah.edu.iq [cloud.uobasrah.edu.iq]
- 11. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 12. researchgate.net [researchgate.net]
- 13. A comparative study of selected disperse azo dye derivatives based on spectroscopic (FT-IR, NMR and UV-Vis) and nonlinear optical behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. microchemlab.com [microchemlab.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. protocols.io [protocols.io]
- 20. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes & Protocols: The Utility of 2-(4-hydroxyphenyl)benzoic Acid in the Rational Design of Novel Selective Estrogen Receptor Modulators (SERMs)
For: Researchers, scientists, and drug development professionals in the fields of endocrinology, oncology, and medicinal chemistry.
Abstract
Selective Estrogen Receptor Modulators (SERMs) represent a critical class of therapeutics that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity. This unique pharmacological profile allows for the beneficial effects of estrogen in certain tissues, such as bone and the cardiovascular system, while mitigating its proliferative effects in others, like the breast and uterus. The 2-(4-hydroxyphenyl)benzoic acid scaffold has emerged as a promising pharmacophore for the development of novel SERMs. Its structural rigidity and appropriate positioning of key hydrogen bonding donors and acceptors provide a foundational framework for achieving high-affinity ER binding and tunable, tissue-selective activity. This document provides a comprehensive guide to the application of this compound in SERM discovery, detailing its synthesis, proposed mechanism of action, and a suite of in vitro protocols for the evaluation of its SERM potential.
Introduction: The SERM Paradigm and the Promise of the this compound Scaffold
Estrogen receptors, primarily ERα and ERβ, are ligand-activated transcription factors that mediate the physiological effects of 17β-estradiol (E2).[1][2] Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and binds to estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[1] This classical "genomic" pathway is supplemented by rapid, "non-genomic" signaling cascades initiated at the cell membrane.[3][4] The tissue-specific expression levels of ERα and ERβ, along with the differential recruitment of co-activator and co-repressor proteins, form the molecular basis for the tissue-selective action of SERMs.[1]
The ideal SERM would confer the positive effects of estrogen replacement therapy (HRT), such as preserving bone mineral density and improving lipid profiles, without the associated risks of endometrial and breast cancer.[5][6] The this compound core is an attractive starting point for SERM design due to its structural analogy to other known non-steroidal estrogens and SERMs. The phenolic hydroxyl group is critical for high-affinity binding to the ligand-binding pocket (LBP) of the ER, mimicking the A-ring of estradiol. The benzoic acid moiety provides a vector for chemical modification to modulate the orientation of the ligand within the LBP, thereby influencing the recruitment of co-regulatory proteins and ultimately dictating the agonist versus antagonist profile of the compound in a given tissue.
Mechanistic Framework: How this compound Interacts with Estrogen Receptors
The SERM activity of a this compound derivative is contingent on its differential interaction with ERα and ERβ and the subsequent conformational changes it induces.
-
ERα Agonism/Antagonism: In tissues like the breast and uterus, where ERα is predominantly expressed, an ideal SERM should act as an antagonist.[3] This is achieved when the ligand, upon binding, induces a conformation in the ERα LBP that precludes the binding of co-activators and instead favors the recruitment of co-repressors. The carboxylic acid function of the this compound scaffold can be strategically modified to introduce bulky side chains that sterically hinder the adoption of an agonist conformation.
-
ERβ Agonism: In contrast, in tissues such as bone and the central nervous system, where ERβ is more prevalent, an agonist effect is often desired. ERβ has a slightly larger LBP than ERα, and ligands can be designed to selectively stabilize the agonist conformation of ERβ.[7]
The balance between ERα antagonism and ERβ agonism is a key determinant of the overall pharmacological profile of a SERM candidate.
Visualizing the SERM Mechanism of Action
Caption: General signaling pathway of a Selective Estrogen Receptor Modulator (SERM).
Synthesis of this compound Derivatives
The following protocol outlines a general and adaptable synthetic route for generating a library of this compound derivatives for structure-activity relationship (SAR) studies.[8][9]
Part 1: Synthesis of the Core Scaffold
A plausible synthetic route to the parent compound, this compound, can be achieved via a Suzuki coupling reaction.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-bromobenzoic acid (1.0 eq) and 4-hydroxyphenylboronic acid (1.2 eq) in a suitable solvent system such as a 3:1 mixture of dioxane and water, add a base such as potassium carbonate (3.0 eq).
-
Catalyst Addition: Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes. Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).
-
Reaction: Heat the mixture to reflux (approximately 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature and acidify with 1M HCl to a pH of ~2-3.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.
Part 2: Derivatization for SAR Studies
The carboxylic acid and the phenyl rings of the this compound scaffold are amenable to a wide range of chemical modifications to probe the SAR. For instance, esterification or amidation of the carboxylic acid can introduce bulky groups to modulate the antagonist activity.
In Vitro Evaluation of SERM Activity
A tiered approach to in vitro screening is recommended to efficiently identify and characterize promising SERM candidates.
Visualizing the Experimental Workflow
Caption: Experimental workflow for the evaluation of SERM candidates.
ERα and ERβ Competitive Binding Assay
This assay determines the binding affinity of the test compound for the two estrogen receptor subtypes.
Protocol:
-
Reagents: Human recombinant ERα and ERβ, [³H]-Estradiol, test compounds.
-
Procedure: a. Prepare a series of dilutions of the test compound. b. In a 96-well plate, incubate the test compound with ERα or ERβ and a fixed concentration of [³H]-Estradiol. c. After incubation, separate the bound and free radioligand using a suitable method (e.g., hydroxylapatite precipitation). d. Quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the [³H]-Estradiol. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Table 1: Hypothetical Binding Affinity Data for this compound Derivatives
| Compound | ERα Ki (nM) | ERβ Ki (nM) | ERβ/ERα Selectivity Ratio |
| Estradiol | 0.1 | 0.15 | 1.5 |
| This compound | 50 | 25 | 0.5 |
| Derivative A (Ester) | 100 | 30 | 0.3 |
| Derivative B (Amide) | 80 | 15 | 0.19 |
ERE-Luciferase Reporter Gene Assay
This assay determines the functional activity (agonist or antagonist) of the test compound.
Protocol:
-
Cell Line: Use a cell line (e.g., HeLa or HEK293) stably transfected with an estrogen response element (ERE) driving the expression of a luciferase reporter gene, along with expression vectors for ERα or ERβ.
-
Procedure: a. Plate the cells in a 96-well plate. b. Treat the cells with the test compound alone (to assess agonist activity) or in combination with a known concentration of estradiol (to assess antagonist activity). c. After incubation (typically 24 hours), lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis:
-
Agonist mode: Calculate the EC₅₀ value (concentration for 50% maximal activation).
-
Antagonist mode: Calculate the IC₅₀ value (concentration for 50% inhibition of estradiol-induced activity).
-
Table 2: Hypothetical Functional Activity Data
| Compound | ERα Agonist EC₅₀ (nM) | ERα Antagonist IC₅₀ (nM) | ERβ Agonist EC₅₀ (nM) | ERβ Antagonist IC₅₀ (nM) |
| Estradiol | 0.1 | >1000 | 0.12 | >1000 |
| This compound | >1000 | 150 | 80 | >1000 |
| Derivative A (Ester) | >1000 | 50 | 60 | >1000 |
| Derivative B (Amide) | >1000 | 35 | 45 | >1000 |
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay assesses the effect of the test compound on the proliferation of an ER-positive breast cancer cell line.[10][11][12]
Protocol:
-
Cell Line: MCF-7 human breast cancer cells.
-
Procedure: a. Plate MCF-7 cells in a 96-well plate in a steroid-depleted medium. b. Treat the cells with various concentrations of the test compound, with and without estradiol. c. After 5-7 days of incubation, quantify cell proliferation using a suitable method (e.g., MTT assay, CyQUANT assay).
-
Data Analysis: Determine the effect of the compound on cell proliferation relative to controls (vehicle and estradiol). An ideal SERM candidate will inhibit estradiol-induced proliferation.
Structure-Activity Relationship (SAR) Analysis and Lead Optimization
The data generated from the in vitro assays will guide the rational design of new derivatives.
Visualizing the SAR Logic
Caption: Logic for Structure-Activity Relationship (SAR) studies.
By systematically modifying the this compound scaffold and evaluating the resulting compounds, researchers can build a comprehensive SAR model.[13][14][15] This model will inform the design of lead candidates with optimized potency, selectivity, and pharmacokinetic properties for further preclinical and clinical development.[5]
Conclusion
The this compound scaffold represents a versatile and promising starting point for the development of novel SERMs. Its synthetic tractability and amenability to chemical modification allow for the fine-tuning of its pharmacological profile. The integrated use of the synthetic and in vitro protocols detailed in this guide will enable researchers to efficiently identify and optimize lead compounds with the potential to become next-generation therapeutics for a range of hormone-dependent conditions.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Probing the human estrogen receptor-α binding requirements for phenolic mono- and di-hydroxyl compounds: A combined synthesis, binding and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Developing a SERM: stringent preclinical selection criteria leading to an acceptable candidate (WAY-140424) for clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Discovery of two novel (4-hydroxyphenyl) substituted polycyclic carbocycles as potent and selective estrogen receptor beta agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Estrogenic Activity of 4-Hydroxy-Benzoic Acid from Acer tegmentosum via Estrogen Receptor α-Dependent Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Estrogenic Activity of 4-Hydroxy-Benzoic Acid from Acer tegmentosum via Estrogen Receptor α-Dependent Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-activity relationships of bisphenol A analogs at estrogen receptors (ERs): discovery of an ERα-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Formulation of Topical Skin Treatments with 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid (Tranilast)
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the formulation and evaluation of topical skin treatments containing 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid, also known as Tranilast. This document outlines the scientific rationale for its use, details critical pre-formulation studies, provides step-by-step protocols for creating stable cream and gel formulations, and describes methodologies for characterizing the final products. The objective is to equip researchers and drug development professionals with the necessary knowledge to develop effective and stable topical formulations of Tranilast for dermatological applications, such as the management of hypertrophic scars, keloids, and inflammatory skin conditions.[1][2][3][4]
Introduction: The Rationale for Topical Tranilast
2-(3-(4-hydroxyphenyl)propanamido)benzoic acid (Tranilast) is a synthetic analog of a natural compound found in oats.[5][6] Initially developed as an anti-allergic agent, its therapeutic potential has expanded significantly.[1][7] In dermatology, Tranilast is recognized for its efficacy in treating keloids and hypertrophic scars.[1][3][8] Its mechanisms of action are multifaceted, making it a compelling candidate for topical delivery.
Key Mechanisms of Action:
-
Inhibition of Mast Cell Degranulation: Tranilast stabilizes mast cells, preventing the release of inflammatory mediators like histamine and prostaglandins that contribute to itching and inflammation.[4][5][7][9]
-
Modulation of TGF-β Signaling: A crucial mechanism is the inhibition of the Transforming Growth Factor-beta (TGF-β) pathway.[4] By suppressing TGF-β1 release from fibroblasts, Tranilast reduces the excessive collagen synthesis that characterizes fibrotic scars like keloids.[7][9][10][11][12] It can also downregulate Smad2 and upregulate the inhibitory Smad7, further attenuating the fibrotic cascade.[2]
-
Anti-inflammatory and Antioxidant Effects: The compound exhibits potent anti-inflammatory and antioxidant properties, which are beneficial for a range of inflammatory skin conditions and for protecting the skin from oxidative stress.[5][13][14]
Topical administration offers the significant advantage of delivering the active pharmaceutical ingredient (API) directly to the target site, minimizing systemic exposure and potential side effects associated with oral administration.[8][15][16]
Pre-formulation Studies: Characterizing the API
Before formulation can begin, a thorough characterization of the API is essential. These studies inform the selection of excipients and the manufacturing process to ensure a stable and effective product.[16]
| Property | Typical Value / Finding | Significance for Topical Formulation |
| Chemical Name | 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid | Ensures correct identification of the API. |
| Common Name | Tranilast, Hydroxyphenyl Propamidobenzoic Acid | Used interchangeably in literature; important for literature searches.[6] |
| Molecular Formula | C16H15NO4 | Defines the basic chemical identity. |
| Molecular Weight | 285.29 g/mol | Influences diffusion and permeation characteristics. |
| Appearance | White to off-white powder | A baseline for physical stability and purity assessments.[14] |
| Solubility | Low aqueous solubility (e.g., 86.5mg/L at 20℃).[6] Soluble in organic solvents like ethanol.[8] | Critical for selecting appropriate solvents and vehicles. Poor water solubility necessitates strategies like using co-solvents (e.g., propylene glycol) or creating emulsions to achieve the desired concentration.[17] |
| pKa | 3.47±0.10 (Predicted)[6] | Influences the ionization state of the drug at physiological skin pH (~4.5-5.5). The non-ionized form is generally more permeable through the stratum corneum. Formulation pH should be optimized for stability and permeability. |
| Log P (Predicted) | ~3.0 - 3.5 | Indicates lipophilicity. A Log P in this range is generally favorable for skin penetration, allowing partitioning into the lipid-rich stratum corneum without being trapped. |
Formulation Development and Protocols
The choice of formulation base is critical and depends on the target skin condition, desired feel, and drug release characteristics.[18] Here, we provide protocols for two common semi-solid dosage forms: an oil-in-water (O/W) cream and a hydrogel.
Protocol 1: Oil-in-Water (O/W) Emulsion Cream (Target Conc: 1% Tranilast)
Rationale: O/W creams are versatile, aesthetically pleasing, and suitable for a wide range of skin types. They provide hydration and can accommodate both oil-soluble and water-soluble ingredients. The oil phase acts as a reservoir for the lipophilic Tranilast, and penetration enhancers can be readily incorporated.
| Phase | Ingredient | Function | % w/w |
| Oil Phase | Cetyl Alcohol | Thickener, Emollient | 5.0 |
| Stearic Acid | Thickener, Emulsifier | 4.0 | |
| Glyceryl Monostearate | Emulsifier | 3.0 | |
| Caprylic/Capric Triglyceride | Emollient, Solvent | 8.0 | |
| Oleic Acid | Penetration Enhancer | 5.0 | |
| Aqueous Phase | Purified Water | Vehicle | q.s. to 100 |
| Propylene Glycol | Co-solvent, Humectant, Penetration Enhancer | 10.0 | |
| Glycerin | Humectant | 3.0 | |
| Polysorbate 80 | Emulsifier | 2.0 | |
| Active Phase | Tranilast | Active Pharmaceutical Ingredient | 1.0 |
| Preservative | Phenoxyethanol | Preservative | 0.5 |
Step-by-Step Protocol:
-
Preparation of Phases:
-
Oil Phase: In a suitable vessel, combine Cetyl Alcohol, Stearic Acid, Glyceryl Monostearate, Caprylic/Capric Triglyceride, and Oleic Acid. Heat to 70-75°C with gentle stirring until all components are melted and the mixture is uniform.
-
Aqueous Phase: In a separate vessel, combine Purified Water, Propylene Glycol, and Glycerin. Heat to 70-75°C with stirring.
-
-
API Dispersion: In a separate small vessel, disperse the Tranilast powder in the Propylene Glycol from the aqueous phase ingredients before adding it to the rest of the water phase. This ensures the API is properly wetted and avoids clumping. The combination of propylene glycol and oleic acid has been shown to significantly enhance the topical delivery of Tranilast.[17]
-
Emulsification: Slowly add the Oil Phase to the Aqueous Phase while homogenizing at high speed (e.g., 5000-8000 rpm) for 5-10 minutes. Maintain the temperature at 70-75°C during this process.
-
Cooling: Reduce the mixing speed to a gentle sweep and allow the emulsion to cool.
-
Final Additions: When the temperature of the emulsion is below 40°C, add the Phenoxyethanol and mix until uniformly dispersed.
-
Homogenization & Packaging: Check the pH and adjust if necessary to a target range of 4.5-5.5. Homogenize briefly one last time to ensure uniformity. Package in inert, airtight containers.
Protocol 2: Hydrophilic Gel (Target Conc: 0.5% Tranilast)
Rationale: Gels are non-greasy, have a cooling effect, and are often preferred for oily skin or application on hairy areas. This protocol uses a combination of HPMC and CMC, which are biocompatible and widely used in topical formulations.[2] A 0.5% Tranilast gel has demonstrated efficacy in reducing hypertrophic scars in animal models.[2][19]
| Ingredient | Function | % w/w | | :--- | :--- | :--- | :--- | | Tranilast | Active Pharmaceutical Ingredient | 0.5 | | Hydroxypropyl Methylcellulose (HPMC) | Gelling Agent | 2.0 | | Carboxymethyl Cellulose (CMC) | Gelling Agent, Thickener | 0.5 | | Propylene Glycol | Co-solvent, Penetration Enhancer | 15.0 | | Ethanol 95% | Co-solvent | 10.0 | | Ascorbic Acid | Antioxidant/Preservative | 1.0 | | Purified Water | Vehicle | q.s. to 100 |
Step-by-Step Protocol:
-
Gelling Agent Dispersion: Heat approximately 80% of the total Purified Water to 70°C. Under constant stirring, slowly sprinkle in the HPMC and CMC powder to avoid clumping. Mix until a uniform dispersion is achieved.
-
API Solubilization: In a separate vessel, dissolve the Tranilast and Ascorbic Acid in the mixture of Propylene Glycol and Ethanol. Gentle warming may be required.
-
Gel Formation: Slowly add the API solution to the gelling agent dispersion while stirring.
-
Hydration: Add the remaining Purified Water and continue to stir gently until the mixture cools to room temperature and a clear, uniform gel is formed. This may take several hours as the polymers fully hydrate.
-
Packaging: Check the final pH. Package in appropriate containers, such as aluminum tubes, to protect from light and air.[2]
Characterization and Quality Control
After formulation, a series of tests must be performed to ensure the product is safe, stable, and performs as intended. This aligns with regulatory expectations for semi-solid dosage forms.[16][18][20]
| Test | Method | Purpose & Acceptance Criteria |
| Appearance & Organoleptics | Visual Inspection, Olfactory Test | Ensures batch-to-batch consistency. Should be a homogenous, smooth cream/gel, free of phase separation or grittiness, with a consistent color and odor. |
| pH Measurement | pH meter | Skin compatibility and API stability. Target pH should be within the skin's natural range (4.5-5.5). |
| Viscosity & Rheology | Rotational Viscometer/Rheometer | Determines flow properties, spreadability, and physical stability. Viscosity should remain within set specifications over time. |
| Drug Content & Uniformity | HPLC | Quantifies the amount of API in the formulation and ensures it is evenly distributed. Acceptance criteria typically 90-110% of label claim. |
| Stability Testing | ICH Q1A(R2) Guidelines[21][22][23] | Assesses physical, chemical, and microbiological stability under various temperature and humidity conditions (e.g., long-term at 25°C/60% RH, accelerated at 40°C/75% RH).[22][24][25] |
Performance Testing: In Vitro & Ex Vivo Protocols
Performance tests are crucial to confirm that the API can be released from the vehicle and permeate into the skin.
In Vitro Release Testing (IVRT)
Rationale: IVRT is a key regulatory-accepted tool used to assess the rate of drug release from a semi-solid formulation.[26][27][28][29] It is highly sensitive to changes in the formulation's physicochemical properties and is used to ensure product consistency and bioequivalence.[28][29][30]
Protocol: IVRT using Franz Diffusion Cells
-
Membrane: A synthetic, inert membrane (e.g., polysulfone, cellulose acetate) is placed between the donor and receptor compartments.
-
Receptor Medium: The receptor compartment is filled with a buffered solution (e.g., phosphate buffer pH 7.4 with a surfactant like Tween 20 to ensure sink conditions). The medium is maintained at 32°C to mimic skin surface temperature.
-
Dosing: A precise amount of the Tranilast formulation is applied evenly to the membrane surface in the donor compartment.
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8 hours), samples are withdrawn from the receptor compartment, and replaced with fresh medium.
-
Analysis: The concentration of Tranilast in each sample is quantified using a validated HPLC method.
-
Data Analysis: The cumulative amount of drug released per unit area is plotted against the square root of time. The slope of the linear portion of this curve represents the release rate (μg/cm²/h^0.5).
Ex Vivo Skin Permeation Testing (IVPT)
Rationale: IVPT provides a more biologically relevant measure of a formulation's ability to deliver a drug across the skin barrier.[34] It uses excised human or animal (e.g., porcine) skin as the membrane.[34][35]
Protocol: IVPT using Franz Diffusion Cells
-
Apparatus: Identical to IVRT (Franz Diffusion Cell).[34][35]
-
Membrane: Full-thickness excised human or porcine ear skin is mounted on the diffusion cell with the stratum corneum facing the donor compartment.
-
Procedure: The protocol follows the same steps as IVRT (receptor medium, dosing, sampling).
-
Analysis: In addition to analyzing the receptor fluid, at the end of the experiment, the skin is dismounted. The amount of drug retained in different skin layers (stratum corneum, epidermis, dermis) can be quantified. This is often done by tape-stripping the stratum corneum and then separating the epidermis and dermis.
-
Data Analysis: Permeation parameters such as steady-state flux (Jss), permeability coefficient (Kp), and lag time (tL) are calculated to compare the delivery efficiency of different formulations.
Workflow and Mechanistic Overview
The following diagrams illustrate the overall development workflow and the hypothesized molecular mechanism of Tranilast in the context of skin fibrosis.
References
- 1. clinmedjournals.org [clinmedjournals.org]
- 2. ppj.phypha.ir [ppj.phypha.ir]
- 3. KoreaMed [koreamed.org]
- 4. Articles [globalrx.com]
- 5. 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid: activities and applications_Chemicalbook [chemicalbook.com]
- 6. 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid | 697235-49-7 [chemicalbook.com]
- 7. selleckchem.com [selleckchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. The Mechanism Involved in the Inhibitory Action of Tranilast on Collagen Biosynthesis of Keloid Fibroblasts [jstage.jst.go.jp]
- 10. Tranilast Inhibits TGF-β1–induced Epithelial-mesenchymal Transition and Invasion/Metastasis via the Suppression of Smad4 in Human Lung Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 11. Inhibition of transforming growth factor-beta by Tranilast reduces tumor growth and ameliorates fibrosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mechanism involved in the inhibitory action of tranilast on collagen biosynthesis of keloid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Unveiling the Mystery of 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid: The Wonder of Dihydro Oat Alkaloids-CongenPharma_Providing sustainable and affordable peptides [congenpharma.com]
- 14. m.firskytech.com [m.firskytech.com]
- 15. Treatment of keloid and hypertrophic scars by iontophoretic transdermal delivery of tranilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Semi-Solid Drug Products - A Comprehensive Guide To Development And Application - Dow Development Labs [dowdevelopmentlabs.com]
- 17. Topical delivery of keloid therapeutic drug, tranilast, by combined use of oleic acid and propylene glycol as a penetration enhancer: evaluation by skin microdialysis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 19. [PDF] Topical formulation of tranilast improves hypertrophic scar in a rat model | Semantic Scholar [semanticscholar.org]
- 20. Regulatory Requirements for the Development of Second-Entry Semisolid Topical Products in the European Union [mdpi.com]
- 21. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 22. database.ich.org [database.ich.org]
- 23. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 24. Q1 Stability Testing of Drug Substances and Drug Products | FDA [fda.gov]
- 25. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 26. In Vitro Release Test Studies for Topical Drug Products Submitted in ANDAs | FDA [fda.gov]
- 27. IVRT: An indispensable tool for topical formulation development [pmi-live.com]
- 28. ashdin.com [ashdin.com]
- 29. contractpharma.com [contractpharma.com]
- 30. In Vitro Release Testing Method in Semi-solid Topical Products Development - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 31. tandfonline.com [tandfonline.com]
- 32. Franz diffusion cell and its implication in skin permeation studies | Semantic Scholar [semanticscholar.org]
- 33. Franz diffusion cell and its implication in skin permeation studi...: Ingenta Connect [ingentaconnect.com]
- 34. Ex vivo skin permeation studies: Significance and symbolism [wisdomlib.org]
- 35. Ex vivo Skin Permeation Evaluation of An Innovative Transdermal Vehicle Using Nimesulide and Piroxicam as Model Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Guide: Optimizing the Synthesis of 2-(4-hydroxyphenyl)benzoic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2-(4-hydroxyphenyl)benzoic acid (HPBA). This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and purity of this important biphenyl carboxylic acid. We provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles.
The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming the critical C-C bond in the HPBA scaffold. Our guidance focuses on overcoming the specific challenges associated with the functional groups present in the target molecule.
Section 1: Troubleshooting Common Synthesis Issues (Q&A)
This section addresses the most common problems encountered during the synthesis of this compound via Suzuki-Miyaura coupling, using starting materials such as a 2-halobenzoic acid derivative and 4-hydroxyphenylboronic acid.
Q1: My reaction yield is very low or I'm getting no product at all. What are the likely causes?
A1: Low or no yield in a Suzuki coupling is a frequent issue that can almost always be traced back to one of three areas: the catalyst's activity, the integrity of the reagents, or the reaction conditions.
-
Catalyst Deactivation: The Palladium(0) species is the active catalyst. It is highly sensitive to oxygen, which can cause oxidation to inactive Pd(II) and halt the catalytic cycle.
-
Solution: Ensure your solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst. This is typically done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.
-
-
Reagent Quality & Reactivity:
-
Protodeboronation: Arylboronic acids, especially electron-rich ones like 4-hydroxyphenylboronic acid, can undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom from water or other protic sources. This consumes your starting material without forming the desired product.[1]
-
Carboxylic Acid Interference: The free carboxylic acid on the 2-halobenzoic acid starting material can be problematic. The corresponding carboxylate, formed under basic conditions, can coordinate to the palladium center and inhibit its catalytic activity.[2]
-
Solution:
-
Use the boronic acid as fresh as possible. Consider using a slight excess (1.1-1.2 equivalents) to compensate for potential degradation.
-
Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester is far less likely to interfere with the catalyst.[2] You can then hydrolyze the ester back to the carboxylic acid in a subsequent step. This is the most recommended approach for a clean and high-yielding reaction.
-
-
-
Incorrect Base or Solvent: The base is essential for the transmetalation step of the catalytic cycle.[3] Its choice is critical.
-
Inadequate Base: A weak base may not activate the boronic acid sufficiently. A base that is too strong can promote side reactions or degradation.
-
Poor Solubility: If your starting materials are not soluble in the chosen solvent system, the reaction will be slow or fail entirely.[1]
-
Solution: An aqueous solution of a mild base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often effective.[4] Cs₂CO₃ is more soluble and often gives better results. For solvent, a mixture like Toluene/Ethanol/Water or Dioxane/Water provides a good medium for both the organic-soluble starting materials and the water-soluble inorganic base.
-
Troubleshooting Flowchart: Low Product Yield
Below is a logical decision tree to diagnose the cause of low reaction yield.
Q2: I see significant byproduct formation, especially phenol and a homocoupled biphenyl. How can I prevent this?
A2: This points directly to competing side reactions. Phenol is the result of protodeboronation of your 4-hydroxyphenylboronic acid. The homocoupled biphenyl (4,4'-biphenol) arises from the unwanted coupling of two molecules of the boronic acid.
-
Cause of Protodeboronation: Often exacerbated by high temperatures, prolonged reaction times, or an overly strong base.
-
Cause of Homocoupling: This side reaction is often promoted by the presence of oxygen, which can interfere with the catalytic cycle and favor the homocoupling pathway.
Solutions:
-
Meticulous Degassing: As with low yield, ensuring an oxygen-free environment is the most critical step to prevent homocoupling.
-
Control Temperature: Do not overheat the reaction. A temperature of 80-100°C is typically sufficient. Running the reaction at the lowest temperature that gives a reasonable rate will minimize side reactions.
-
Optimize Base: Use the mildest base that effectively promotes the reaction. K₂CO₃ is often a good starting point. Avoid strong bases like NaOH or KOH unless necessary, as they can accelerate boronic acid degradation.
-
Order of Addition: Add the palladium catalyst to the degassed mixture of the aryl halide, boronic acid, and solvent last, just before heating. This ensures the catalyst enters the intended catalytic cycle immediately.
Section 2: Purification Strategies (Q&A)
Achieving high purity is critical for pharmaceutical applications. The main impurities are residual palladium, unreacted starting materials, and any byproducts.
Q1: How can I effectively remove the residual palladium catalyst after the reaction?
A1: Palladium residues are a major concern. Simple filtration is often insufficient as palladium can be present in soluble forms or as fine particulates.
-
Aqueous Wash: After the reaction, a standard workup involving an aqueous wash can remove a significant portion of the inorganic salts and some palladium.
-
Filtration through Celite® or Silica Gel: After the initial workup and solvent removal, redissolve the crude product in a suitable solvent (e.g., ethyl acetate) and pass it through a short plug of Celite® or silica gel. This is very effective at adsorbing palladium residues.
-
Activated Carbon Treatment: For stubborn cases, treating a solution of the crude product with activated carbon can be effective.[5] However, be aware that this can also lead to loss of your desired product due to adsorption. Use a minimal amount and for a short duration.
Q2: What is the best way to purify the final this compound product?
A2: Recrystallization is the most effective and scalable method for purifying the final product, provided a suitable solvent is found.[6]
-
Choosing a Solvent: The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.[7] For HPBA, the presence of both a polar carboxylic acid and a polar hydroxyl group, as well as a large nonpolar biphenyl core, requires careful selection.
-
Good Candidates: Water, or mixed solvent systems like Ethanol/Water or Acetone/Water, are excellent starting points. Benzoic acid itself has much higher solubility in hot water than cold water, a principle that applies here.[8]
-
Procedure: Dissolve the crude product in the minimum amount of boiling solvent. If colored impurities are present, you can add a small amount of activated carbon and hot filter the solution.[7] Then, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[9] Collect the pure crystals by vacuum filtration.
-
Q3: When should I use column chromatography instead of recrystallization?
A3: Column chromatography is generally used when recrystallization fails or when you need to separate compounds with very similar solubility profiles.
-
Use Chromatography If:
-
Your product is an oil or fails to crystallize.
-
You have byproducts with polarities very close to your product, making separation by recrystallization difficult.
-
You are working on a very small scale (< 1g), where losses during recrystallization can be significant.
-
-
Use Recrystallization For:
-
Large-scale purification (> 5g), as it is more time and solvent-efficient.
-
Removing impurities with significantly different solubility from your product.
-
Achieving the highest crystalline purity.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
A1: The Suzuki-Miyaura cross-coupling reaction is the most widely adopted method. It involves coupling a 2-halobenzoic acid ester (e.g., methyl 2-bromobenzoate) with 4-hydroxyphenylboronic acid in the presence of a palladium catalyst and a base, followed by ester hydrolysis to yield the final product. This route is highly reliable and tolerant of the functional groups involved.[3]
Q2: Why is protecting the carboxylic acid as an ester so important?
A2: The carboxylic acid group is acidic. In the basic conditions required for the Suzuki reaction, it deprotonates to form a carboxylate. This negatively charged carboxylate can coordinate to the positively charged palladium(II) intermediate in the catalytic cycle, effectively acting as a ligand and deactivating the catalyst.[2] By converting it to a neutral ester, this detrimental interaction is prevented, leading to a much cleaner and more efficient reaction.
Q3: How can I effectively monitor the reaction's progress?
A3: Thin-Layer Chromatography (TLC) is the simplest and most common method. Spot the reaction mixture alongside your starting materials on a TLC plate. A good mobile phase (e.g., 30-50% Ethyl Acetate in Hexanes) should show good separation between the starting aryl halide and the more polar biphenyl product. The reaction is complete when the spot corresponding to the starting aryl halide has been completely consumed.
Section 4: Experimental Protocols
Protocol 1: Synthesis of Methyl 2-(4-hydroxyphenyl)benzoate via Suzuki Coupling
This protocol uses a protected ester to avoid catalyst inhibition.
Materials:
-
Methyl 2-bromobenzoate
-
4-Hydroxyphenylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Toluene
-
Ethanol
-
Deionized Water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add methyl 2-bromobenzoate (1.0 equiv) and 4-hydroxyphenylboronic acid (1.1 equiv).
-
Add a solvent mixture of Toluene, Ethanol, and Water in a 4:1:1 ratio. The total solvent volume should be sufficient to make the solution approximately 0.1 M with respect to the methyl 2-bromobenzoate.
-
Add potassium carbonate (3.0 equiv).
-
Degas the mixture by bubbling argon gas through the stirred solution for 30 minutes.
-
Under a positive pressure of argon, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.02 equiv).
-
Heat the reaction mixture to 90°C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash it with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude methyl 2-(4-hydroxyphenyl)benzoate, which can be purified by column chromatography or taken directly to the next step.
Protocol 2: Hydrolysis and Purification of this compound
Materials:
-
Crude Methyl 2-(4-hydroxyphenyl)benzoate
-
Sodium Hydroxide (NaOH)
-
Methanol
-
Deionized Water
-
Hydrochloric Acid (HCl), 3M
Procedure:
-
Dissolve the crude ester from the previous step in methanol.
-
Add an aqueous solution of sodium hydroxide (3-4 equivalents).
-
Heat the mixture to reflux (approx. 65°C) and stir for 2-4 hours, until TLC analysis shows complete consumption of the starting ester.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a small amount of ethyl acetate to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify slowly with 3M HCl until the pH is approximately 2-3. A white precipitate of this compound will form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.
-
Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot deionized water (or an ethanol/water mixture) to just dissolve the solid. Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Collect the purified, crystalline product by vacuum filtration and dry under vacuum.
Synthesis and Purification Workflow
The following diagram illustrates the complete process from starting materials to the final pure product.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting the Recrystallization of 2-(4-hydroxyphenyl)benzoic acid
Welcome to the technical support guide for the purification of 2-(4-hydroxyphenyl)benzoic acid. This document is designed for researchers, chemists, and drug development professionals who are looking to achieve high purity of this compound through recrystallization. We will move beyond simple procedural steps to explore the underlying principles, enabling you to diagnose and resolve issues effectively during your experiments.
Part 1: Foundational Knowledge
A successful recrystallization hinges on understanding the physicochemical properties of the target compound. This compound is a molecule with dual characteristics: a non-polar biphenyl-like core and polar functional groups (a carboxylic acid and a phenolic hydroxyl). This structure dictates its solubility and is the key to selecting an appropriate solvent system.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀O₃ | --INVALID-LINK--[1] |
| Molecular Weight | 214.22 g/mol | --INVALID-LINK--[1] |
| Appearance | Solid | --INVALID-LINK--[1] |
| Melting Point (m.p.) | 206.5 °C | --INVALID-LINK--[1] |
| Key Functional Groups | Carboxylic Acid (-COOH), Phenolic Hydroxyl (-OH) | N/A |
The high melting point suggests a stable crystal lattice. The presence of both hydrogen bond donors (-OH, -COOH) and acceptors (=O) indicates that polar solvents will be effective at dissolving the compound, particularly at elevated temperatures.
Part 2: Recommended Recrystallization Protocol
Based on the structure of this compound, a mixed-solvent system is often ideal. A solvent in which the compound is soluble (like ethanol or acetone) is paired with an anti-solvent in which it is poorly soluble (like water or heptane). This protocol details a common ethanol/water system.
Experimental Workflow: Recrystallization using an Ethanol/Water System
Caption: Standard workflow for mixed-solvent recrystallization.
Part 3: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the recrystallization of this compound in a direct question-and-answer format.
Category 1: Solvent Selection & Dissolution
Q: My compound is not dissolving, even with a large amount of hot solvent. What is wrong?
A: This indicates that the solvent you have chosen is not a good "dissolving" solvent for your compound at high temperatures. The principle of "like dissolves like" is a good starting point; the polar functional groups of your molecule require a polar solvent.[2]
-
Causality: The solvent's polarity is insufficient to overcome the crystal lattice energy of the solid.
-
Solutions:
-
Switch to a More Polar Solvent: If you are using a moderately polar solvent like ethyl acetate, try a more polar one like ethanol, methanol, or acetone.
-
Verify the Material: Ensure the material is indeed this compound and not an insoluble impurity or a different compound altogether.
-
Q: I've dissolved my compound, but there is still solid material in the hot solution. What should I do?
A: This suggests the presence of insoluble impurities. Attempting to dissolve these by adding large excesses of solvent is the most common mistake, as it will lead to poor recovery later.[3]
-
Causality: Impurities may include inorganic salts, catalysts, or non-polar side products that are insoluble in your chosen polar solvent system.
-
Solution:
-
Perform Hot Gravity Filtration: Add a small excess of hot solvent (approx. 5-10% more) to ensure your desired compound remains in solution.[4] Then, using a pre-heated funnel and fluted filter paper, filter the hot solution into a clean, pre-heated flask to remove the insoluble material.[4][5] Proceed with the recrystallization from the hot filtrate.
-
Category 2: Crystal Formation
Q: I have cooled my solution, but no crystals have formed. What is the problem?
A: This is a classic sign of either using too much solvent or the formation of a supersaturated solution.[6][7]
-
Causality: The concentration of the compound in the cold solvent is below its saturation point, so there is no thermodynamic driving force for crystallization.
-
Solutions:
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent (10-20% of the volume) to increase the concentration.[6][8] Then, allow it to cool again.
-
Induce Crystallization: If the solution is supersaturated, nucleation needs to be initiated.[7]
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches provide a surface for crystal nucleation.[6]
-
Seeding: If available, add a single, tiny crystal of pure this compound to the solution. This "seed crystal" acts as a template for further crystal growth.[7]
-
-
Drastic Cooling: As a last resort, place the flask in a dry ice/acetone bath. This can sometimes force precipitation, though it may result in smaller, less pure crystals.
-
Q: My compound separated as an oily liquid instead of solid crystals. How can I fix this?
A: This phenomenon, known as "oiling out," is a common problem, especially with compounds that have relatively low melting points or when significant impurities are present.[4][6] It occurs when the solute comes out of solution at a temperature above its melting point.
-
Causality: The high concentration of the solute and impurities depresses the melting point of the mixture, causing it to separate as a liquid phase rather than a solid crystal lattice.
-
Solutions:
-
Reheat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount (10-15%) of the primary "good" solvent (e.g., ethanol in an ethanol/water system).[6][8] This lowers the saturation temperature, ensuring that crystallization begins at a temperature below the compound's melting point.
-
Cool More Slowly: After redissolving, ensure the solution cools as slowly as possible. Insulating the flask can help. Slower cooling provides more time for ordered crystal lattice formation instead of amorphous oiling.[8]
-
Consider a Different Solvent System: If oiling persists, your chosen solvent system may be unsuitable. Re-evaluate solvent choices, perhaps selecting one with a lower boiling point.
-
Category 3: Yield and Purity
Q: My final yield of pure crystals is very low. What went wrong?
A: A low yield is typically a result of procedural errors that leave a significant portion of your compound in the filtrate (mother liquor).[3][8]
-
Causality & Solutions:
-
Excessive Solvent: Using too much solvent during the initial dissolution is the most frequent cause.[3][7] To recover more product, you can try to concentrate the mother liquor by boiling off some solvent and cooling for a second crop of crystals, though this crop may be less pure.
-
Premature Crystallization: If the compound crystallized during hot filtration, it was lost with the insoluble impurities. Ensure you use a slight excess of solvent and a pre-heated filtration apparatus.[4]
-
Washing with Warm Solvent: Washing the collected crystals with room temperature or warm solvent will redissolve a portion of your product. Always use a minimal amount of ice-cold recrystallization solvent for washing.[3]
-
Incomplete Crystallization: Not cooling the solution for a sufficient amount of time in the ice bath will result in incomplete precipitation.
-
Q: My final product is still colored. How can I improve it?
A: Color is usually due to highly conjugated, non-polar impurities that co-crystallize with your product.
-
Causality: These impurities have solubility characteristics similar to your target compound.
-
Solution:
-
Use Activated Charcoal (Decolorizing Carbon): After dissolving the crude solid in the minimum amount of hot solvent, remove the flask from the heat source briefly and add a very small amount of activated charcoal (1-2% of the solute's weight). Swirl and bring the solution back to a boil for a few minutes. The colored impurities will adsorb onto the surface of the carbon. Remove the charcoal via hot gravity filtration and proceed with the recrystallization.[9] Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Q: The melting point of my recrystallized product is still low and has a broad range. What does this indicate?
A: This is a definitive sign that the sample is still impure.[5] Pure crystalline solids have sharp, defined melting points.
-
Causality: Impurities disrupt the crystal lattice, which requires less energy (a lower temperature) to break down. The melting process occurs over a broader temperature range as different parts of the impure solid melt at different temperatures.
-
Solution:
-
Repeat the Recrystallization: The product needs to be recrystallized a second time. Pay close attention to the techniques described above: use the minimum amount of solvent, cool slowly, and ensure proper removal of any insoluble or colored impurities.
-
Part 4: Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common recrystallization problems.
Caption: A decision tree for common recrystallization issues.
References
- 1. This compound | C13H10O3 | CID 2759303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. youtube.com [youtube.com]
- 6. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Recrystallization of Benzoic Acid [sites.pitt.edu]
identifying and minimizing side products in 2-(4-hydroxyphenyl)benzoic acid synthesis
A Guide to Identifying and Minimizing Side Products for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 2-(4-hydroxyphenyl)benzoic acid. As Senior Application Scientists, we understand the challenges encountered in synthetic chemistry. This guide provides in-depth technical assistance in a question-and-answer format to help you troubleshoot experiments, minimize side product formation, and ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent and modern approach for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance. An older method, the Gomberg-Bachmann reaction, is also known but is often plagued by low yields and a multitude of side products due to the reactive nature of diazonium salts.[1]
Q2: I am using a Suzuki-Miyaura coupling to synthesize this compound and my yields are low. What are the likely side products?
A2: Low yields in the Suzuki-Miyaura coupling for this specific synthesis are typically due to the formation of several key side products:
-
Homocoupling Products: These are dimers of your starting materials, resulting in biphenyl-2,2'-dicarboxylic acid (from the halobenzoic acid) and 4,4'-dihydroxybiphenyl (from the hydroxyphenylboronic acid).
-
Protodeboronation Product: This involves the replacement of the boronic acid group on the hydroxyphenylboronic acid with a hydrogen atom, leading to the formation of phenol.
-
Dehalogenation Product: The halogen atom on the halobenzoic acid is replaced by a hydrogen atom, resulting in benzoic acid.
The presence of these impurities not only reduces the yield of the desired product but also complicates purification.
Troubleshooting Guide: Minimizing Side Products in Suzuki-Miyaura Coupling
This section provides a structured approach to identifying the root cause of side product formation and implementing effective solutions.
Issue 1: Excessive Homocoupling Side Products
Symptoms:
-
Significant peaks corresponding to biphenyl-2,2'-dicarboxylic acid and/or 4,4'-dihydroxybiphenyl in your crude reaction mixture analysis (e.g., by HPLC or NMR).
-
Low yield of the desired this compound.
Causality and Mechanism: Homocoupling of the boronic acid is often promoted by the presence of oxygen, which can lead to the oxidation of the Pd(0) catalyst to Pd(II) species that facilitate this side reaction. Homocoupling of the aryl halide can occur through various pathways, including those involving the palladium catalyst.
Solutions:
| Parameter | Recommended Action | Rationale |
| Atmosphere | Ensure a strictly inert atmosphere (argon or nitrogen) throughout the reaction setup and solvent/reagent addition. | Oxygen can lead to the formation of Pd(II) species that promote homocoupling. |
| Reagent Purity | Use freshly purchased or purified aryl halide and boronic acid. | Impurities in the starting materials can interfere with the catalytic cycle. |
| Catalyst/Ligand | Use a pre-formed Pd(0) catalyst or ensure complete reduction of a Pd(II) pre-catalyst. The choice of phosphine ligand is also critical. | Incomplete reduction of Pd(II) to Pd(0) can increase the likelihood of homocoupling. |
| Base | Use a carbonate base (e.g., K₂CO₃, Cs₂CO₃) or a phosphate base (e.g., K₃PO₄). | The choice of base can influence the rate of the desired cross-coupling versus side reactions. |
Issue 2: Significant Protodeboronation
Symptoms:
-
A significant amount of phenol is detected in the reaction mixture.
-
Reduced conversion of the hydroxyphenylboronic acid.
Causality and Mechanism: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. This can be catalyzed by acid or base and is often exacerbated by elevated temperatures and the presence of water. The electron-donating hydroxyl group on the phenylboronic acid can make it more susceptible to this side reaction.
Solutions:
| Parameter | Recommended Action | Rationale |
| Reaction Temperature | Maintain the lowest effective temperature for the reaction. | Higher temperatures can accelerate the rate of protodeboronation. |
| Reaction Time | Monitor the reaction closely and stop it once the starting materials are consumed to avoid prolonged exposure to reaction conditions. | Extended reaction times increase the opportunity for side reactions to occur. |
| Base | Use a milder base if possible, or carefully control the stoichiometry of a stronger base. | Strong bases can promote protodeboronation. |
| Boronic Acid Derivative | Consider using a more stable boronic ester (e.g., a pinacol ester) instead of the free boronic acid. | Boronic esters are generally more resistant to protodeboronation. |
Issue 3: Formation of Dehalogenation Byproduct
Symptoms:
-
Presence of benzoic acid in the crude product.
-
Incomplete conversion of the halobenzoic acid.
Causality and Mechanism: Dehalogenation can occur through various mechanisms, including hydride transfer from solvent or other reagents to the palladium center, followed by reductive elimination.
Solutions:
| Parameter | Recommended Action | Rationale |
| Solvent Choice | Use anhydrous, high-purity solvents. Avoid solvents that can act as hydride donors. | Protic solvents or impurities can be a source of hydrides that lead to dehalogenation. |
| Ligand Selection | Employ bulky electron-rich phosphine ligands. | These ligands can stabilize the palladium complex and favor the desired cross-coupling pathway. |
Experimental Protocols
Representative Suzuki-Miyaura Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific setup.
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-bromobenzoic acid (1.0 mmol), 4-hydroxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v, 10 mL). Purge the solution with argon for 15-20 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir until the starting materials are consumed (monitor by TLC or HPLC).
-
Workup: Cool the reaction to room temperature and add water (20 mL). Acidify the aqueous layer with 1 M HCl to a pH of ~2-3. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Purification by Recrystallization
A common and effective method for purifying this compound is recrystallization.
-
Solvent Selection: A mixture of ethanol and water is often a suitable solvent system. Other options include aqueous acetic acid or toluene.[2][3][4]
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Gradually add hot water until the solution becomes slightly cloudy.
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
-
Analytical Characterization
Accurate identification of the desired product and any side products is crucial.
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent technique for assessing the purity of this compound and quantifying impurities.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is effective.[5][6][7]
-
Detection: UV detection at a wavelength around 254 nm is suitable for aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for structural confirmation. The expected spectra for this compound would show characteristic signals for the aromatic protons and carbons of the two phenyl rings, as well as signals for the hydroxyl and carboxylic acid protons. Comparing the spectra of your product to known spectra of the starting materials and potential side products will aid in their identification.[8][9]
Visualizing the Workflow
References
- 1. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. bmse000583 4-Hydroxy-benzoic Acid at BMRB [bmrb.io]
stability and degradation pathways of 2-(4-hydroxyphenyl)benzoic acid under various conditions
Welcome to the technical support center for 2-(4-hydroxyphenyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation pathways of this molecule. Here, you will find troubleshooting guides and frequently asked questions to assist in your experimental design and data interpretation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound and the principles of forced degradation studies.
Q1: What are the key structural features of this compound that influence its stability?
A1: The stability of this compound is primarily influenced by three key structural features: the biphenyl system, the phenolic hydroxyl group, and the carboxylic acid group. The biphenyl core is relatively stable but can be susceptible to oxidation. The phenolic hydroxyl group is prone to oxidation, especially at neutral to alkaline pH, and can influence the reactivity of the phenyl ring it is attached to. The carboxylic acid group can undergo decarboxylation under thermal stress. The relative positions of these functional groups also play a role in the molecule's overall reactivity and degradation pathways.
Q2: What are forced degradation studies and why are they necessary for this compound?
A2: Forced degradation, or stress testing, involves subjecting a compound to conditions more severe than accelerated stability testing to intentionally induce degradation.[1] These studies are crucial for several reasons:
-
Elucidation of Degradation Pathways: They help identify potential degradation products and understand the chemical breakdown mechanisms of the molecule.[2]
-
Development of Stability-Indicating Methods: The generated degradants are used to develop and validate analytical methods, such as HPLC, that can accurately quantify the parent compound in the presence of its degradation products.[1]
-
Assessment of Intrinsic Stability: Forced degradation studies provide insights into the inherent stability of the molecule, which is valuable information for formulation development and determining appropriate storage conditions.[2]
Q3: What are the typical stress conditions applied in a forced degradation study of this compound?
A3: A comprehensive forced degradation study for this compound should include the following conditions:
-
Acid Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at elevated temperatures.
-
Base Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Degradation: Heating the solid compound or a solution at a high temperature.
-
Photodegradation: Exposing the compound (in solid and solution form) to UV and visible light, following ICH Q1B guidelines.[2]
Q4: How stable are the different isomers of hydroxyphenyl benzoic acid?
Section 2: Troubleshooting Guides
This section provides practical advice for specific issues you may encounter during your stability and degradation experiments with this compound.
Guide 1: Unexpected Peaks in HPLC Analysis of Stressed Samples
Problem: You observe unexpected peaks in the chromatogram of your stressed samples that are not present in the control.
Possible Causes and Solutions:
-
Degradation Products: The new peaks are likely degradation products of this compound.
-
Troubleshooting Step: Characterize these new peaks using techniques like LC-MS to identify their mass and propose potential structures. This will help in elucidating the degradation pathway.
-
-
Reaction with Co-solvents: If co-solvents were used to dissolve the compound, they might react with the analyte under stress conditions. For example, using alcohols under acidic conditions can lead to esterification.[2]
-
Troubleshooting Step: Run a blank stress experiment with only the co-solvent to check for any interfering peaks. Choose inert co-solvents when possible.
-
-
Impurity Degradation: Impurities in your starting material may also degrade under stress conditions, leading to new peaks.
-
Troubleshooting Step: Analyze a stressed sample of a highly purified standard of this compound to confirm if the unexpected peaks originate from the parent compound.
-
Guide 2: No Significant Degradation Observed Under Stress Conditions
Problem: After applying standard forced degradation conditions, you do not observe any significant degradation of this compound.
Possible Causes and Solutions:
-
Insufficient Stress: The applied stress conditions may not be harsh enough to induce degradation.
-
Troubleshooting Step: Increase the severity of the stress conditions. For example, use a higher concentration of acid/base, a higher temperature, or a longer exposure time. It is generally recommended to aim for 5-20% degradation.[5]
-
-
High Intrinsic Stability: The molecule may be inherently very stable under the tested conditions.
-
Troubleshooting Step: While this is a positive finding, for the purpose of developing a stability-indicating method, it is still necessary to generate some degradation products. Consider using more aggressive stress conditions or a combination of stressors. If no degradation is observed even under harsh conditions, this indicates high stability of the molecule.[1]
-
Guide 3: Poor Resolution Between the Parent Peak and Degradant Peaks in HPLC
Problem: The HPLC method does not adequately separate the peak for this compound from the peaks of its degradation products.
Possible Causes and Solutions:
-
Suboptimal Chromatographic Conditions: The mobile phase, column, or gradient profile may not be suitable for separating structurally similar compounds.
-
Troubleshooting Step: Method development is required. Experiment with different mobile phase compositions (e.g., varying the organic modifier and pH), try a different column chemistry (e.g., C18, phenyl-hexyl), and optimize the gradient elution profile to improve resolution.
-
-
Co-elution of Degradants: Multiple degradation products might be eluting at the same time.
-
Troubleshooting Step: Utilize a detector with higher specificity, such as a mass spectrometer (LC-MS), to confirm peak purity and identify co-eluting species.
-
Section 3: Potential Degradation Pathways
Based on the chemical structure of this compound and degradation patterns of similar compounds, the following are potential degradation pathways under various stress conditions.
Thermal Degradation
Under thermal stress, the most probable degradation pathway is decarboxylation of the carboxylic acid group, leading to the formation of 4-hydroxybiphenyl. This is a common thermal degradation route for benzoic acid and its derivatives.[6]
Caption: Potential Thermal Degradation Pathway.
Oxidative Degradation
Oxidative stress, typically induced by hydrogen peroxide, can lead to the hydroxylation of the aromatic rings. This can result in the formation of dihydroxy and trihydroxy derivatives. Further oxidation could lead to ring-opening products. The degradation of biphenyl often proceeds through hydroxylation.[7][8]
Caption: Potential Oxidative Degradation Pathway.
Photolytic Degradation
Photodegradation is often initiated by the absorption of UV light, leading to the formation of reactive radical species. This can result in a complex mixture of degradation products, including hydroxylated derivatives and products from the cleavage of the biphenyl bond. The specific products will depend on the solvent and the presence of oxygen.
Caption: Potential Photolytic Degradation Pathways.
Hydrolytic Degradation (pH-Dependent)
This compound possesses both a weakly acidic carboxylic acid group and a phenolic hydroxyl group. While the core biphenyl structure is generally stable to hydrolysis, extreme pH conditions, especially when combined with heat, could potentially promote decarboxylation or other reactions. The ionization state of the molecule at different pH values will influence its reactivity.
Section 4: Experimental Protocols
This section provides a general protocol for conducting a forced degradation study of this compound.
Protocol 1: Forced Degradation Study
Objective: To generate degradation products of this compound under various stress conditions and to assess its intrinsic stability.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV or PDA detector
-
LC-MS system (for identification of degradants)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Heat the solution at an elevated temperature (e.g., 60-80°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Follow the same heating and sampling procedure as for acid hydrolysis.
-
Neutralize the samples with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature and protected from light for a specified period, with sampling at various time points.
-
Dilute the samples for HPLC analysis.
-
-
Thermal Degradation:
-
Solid State: Place a known amount of solid this compound in an oven at a high temperature (e.g., 105°C) for a specified period.
-
Solution State: Heat the stock solution at an elevated temperature.
-
At each time point, dissolve the solid sample or dilute the solution sample for HPLC analysis.
-
-
Photodegradation:
-
Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples by HPLC.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
-
Calculate the percentage degradation for each condition.
-
For significant degradants, perform characterization using LC-MS.
-
Workflow for a Forced Degradation Study
Caption: General Experimental Workflow.
Section 5: Data Summary
The following table provides a general summary of expected stability under different conditions. Actual degradation will depend on the specific experimental parameters.
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acid Hydrolysis | Likely stable | Minimal degradation expected |
| Base Hydrolysis | Potentially less stable | Possible decarboxylation at high temperatures |
| Oxidation | Susceptible | Hydroxylated derivatives, ring-opened products |
| Thermal | Susceptible to decarboxylation | 4-Hydroxybiphenyl, CO₂ |
| Photolysis | Susceptible | Complex mixture of products |
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. quora.com [quora.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Forced Degradation Studies of Biopharmaceuticals | RSSL [rssl.com]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of 2-hydroxybiphenyl and 2,2'-dihydroxybiphenyl by Pseudomonas sp. strain HBP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biphenyl Degradation Pathway [eawag-bbd.ethz.ch]
overcoming solubility issues of 2-(4-hydroxyphenyl)benzoic acid in experimental setups
Technical Support Center: 2-(4-hydroxyphenyl)benzoic Acid
Welcome to the technical support hub for this compound (also known as 4'-Hydroxy[1,1'-biphenyl]-2-carboxylic acid). This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility challenges associated with this compound in various experimental settings. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the reliability and reproducibility of your results.
Part 1: Physicochemical Properties at a Glance
Understanding the inherent properties of this compound is the first step in troubleshooting its solubility. The molecule possesses both a carboxylic acid group and a phenolic hydroxyl group, making its solubility highly dependent on the pH of the medium.
| Property | Value / Observation | Source / Method |
| Molecular Formula | C₁₃H₁₀O₃ | PubChem[1] |
| Molecular Weight | 214.22 g/mol | PubChem[1] |
| Appearance | White to pale-colored solid/powder | TCI Chemicals[2] |
| Melting Point | ~206.5 °C | Human Metabolome Database[1] |
| pKa (estimated) | Carboxylic Acid: ~3-5Phenolic Hydroxyl: ~9-10 | Inferred from similar structures |
| Baseline Aqueous Solubility | Poorly soluble in neutral water | General observation for biphenyl carboxylic acids |
| Organic Solvent Solubility | Soluble in polar organic solvents like DMSO, DMF, and alcohols | Benchchem[3] |
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when preparing solutions of this compound for experimental use.
Q1: What is the best initial approach for dissolving this compound?
Answer: A systematic, small-scale test is always the best starting point before committing to a large-volume stock solution.
For most in vitro applications, the standard practice is to first create a highly concentrated stock solution in a polar aprotic organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice due to its high solvating power for a wide range of organic molecules.[3] If your experimental system is sensitive to DMSO, dimethylformamide (DMF) or ethanol can be tested as alternatives.
The general workflow is to dissolve the compound in the organic solvent to create a concentrated stock (e.g., 10-50 mM) and then dilute this stock into your final aqueous buffer or cell culture medium.[3]
Q2: My compound precipitates when I dilute my DMSO stock into my aqueous buffer or cell culture medium. How can I fix this?
Answer: This is the most prevalent issue, known as "precipitation upon dilution," and it occurs because the compound's solubility is much lower in the final aqueous environment than in the concentrated organic stock.[4] When the DMSO is diluted, it can no longer keep the compound in solution.
Here is a troubleshooting workflow to address this:
Caption: Troubleshooting workflow for precipitation upon dilution.
Key Strategies:
-
Lower the Final Concentration: The simplest solution is often to work at a lower final concentration of the compound.[3]
-
Optimize the Dilution Process: Add the DMSO stock to the pre-warmed (e.g., 37°C) aqueous buffer while vortexing or stirring vigorously. This rapid mixing can help prevent localized high concentrations that initiate precipitation.[5]
-
Adjust the Co-Solvent Concentration: You can slightly increase the final percentage of DMSO in your medium, but be cautious. Most cell lines can tolerate DMSO up to 0.5%, but you must validate this for your specific cells to avoid off-target effects.[4]
-
Use Surfactants or Solubilizers: Adding a small amount of a non-ionic surfactant like Tween® 20 or Triton™ X-100 (e.g., 0.01-0.1%) can help maintain the compound's solubility in the aqueous phase.[3] For in vivo formulations, excipients like polyethylene glycol (PEG) or cyclodextrins are often used.[6][7]
Q3: How can I use pH to my advantage to increase the solubility of this compound?
Answer: This is a highly effective strategy. The structure of this compound contains a carboxylic acid group, which is acidic. In solutions with a pH below its pKa (estimated ~3-5), this group is protonated (-COOH) and less soluble in water. By raising the pH of the aqueous solution to a level above the pKa, the group deprotonates to its carboxylate form (-COO⁻), which is an ion and thus significantly more water-soluble.[8][9]
For many applications, adjusting the pH of your buffer to 7.4 or slightly higher will dramatically increase the solubility of this compound.
Caption: Relationship between pH and the ionization state/solubility of the carboxylic acid group.
See Protocol 2 below for a step-by-step guide to pH-dependent solubilization.
Q4: How should I prepare and store stock solutions?
Answer: Proper preparation and storage are critical for maintaining the integrity and activity of your compound.
-
Preparation: Always use high-purity, anhydrous grade solvents. After dissolving the compound, visually inspect the solution to ensure it is clear and free of particulates.[3]
-
Storage: Stock solutions in organic solvents like DMSO should be stored at -20°C or -80°C to minimize degradation.[3]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can compromise compound stability and lead to precipitation, store the stock solution in small, single-use aliquots.[3] Before use, thaw an aliquot completely and vortex it gently to ensure the compound is fully redissolved.[3]
Part 3: Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution for In Vitro Use
This protocol details the standard procedure for creating a concentrated stock solution for cell culture experiments.
Materials:
-
This compound (MW: 214.22 g/mol )
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated analytical balance and vortex mixer
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you will need:
-
(10 mmol/L) * (1 L / 1000 mL) * (214.22 g/mol ) * (1000 mg/g) = 2.14 mg/mL.
-
-
Weighing: Carefully weigh out 2.14 mg of this compound and place it into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of high-purity DMSO to the tube.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. A clear, particulate-free solution should be obtained.
-
Gentle Warming (Optional): If dissolution is slow, the tube can be gently warmed to 37°C for 5-10 minutes and vortexed again.[10] Be cautious not to use excessive heat, which could degrade the compound.[3]
-
Storage: Prepare single-use aliquots (e.g., 20 µL) in sterile tubes and store them at -20°C or -80°C.
Protocol 2: pH-Mediated Solubilization in Aqueous Buffer
This protocol is for dissolving the compound directly into an aqueous buffer by adjusting the pH, avoiding the need for organic co-solvents.
Materials:
-
This compound
-
Purified water (e.g., Milli-Q) or desired buffer (e.g., PBS)
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Calibrated pH meter and magnetic stirrer with stir bar
Procedure:
-
Preparation of Slurry: Weigh the desired amount of the compound and add it to a beaker containing the desired volume of water or buffer to create a slurry.
-
Stirring: Place the beaker on a magnetic stirrer and begin stirring to keep the particles suspended.
-
pH Adjustment: While monitoring the pH with a calibrated meter, slowly add the 0.1 M NaOH solution dropwise to the slurry.[9]
-
Observation: As the pH increases and surpasses the carboxylic acid's pKa (target pH > 6.0), you will observe the solid compound dissolving.
-
Finalization: Continue adding base until all the solid has dissolved and the desired final pH is reached and stable.
-
Filtration: It is good practice to sterile-filter the final solution (using a 0.22 µm filter) before use in cell culture or other sensitive applications.
References
- 1. This compound | C13H10O3 | CID 2759303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Organic Synthesis with Machine Learning and AI
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the application of machine learning (ML) and artificial intelligence (AI) in the optimization of organic synthesis reactions. This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies to navigate the common challenges encountered when integrating computational models with laboratory experiments. As you venture into data-driven synthesis, this resource will serve as a practical handbook for diagnosing issues, understanding the underlying principles of your models, and ultimately, accelerating your research and development workflows.
Section 1: Foundational FAQs - Getting Started and Avoiding Common Pitfalls
This section addresses high-level questions and common stumbling blocks that can impede the successful application of machine learning in the lab.
Q1: My model's predictions are poor. Where should I start troubleshooting?
A1: The overwhelming majority of performance issues with ML models in chemistry stem from the quality and quantity of the training data.[1][2][3] Before delving into complex model architecture changes, a rigorous inspection of your dataset is the most critical first step.[1]
Core Causality: An ML model is only as good as the data it learns from.[3][4] Inaccuracies, inconsistencies, and biases in your dataset will directly translate to poor predictive power and a lack of generalizability to new chemical transformations.[1][5]
Key Data Quality Checks:
-
Accuracy: Ensure that reaction components, conditions, and outcomes are correctly recorded. Erroneous data will lead to a flawed understanding of the chemical space.[1]
-
Consistency: Use a uniform representation for all molecules and reaction parameters. For instance, standardize molecular structures to SMILES or InChI formats.[1] Inconsistent labeling, such as using different names for the same solvent, can confuse the model.[6]
-
Completeness: Missing information, especially about failed or low-yield reactions, can introduce significant bias.[1]
-
Relevance: The training data must be applicable to the chemical space and reaction types you are investigating.[1]
Q2: How do I handle the common issue of "survivorship bias" in reaction databases, where only successful reactions are reported?
A2: This is a critical challenge in chemical machine learning, as datasets from literature and patents are heavily skewed towards positive results.[7] This "survivorship bias" can lead to overly optimistic models that do not accurately represent the true reaction landscape.
The Underlying Problem: A model trained exclusively on successful reactions may not learn the boundaries of what is chemically feasible, leading it to predict high yields for reactions that would fail in practice.
Mitigation Strategies:
-
Incorporate High-Throughput Experimentation (HTE) Data: HTE datasets are invaluable as they often capture the full spectrum of outcomes, including failures, providing a more balanced and realistic training set.[1][2]
-
Employ Active Learning: Implement an active learning loop where the model proposes experiments to be performed in the lab. The results, both positive and negative, are then fed back into the training data, allowing the model to iteratively learn from its mistakes and refine its understanding of the reaction space.[1][8][9]
-
Data Augmentation with Negative Examples: While not a perfect substitute for real experimental data, you can generate chemically plausible but incorrect reactant-product pairs to create negative examples for your model to learn from.[1]
Q3: What is the difference between Bayesian Optimization and traditional Design of Experiments (DoE)?
A3: Both are systematic methods for optimization, but they differ fundamentally in their approach. Traditional DoE (e.g., grid search, one-factor-at-a-time) is a static approach where all experiments are planned in advance. In contrast, Bayesian Optimization (BO) is a sequential and adaptive strategy.[10][11]
Core Distinction: BO uses the results of previous experiments to inform which experiment to run next.[12][13] It builds a probabilistic model of the reaction landscape and uses an "acquisition function" to intelligently balance exploring uncertain regions and exploiting areas known to produce good results.[11][12] This makes it significantly more sample-efficient, which is a major advantage when experiments are costly or time-consuming.[11][14]
| Feature | Traditional Design of Experiments (DoE) | Bayesian Optimization (BO) |
| Strategy | Static, pre-planned experiments | Sequential, adaptive experiments |
| Data Usage | Analyzes data after all experiments are complete | Uses previous results to guide the next experiment |
| Efficiency | Can be inefficient, requiring many experiments | Highly sample-efficient, reduces the number of required experiments[10][11] |
| Underlying Model | Often assumes linear relationships | Builds a probabilistic surrogate model of the entire landscape[11] |
Q4: I have a very small dataset for my specific reaction. Can I still use machine learning?
A4: Yes, operating in a low-data regime is a common scenario in reaction development.[8][15] Two powerful strategies to address this are Transfer Learning and Active Learning .
-
Transfer Learning: This approach leverages knowledge from a large, existing dataset (source domain) and applies it to your smaller, specific dataset (target domain).[8][16][17] A model is pre-trained on a vast database of diverse reactions (e.g., USPTO) to learn general chemical principles. This pre-trained model is then fine-tuned on your small dataset, which significantly improves prediction accuracy compared to training from scratch.[15][16][18]
-
Active Learning: As mentioned in Q2, active learning is an iterative process where the model actively requests the data it needs to learn most effectively.[9] This is ideal for small datasets because it intelligently guides your experimental efforts to the most informative reactions, maximizing the knowledge gained from each lab experiment.[19][20] Some tools can suggest optimal conditions with as few as 5-10 initial data points.[19]
Q5: My model is a "black box." How can I understand why it's making certain predictions?
A5: The lack of interpretability is a significant hurdle for the adoption of complex ML models like neural networks in chemistry.[21][22] However, techniques exist to probe these models and extract chemically meaningful insights.
The Causality of Opacity: The complex interplay between a model's architecture, the training data, and the input features makes it difficult to trace a prediction back to a simple, human-understandable rule.[22]
Interpretability Techniques:
-
Feature Importance Analysis: For models like Random Forests, it's possible to quantify the importance of different input features (e.g., temperature, catalyst choice, solvent polarity).[19] This can reveal which parameters have the most significant impact on the reaction outcome.
-
Attribution Methods: These techniques, particularly for neural networks, can trace a prediction back to specific parts of the input molecules.[21][22] For example, it can highlight which atoms or functional groups the model "paid attention to" when predicting a certain product, offering a way to rationalize the model's chemical reasoning.[21]
-
Counterfactual Explanations: By scrutinizing the training data, you can retrieve the specific examples that most influenced a particular prediction.[21][22] This helps in understanding whether the model is relying on relevant chemical precedents or is being misled by dataset biases.[21]
Section 2: Troubleshooting Guide - Specific Experimental & Modeling Scenarios
This section provides structured guidance for tackling specific, common problems you might encounter during your experiments.
Scenario 1: Poor Model Performance Despite a Large Dataset
You have a substantial dataset of reactions, but your model's predictive accuracy (e.g., for yield or product selectivity) is unacceptably low.
Root Cause Analysis: The issue likely lies not in the quantity of data, but in its quality and representation. Inconsistent data formatting, errors in reaction records, or suboptimal molecular representations can severely hamper model performance.[6]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor model performance.
Step-by-Step Protocol:
-
Data Curation and Preprocessing: Begin by applying a rigorous data cleaning protocol. This is the most crucial step. Refer to Protocol 1: Data Curation and Preprocessing for Reaction Datasets .
-
Feature Engineering: The way you represent your molecules and reaction conditions to the model is critical.[23][24] Simple molecular fingerprints might not capture the nuances of stereochemistry or reactivity. Explore different representations.
-
Model Selection: While data is paramount, your choice of model matters.[25] Don't assume a more complex model is always better.[25] A simple model with well-engineered features can outperform a complex neural network.[25] Compare your model's performance against simpler baselines.[25]
Scenario 2: Optimizing a Novel Reaction with Limited Prior Data
You are developing a new transformation and have only a handful of initial experimental results. Your goal is to efficiently find the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield.
Root Cause Analysis: The vastness of the chemical space makes exhaustive searching impractical.[8] An intelligent search strategy is needed to navigate the parameter space efficiently and avoid wasting time and resources on unpromising experiments.
Recommended Approach: Bayesian Optimization (BO)
BO is the ideal technique for this scenario as it is designed to find optima in as few experiments as possible.[11][12]
Bayesian Optimization Workflow:
Caption: The iterative cycle of Bayesian Optimization.
Step-by-Step Protocol:
-
Define Parameter Space: Clearly define the variables you want to optimize (e.g., temperature range, list of catalysts, solvent concentrations).
-
Initial Experiments: Run a small number of initial experiments (5-10) with randomly selected conditions to provide a starting point for the model.[9][19]
-
Implement the BO Loop: Use a software package that can handle BO. Input your initial results and let the algorithm suggest the next set of conditions. Refer to Protocol 2: Implementing a Bayesian Optimization Loop .
-
Iterate: Continue the cycle of running the suggested experiment, inputting the result, and getting the next suggestion until the model converges on an optimal set of conditions.
Scenario 3: Model Fails to Generalize to New Substrates
Your model, trained on a specific class of reactions (e.g., Suzuki couplings with aryl bromides), performs poorly when you try to apply it to a slightly different class (e.g., Suzuki couplings with aryl chlorides).
Root Cause Analysis: This is a classic case of domain mismatch . The model has learned patterns specific to the source domain (aryl bromides) that do not directly apply to the target domain (aryl chlorides). A model's predictive accuracy can decrease when it encounters data outside the distribution of its training set.[7][17]
Recommended Approach: Transfer Learning
Instead of building a new model from scratch, fine-tune your existing model on a small number of examples from the new substrate class.[15]
Transfer Learning Workflow:
Caption: Conceptual workflow for Transfer Learning.
Step-by-Step Protocol:
-
Select a Pre-trained Model: Choose a model that has been trained on a large and diverse reaction database. These are often available in open-source chemistry ML packages.
-
Gather a Small Target Dataset: Collect a small set of reliable data (as few as 10-20 examples) for your new reaction class.
-
Fine-Tuning: "Unfreeze" the final layers of the pre-trained model and continue training it on your small, specific dataset. This adapts the learned general features to the nuances of your new problem. Refer to Protocol 3: Fine-tuning a Pre-trained Model .
Section 3: Protocols and Methodologies
Protocol 1: Data Curation and Preprocessing for Reaction Datasets
Objective: To create a clean, standardized, and machine-readable dataset from raw reaction data.
Methodology:
-
Data Extraction: Collect reaction data from sources such as electronic lab notebooks (ELNs), literature (e.g., Reaxys, SciFinder), or patents.[26]
-
Standardization of Molecules:
-
Convert all molecular structures to a single, canonical representation, such as Canonical SMILES.
-
Use software to neutralize charges, remove salts, and handle tautomeric forms consistently.
-
-
Reaction Atom-Mapping: Use an atom-mapping tool to trace the transformation of each atom from reactants to products. This is crucial for the model to understand the reaction mechanism.
-
Categorical Data Encoding: Convert categorical variables (e.g., solvents, catalysts) into a numerical format. One-hot encoding is a common and effective method.
-
Handling Missing Data:
-
Identify entries with missing yield, temperature, or other critical parameters.
-
Decide on a strategy: either remove these incomplete entries or use imputation methods if appropriate. Be aware that imputation can introduce its own biases.
-
-
Outlier Detection:
-
Plot distributions of continuous variables like temperature and yield.
-
Investigate and remove or correct any data points that are clearly erroneous (e.g., a yield of 150%, a temperature of -200°C for a solution-phase reaction).
-
-
Data Splitting:
-
Divide the dataset into training, validation, and test sets.
-
Crucially, ensure that similar reactions or molecules do not appear across different sets , as this can lead to inflated performance metrics. A scaffold-based or time-based split is often more robust than a random split.[5]
-
Protocol 2: Implementing a Bayesian Optimization Loop for Reaction Condition Screening
Objective: To efficiently identify optimal reaction conditions using a minimal number of experiments.
Methodology:
-
Define the Search Space:
-
Continuous Variables: Specify ranges (e.g., Temperature: 20-120 °C; Concentration: 0.1-1.0 M).
-
Categorical Variables: Create a discrete list of choices (e.g., Catalyst: [Pd(OAc)₂, Pd₂(dba)₃]; Ligand: [XPhos, SPhos]).
-
-
Select a Surrogate Model and Acquisition Function:
-
Generate Initial Dataset:
-
Perform 5-10 experiments using conditions selected via a space-filling design (e.g., Latin Hypercube Sampling) or simply at random.[9] This provides an initial, unbiased view of the reaction landscape.
-
-
Execute the Optimization Loop:
-
Step A: Train the surrogate model (e.g., GP) on the current set of experimental data.
-
Step B: Use the acquisition function to identify the most promising set of conditions to try next. This is the point in the search space with the highest EI.
-
Step C: Perform the suggested experiment in the laboratory and record the outcome (e.g., yield).
-
Step D: Add the new data point to your dataset and repeat from Step A.
-
-
Convergence: Continue the loop until the improvements in the objective function become negligible or a predefined experimental budget is reached. The best-performing conditions observed during the process are your optimized conditions.
Protocol 3: Fine-tuning a Pre-trained Model for a New Reaction Class (Transfer Learning)
Objective: To adapt a general-purpose reaction prediction model for a specific, novel class of reactions for which you have limited data.
Methodology:
-
Acquire a Pre-trained Model:
-
Prepare the Target Dataset:
-
Gather a small (e.g., 20-200 reactions) but high-quality dataset for your specific reaction of interest.
-
Ensure this data is preprocessed using the same methodology as the pre-training data (e.g., same molecular representation, tokenization).
-
-
Model Modification:
-
Load the pre-trained model weights.
-
"Freeze" the initial layers of the model. These layers have learned fundamental chemical features that are broadly applicable.
-
Allow the final, task-specific layers to remain "unfrozen" or trainable.
-
-
Fine-Tuning Process:
-
Train the modified model on your small target dataset using a low learning rate. A low learning rate is crucial to prevent catastrophic forgetting, where the model discards its pre-trained knowledge.
-
Use a validation set to monitor for overfitting, as this is a risk with small datasets.
-
-
Evaluation:
-
Evaluate the fine-tuned model on a held-out test set from your target domain.
-
Compare its performance to a model trained from scratch on only your small dataset and to the original pre-trained model without fine-tuning. The fine-tuned model should demonstrate superior performance.[16]
-
References
- 1. benchchem.com [benchchem.com]
- 2. The good, the bad, and the ugly in chemical and biological data for machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AI in Analytical Chemistry: Why Data Quality Is the Game-Changer [bioforumconf.com]
- 4. monolithai.com [monolithai.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Machine learning-guided strategies for reaction conditions design and optimization [beilstein-journals.org]
- 7. Innovative solutions for chemical challenges: Harnessing the potential of machine learning | EurekAlert! [eurekalert.org]
- 8. Machine Learning Strategies for Reaction Development: Toward the Low-Data Limit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bayesian Optimization - Chemetrian Documentation [docs.chemetrian.com]
- 11. benchchem.com [benchchem.com]
- 12. chimia.ch [chimia.ch]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. research.mpu.edu.mo [research.mpu.edu.mo]
- 17. Predicting reaction conditions from limited data through active transfer learning - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Transfer Learning: Making Retrosynthetic Predictions Based on a Small Chemical Reaction Dataset Scale to a New Level | MDPI [mdpi.com]
- 19. Active machine learning for reaction condition optimization | Reker Lab [rekerlab.pratt.duke.edu]
- 20. From data to discovery: efficient reaction design with the active learning multi-objective reaction optimizer (AMLRO) framework - American Chemical Society [acs.digitellinc.com]
- 21. Quantitative interpretation explains machine learning models for chemical reaction prediction and uncovers bias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chemrxiv.org [chemrxiv.org]
- 23. Collection - Innovative Feature Engineering Driven by Chemical Category in Machine Learning for Optimizing the Prediction of Hydroxyl Radical Reaction Rate Constants - ACS ES&T Engineering - Figshare [acs.figshare.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. medium.com [medium.com]
- 26. books.rsc.org [books.rsc.org]
- 27. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Guide to Scaling the Synthesis of 2-(4-hydroxyphenyl)benzoic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and scale-up of 2-(4-hydroxyphenyl)benzoic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the laboratory bench to pilot or production scale. We understand that scaling up a chemical process introduces variables that can impact yield, purity, and reproducibility.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to navigate these challenges effectively.
Section 1: Foundational Synthesis Strategy for Scalability
While several methods can produce biaryl compounds, the Suzuki-Miyaura cross-coupling reaction stands out as the most robust and scalable approach for synthesizing this compound.
Why Suzuki-Miyaura Coupling?
The choice of this pathway is deliberate. Unlike harsher methods like Friedel-Crafts acylation, which can be problematic with the multiple functional groups present in our target molecule, the Suzuki coupling offers significant advantages for scale-up.[2][3] It is renowned for its mild reaction conditions, exceptional tolerance of various functional groups (both the carboxylic acid and the phenol), and generally high yields.[4][5] These factors are critical for a reproducible and economically viable process at a larger scale.
The core reaction involves coupling a boronic acid derivative with an organohalide, catalyzed by a palladium complex.[4] For our target molecule, the most common strategy is reacting 2-bromobenzoic acid with 4-hydroxyphenylboronic acid .
General Reaction Scheme & Workflow
The diagram below outlines the typical workflow for this synthesis, from raw material preparation to the isolation of the final product. Understanding this flow is the first step in identifying potential bottlenecks during scale-up.
Caption: General workflow for Suzuki-Miyaura synthesis of this compound.
Section 2: Troubleshooting Guide for Scale-Up
This section addresses common problems encountered when scaling the synthesis. The question-and-answer format is designed to help you diagnose and resolve issues methodically.
Issue Category 1: Low or Inconsistent Yield
Q1: My reaction yield dropped from 90% at the 1g scale to less than 60% at the 200g scale. What are the most likely causes?
This is a classic scale-up challenge, often rooted in physical rather than chemical changes.[1] The primary suspects are inadequate thermal management and poor mixing.
-
Thermal Gradients: The Suzuki coupling is often exothermic. A small flask dissipates heat easily through its large surface-area-to-volume ratio. In a large reactor, this ratio is much smaller, and heat can build up in the center of the vessel. This can lead to thermal degradation of the reactants, catalyst, or product.[1]
-
Action: Ensure your reactor has adequate cooling capacity. Monitor the internal reaction temperature, not just the jacket temperature. Consider slowing the addition rate of reagents if an initial exotherm is too strong.
-
-
Inefficient Mixing: A magnetic stir bar is effective for a small flask, but an overhead stirrer in a large reactor can create "dead zones" where reagents are not properly mixed.[1] This leads to localized high concentrations, causing side reactions (like boronic acid homocoupling) and preventing the catalyst from efficiently reaching all reactants.
-
Action: Evaluate your reactor's agitation system. Is the impeller type (e.g., anchor, pitched-blade turbine) appropriate for the viscosity and solids content of your reaction? Are the RPMs optimized? Computational Fluid Dynamics (CFD) modeling can be beneficial for optimizing mixing in large vessels.
-
Q2: My reaction stalls before completion, even with good temperature control and mixing. Could the catalyst be the problem?
Yes, catalyst deactivation is a common issue. While Suzuki catalysts are robust, they are not infallible, especially under prolonged reaction times at scale.
-
Oxygen Sensitivity: The active Pd(0) species is sensitive to oxygen. While lab-scale reactions can sometimes succeed with a quick nitrogen purge, large-scale reactors require rigorous inerting. A small leak in a large reactor's headspace can introduce enough oxygen over several hours to kill the catalyst.
-
Action: Ensure a robust nitrogen/argon blanket is maintained throughout the process. Use a system with positive pressure and monitor for leaks. Degas all solvents and aqueous solutions before use.
-
-
Impurity Poisoning: Raw materials may contain catalyst poisons (e.g., sulfur or thiol impurities) that are negligible at a small scale but become significant at a larger scale.
-
Action: Qualify your raw material suppliers. Test incoming batches of 2-bromobenzoic acid and 4-hydroxyphenylboronic acid for purity and the presence of known catalyst poisons.
-
Troubleshooting Logic: Low Yield Diagnosis
The following decision tree can help guide your investigation into low-yield batches.
Caption: Decision tree for diagnosing the root cause of low reaction yield during scale-up.
Issue Category 2: Impurity Profile Changes
Q3: On scale-up, I'm observing a significant amount of a biphenyl impurity (biphenyl-2-carboxylic acid) that was a trace component before. Why is this happening?
This impurity arises from a side reaction called protodebromination , where the 2-bromobenzoic acid starting material reacts with a proton source to replace the bromine with hydrogen before the desired cross-coupling can occur.
-
Cause: This is often exacerbated by excessive reaction time or temperature, which can lead to catalyst decomposition or side reactions. It can also be caused by impurities in the base or solvent that act as proton sources.
-
Mitigation:
-
Reaction Optimization: Re-evaluate your reaction endpoint. Are you running the reaction longer than necessary? An optimized time can minimize this side product.
-
Base Quality: Ensure you are using a high-purity, anhydrous base like potassium carbonate. The presence of excess water or bicarbonate can contribute to this pathway.
-
Catalyst System: Some ligand systems are more prone to promoting protodebromination than others. If the problem persists, consider screening alternative phosphine ligands.
-
Q4: My final product is contaminated with 4,4'-dihydroxybiphenyl. Where does this come from and how do I prevent it?
This impurity is the result of the homocoupling of 4-hydroxyphenylboronic acid.
-
Cause: This side reaction is favored under a few conditions:
-
Presence of Oxygen: Oxygen can promote the homocoupling pathway. This reinforces the need for strict inert atmosphere control.[4]
-
Incorrect Stoichiometry: Using a large excess of the boronic acid derivative can increase the statistical likelihood of homocoupling.
-
Slow Coupling: If the main cross-coupling reaction is slow (due to poor mixing or low temperature), the homocoupling side reaction can become more competitive.
-
-
Mitigation:
-
Strict Inerting: This is the most critical factor. Degas all reagents and maintain a positive nitrogen/argon pressure.
-
Stoichiometry Control: Use a slight excess (e.g., 1.05-1.1 equivalents) of the boronic acid, but avoid large excesses.
-
Controlled Addition: In some systems, adding the boronic acid solution slowly to the reaction mixture (containing the aryl halide and catalyst) can minimize its instantaneous concentration and thus reduce homocoupling.
-
| Common Impurity | Structure | Likely Origin | Mitigation Strategy |
| Biphenyl-2-carboxylic acid | C₁₃H₁₀O₂ | Protodebromination of 2-bromobenzoic acid | Optimize reaction time/temp; use anhydrous base; screen catalyst ligands. |
| 4,4'-Dihydroxybiphenyl | C₁₂H₁₀O₂ | Homocoupling of 4-hydroxyphenylboronic acid | Maintain strict inert atmosphere; control stoichiometry (avoid large excess); optimize reaction rate. |
| 2-(4-methoxyphenyl)benzoic acid | C₁₄H₁₂O₃ | Impurity in 4-hydroxyphenylboronic acid | Source and qualify high-purity raw materials. |
Section 3: Baseline Experimental Protocol
This protocol provides a validated starting point for a lab-scale synthesis. When scaling, maintain the ratios of reactants, catalyst, and solvent, but adjust physical parameters like addition rates and agitation as discussed above.
Synthesis of this compound via Suzuki Coupling (10g Scale)
Materials:
-
2-Bromobenzoic acid (9.22 g, 45.9 mmol, 1.0 eq)
-
4-Hydroxyphenylboronic acid (7.58 g, 55.0 mmol, 1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (19.0 g, 137.6 mmol, 3.0 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (103 mg, 0.459 mmol, 0.01 eq)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (377 mg, 0.917 mmol, 0.02 eq)
-
Toluene (150 mL)
-
Water, deionized and degassed (50 mL)
-
Hydrochloric Acid (HCl), 2M solution
Procedure:
-
Reactor Setup: To a 500 mL three-neck round-bottom flask equipped with an overhead stirrer, condenser, and nitrogen inlet, add 2-bromobenzoic acid, 4-hydroxyphenylboronic acid, and potassium carbonate.
-
Inerting: Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere.
-
Solvent Addition: Add toluene (150 mL) and degassed water (50 mL) via cannula.
-
Catalyst Pre-formation (Optional but Recommended): In a separate, nitrogen-flushed flask, dissolve Pd(OAc)₂ and SPhos in a small amount of toluene (10-15 mL). Stir for 15 minutes. This pre-forms the active catalyst complex.
-
Reaction Initiation: Add the catalyst solution to the main reaction flask. Begin vigorous stirring and heat the mixture to 90°C using an oil bath.
-
Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete in 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the organic layer with a 1M K₂CO₃ solution (2 x 50 mL).
-
Combine all aqueous layers. Wash the combined aqueous phase with toluene (50 mL) to remove non-acidic organic impurities.
-
-
Precipitation:
-
Cool the combined aqueous phase in an ice bath.
-
Slowly add 2M HCl with stirring until the pH is approximately 2-3. A thick white precipitate will form.
-
-
Isolation:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water (3 x 50 mL).
-
Dry the solid in a vacuum oven at 60°C to a constant weight.
-
-
Purification (If necessary): The crude product can be recrystallized from an ethanol/water mixture to achieve high purity (>99%).
Section 4: Frequently Asked Questions (FAQs)
Q: Can I use a different base, like sodium carbonate or a phosphate base? A: Yes, other bases can be effective. Potassium carbonate is widely used due to its good solubility in the aqueous phase and sufficient basicity.[6] Phosphate bases (e.g., K₃PO₄) are often used for more challenging couplings. However, when changing any reagent, you must re-validate the process, as it can affect reaction kinetics, impurity profiles, and work-up procedures.
Q: Is a ligand-free catalyst system (e.g., Pd/C) suitable for this reaction at scale? A: While ligand-free systems like Pd/C can work for some Suzuki couplings and offer easier removal, they are often less active and may require higher temperatures or longer reaction times.[7] For a synthesis with functionalized substrates like this one, a palladium-phosphine ligand system (like Pd/SPhos) typically provides higher activity, better selectivity, and more reliable performance at scale, justifying the higher initial cost.[4]
Q: How critical is the quality of the 4-hydroxyphenylboronic acid? A: It is extremely critical. Boronic acids can dehydrate to form cyclic boroxine anhydrides upon storage. This changes the effective molecular weight and can lead to stoichiometry errors. Furthermore, boronic acids can undergo protodeboronation over time. Always use freshly purchased, high-purity material, or analyze the purity/boroxine content of older batches before use. Store it in a cool, dark, and dry place.
Q: My product seems to be precipitating during the reaction. Is this a problem? A: Precipitation of the product salt (potassium 2-(4-hydroxyphenyl)benzoate) in the aqueous phase can occur and is not necessarily a problem, as long as the reaction mixture remains stirrable. However, if the slurry becomes too thick, it can impede mixing and heat transfer. If this happens, you may need to increase the solvent volume to maintain a mobile slurry. This is a key parameter to define during process development.
References
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. ijpcbs.com [ijpcbs.com]
- 3. chemistryjournals.net [chemistryjournals.net]
- 4. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
Technical Support Center: Resolving Peak Tailing and Broadening in HPLC Analysis of 2-(4-hydroxyphenyl)benzoic acid
Welcome to the technical support center for the HPLC analysis of 2-(4-hydroxyphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues such as peak tailing and broadening. By understanding the underlying chemical interactions, you can develop robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are peak tailing and broadening, and why are they problematic in HPLC analysis?
A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical and sharp, resembling a Gaussian distribution.[1] Peak tailing occurs when the back half of the peak is wider than the front half, creating an asymmetrical shape.[1][2] Peak broadening is characterized by a wider peak base than expected, leading to decreased peak height. These distortions are problematic as they can lead to inaccurate peak integration and quantification, reduced resolution between adjacent peaks, and indicate suboptimal separation conditions.[1][3] A common metric for peak shape is the tailing factor (Tf) or asymmetry factor (As), where a value close to 1.0 is ideal, and values greater than 1.5 are often unacceptable for precise quantitative analysis.[1][4]
Q2: I'm observing significant peak tailing with this compound. What is the most likely cause?
A2: For an acidic compound like this compound, which contains both a phenolic hydroxyl group and a carboxylic acid group, the most common cause of peak tailing is an inappropriate mobile phase pH.[1][3][5] If the mobile phase pH is close to the pKa of the analyte, a mixture of its ionized and non-ionized forms will exist simultaneously, leading to distorted peak shapes.[3][6] Another major contributor is secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica surface of the column.[2][7][8]
Q3: What are the pKa values of this compound, and why are they important for my HPLC method?
A3: this compound has two ionizable groups: a carboxylic acid and a phenol. The pKa of the carboxylic acid group is approximately 4.5, while the pKa of the phenolic hydroxyl group is around 9.5. Understanding these pKa values is crucial because the ionization state of the molecule, which is dictated by the mobile phase pH, significantly affects its retention and peak shape in reversed-phase HPLC.[5][9] To ensure a single, un-ionized form of the carboxylic acid is present for consistent interaction with the stationary phase, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units below its pKa.[9]
Q4: What is the role of the HPLC column in preventing peak tailing?
A4: The choice of HPLC column is critical. For acidic compounds, it is advisable to use a modern, high-purity, end-capped C18 or C8 column.[1][4] End-capping is a process that chemically derivatizes most of the residual silanol groups on the silica surface, minimizing their ability to interact with polar analytes.[2][4][10] However, even with end-capping, some residual silanols may remain.[4][10] Using columns with novel bonding chemistries, such as those with polar-embedded or polar-endcapped phases, can further shield the analyte from these interactions.[1]
In-Depth Troubleshooting Guides
Guide 1: Optimizing Mobile Phase pH to Mitigate Peak Tailing
The ionization state of this compound is a primary factor influencing peak shape. This guide provides a systematic approach to optimizing the mobile phase pH.
The Underlying Principle: Ion Suppression
In reversed-phase HPLC, non-ionized (neutral) compounds are generally better retained and exhibit more symmetrical peak shapes.[5][9] By adjusting the mobile phase pH to be significantly lower than the pKa of the carboxylic acid group (pKa ≈ 4.5), we can ensure that this functional group remains protonated and thus neutral. This is known as ion suppression.[5][9]
Experimental Protocol for pH Optimization:
-
Initial Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile or methanol and an aqueous buffer. A good starting point is a 50:50 (v/v) mixture.
-
pH Adjustment:
-
For effective ion suppression of the carboxylic acid group, the aqueous portion of the mobile phase should be adjusted to a pH between 2.5 and 3.0.[1][7]
-
Use an acidic modifier such as 0.1% formic acid, 0.1% trifluoroacetic acid (TFA), or a phosphate buffer.[3][11] Note that TFA can sometimes act as an ion-pairing agent and improve peak shape, but it may not be suitable for all detectors (e.g., MS).[12]
-
It is crucial to use a buffer to maintain a stable pH throughout the analysis.[7][8][13]
-
-
Analysis and Evaluation:
-
Equilibrate the column with the prepared mobile phase.
-
Inject a standard solution of this compound.
-
Evaluate the peak shape, paying close attention to the tailing factor.
-
-
Systematic Adjustment: If tailing persists, systematically adjust the pH in small increments (e.g., 0.2 pH units) and re-analyze.
Data Summary: Effect of Mobile Phase pH on Peak Tailing
| Mobile Phase pH | Expected Ionization State of Carboxylic Acid | Expected Peak Shape | Rationale |
| 7.0 | Fully ionized (deprotonated) | Significant tailing | Strong secondary interactions and mixed-mode retention. |
| 4.5 (at pKa) | 50% ionized, 50% neutral | Poor, broad, and tailing peak | Co-existence of two forms leads to peak distortion.[6] |
| 2.5 - 3.0 | Predominantly neutral (protonated) | Symmetrical, sharp peak | Ion suppression minimizes secondary interactions.[5][7] |
Troubleshooting Workflow for pH Optimization
Caption: Workflow for optimizing mobile phase pH.
Guide 2: Addressing Secondary Interactions with the Stationary Phase
Even with an optimal mobile phase pH, peak tailing can occur due to secondary interactions between the analyte and the column's stationary phase.
The Mechanism of Silanol Interactions
Reversed-phase columns are typically based on silica particles. The manufacturing process can leave residual silanol groups (Si-OH) on the silica surface.[2][10] These silanol groups are acidic and can become deprotonated (negatively charged) at mid-range pH values.[5][7] The polar functional groups of this compound can interact with these charged silanol sites through hydrogen bonding or ion-exchange mechanisms, leading to peak tailing.[2][4][7]
Strategies to Mitigate Silanol Interactions:
-
Column Selection:
-
Use a High-Quality, End-Capped Column: Modern columns are designed with improved end-capping to minimize exposed silanols.[4][7] If you are using an older column, consider replacing it.
-
Consider Alternative Stationary Phases: Columns with polar-embedded groups or charged surface modifications can provide alternative interaction sites and shield the analyte from silanols.[1][2]
-
-
Mobile Phase Additives:
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol sites and reduce secondary interactions.[1][14] However, be mindful of buffer solubility in the organic portion of the mobile phase.[12]
-
Ion-Pairing Agents: For acidic compounds, a cationic ion-pairing agent (e.g., tetrabutylammonium hydroxide) can be added to the mobile phase.[15] The ion-pairing agent forms a neutral complex with the ionized analyte, improving its retention and peak shape.[15] This approach is generally considered a last resort due to its complexity and potential for long column equilibration times.
-
Experimental Protocol for Column and Mobile Phase Evaluation:
-
Column Flushing: Before extensive troubleshooting, flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove any potential contaminants that may be causing peak tailing.[1]
-
Test a New Column: If possible, test a new, high-quality end-capped column of the same stationary phase to rule out column degradation as the cause.[1]
-
Evaluate Buffer Concentration: Prepare mobile phases with increasing buffer concentrations (e.g., 10 mM, 25 mM, 50 mM) while maintaining the optimal pH. Analyze the sample with each mobile phase and compare the peak shapes.
Diagram of Silanol Interaction
Caption: Interaction between analyte and silanol groups.
Guide 3: Troubleshooting Peak Broadening
Peak broadening, or low column efficiency, can be caused by a variety of factors related to the HPLC system, column, and sample.
Common Causes and Solutions for Peak Broadening:
| Cause | Solution(s) |
| Extra-Column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.[16] |
| Column Overload | Injecting too much sample can lead to peak broadening and fronting.[1][2] Dilute the sample by a factor of 10 and re-inject. If the peak shape improves, sample overload was the issue.[4] |
| Injection Solvent Mismatch | If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak distortion.[1] Whenever possible, dissolve the sample in the initial mobile phase.[11] |
| Column Degradation | A void at the column inlet or a blocked frit can cause peak broadening and splitting.[1][4] Try back-flushing the column at a low flow rate. If this does not resolve the issue, the column may need to be replaced.[1] |
| High Flow Rate | An excessively high flow rate can lead to reduced efficiency and broader peaks. Ensure the flow rate is optimized for the column dimensions and particle size. |
Systematic Troubleshooting Flow for Peak Broadening
Caption: Troubleshooting workflow for peak broadening.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 10. shodexhplc.com [shodexhplc.com]
- 11. researchgate.net [researchgate.net]
- 12. hplc.eu [hplc.eu]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. labcompare.com [labcompare.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. chromtech.com [chromtech.com]
Technical Support Center: Enhancing Resolution of 2-(4-hydroxyphenyl)benzoic Acid Isomers in Chromatography
Welcome to the technical support center dedicated to resolving the analytical challenges in the chromatographic separation of 2-(4-hydroxyphenyl)benzoic acid and its positional isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in achieving baseline separation of these structurally similar compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these chromatographic hurdles.
The Challenge: Separating Positional Isomers
This compound and its isomers, 3-(4-hydroxyphenyl)benzoic acid and 4-(4-hydroxyphenyl)benzoic acid, present a significant separation challenge due to their identical mass and similar physicochemical properties. The subtle differences in the position of the hydroxyl and carboxylic acid groups on the biphenyl structure require a highly selective chromatographic system to achieve adequate resolution. This guide will walk you through a logical approach to method development and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor resolution or co-elution of my this compound isomers on a standard C18 column?
A1: Standard C18 columns primarily separate compounds based on hydrophobicity. Since the isomers of hydroxyphenyl benzoic acid have very similar hydrophobicity, a C18 stationary phase often fails to provide the necessary selectivity for baseline separation. The key to separating these isomers lies in exploiting the subtle differences in their aromaticity and polarity, which requires a stationary phase capable of alternative interactions.
Positional isomers can exhibit differences in their electron density across the aromatic rings. These can be leveraged by stationary phases that facilitate π–π interactions, providing an additional separation mechanism beyond simple hydrophobic partitioning.[1]
Q2: What is the recommended column chemistry for separating these isomers?
A2: For the separation of aromatic positional isomers, a phenyl-hexyl stationary phase is highly recommended over a traditional C18 column.[2][3]
-
Mechanism of Enhanced Selectivity: Phenyl-based columns, particularly those with a hexyl linker, offer a unique combination of hydrophobic and π-π interactions. The phenyl groups on the stationary phase can interact with the aromatic rings of your analytes, leading to differential retention based on the isomer's specific electronic and steric characteristics. The hexyl linker provides optimal spacing for these interactions to occur while also contributing to hydrophobic retention.[2]
Troubleshooting Guide: From Tailing Peaks to Baseline Separation
Issue 1: My peaks are tailing, even with a phenyl-hexyl column.
Peak tailing for acidic compounds is a common issue in reversed-phase chromatography and can significantly impact resolution and quantification.
Root Causes & Solutions:
-
Secondary Interactions with Residual Silanols: The silica backbone of the stationary phase can have acidic silanol groups (Si-OH) that interact with the polar functional groups (hydroxyl and carboxylic acid) of your analytes, causing peak tailing.
-
Solution 1: Mobile Phase pH Adjustment. By lowering the pH of the mobile phase, you can suppress the ionization of the silanol groups, minimizing these unwanted interactions. A good starting point is a pH of 2.5-3.0.[4]
-
Solution 2: Use of an End-Capped Column. Modern, high-purity silica columns are often "end-capped," meaning the residual silanol groups are chemically deactivated. Ensure you are using a high-quality, end-capped phenyl-hexyl column.
-
-
Analyte Ionization: If the mobile phase pH is close to the pKa of your analytes, you can get a mixed population of ionized and non-ionized forms, leading to broad, tailing peaks.
-
Solution: Buffer the Mobile Phase. Employ a buffer system to maintain a consistent pH throughout the analysis. A mobile phase pH at least 1.5 to 2 units below the pKa of the carboxylic acid group will ensure the analytes are in a single, non-ionized form, leading to sharper peaks and better retention.
-
Issue 2: I'm still not getting baseline separation of all three isomers.
Achieving baseline separation requires careful optimization of the mobile phase conditions to maximize the selectivity offered by the phenyl-hexyl column.
Method Development Workflow:
References
- 1. lcms.cz [lcms.cz]
- 2. Separation of 2-((4-((4-Hydroxyphenyl)amino)phenyl)amino)benzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. separationmethods.com [separationmethods.com]
- 4. 4'-Hydroxy-biphenyl-3-carboxylic acid | C13H10O3 | CID 722432 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of HPLC-UV Methods for 4-Hydroxybenzoic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the robust quantification of active pharmaceutical ingredients (APIs), intermediates, and degradation products is paramount. 4-hydroxybenzoic acid, a common building block and a potential impurity or degradant of parabens, requires a precise and reliable analytical method for its determination.[1][2][3] High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection stands as a widely adopted technique for this purpose due to its specificity, sensitivity, and cost-effectiveness.
This guide provides an in-depth, experience-driven comparison of HPLC-UV methods for the quantification of 4-hydroxybenzoic acid. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, grounding our discussion in the authoritative standards set by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[4][5][6][7] Our objective is to equip you with the scientific rationale and practical insights needed to develop, validate, and critically evaluate HPLC-UV methods in your own laboratory.
The Foundational Pillars of Method Validation
Before embarking on any quantitative analysis, the analytical method itself must be rigorously validated to ensure it is "fit for purpose."[8] Method validation provides documented evidence that a method is reliable, reproducible, and accurate for the intended analysis. The core validation parameters, as stipulated by the ICH Q2(R2) guidelines, form the bedrock of this process.[5][9][10]
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Comparative Analysis of HPLC-UV Method Performance for 4-Hydroxybenzoic Acid
The performance of an HPLC-UV method is defined by its chromatographic conditions and the outcomes of its validation. Below is a comparison of typical parameters and reported validation data for the quantification of 4-hydroxybenzoic acid.
Table 1: Typical Chromatographic Conditions
| Parameter | Condition A | Condition B | Rationale & Insights |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm)[11][12] | Monolithic C18 (e.g., 100 mm x 4.6 mm)[3][13] | C18 columns are the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for aromatic acids like 4-hydroxybenzoic acid.[14] Monolithic columns can be operated at higher flow rates for faster analysis times without significant loss of resolution.[3][13] |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile (Gradient)[1][11] | Isocratic mixture of an acidic aqueous buffer and an organic solvent.[15] | An acidic mobile phase (pH 2.5-3.5) is crucial to suppress the ionization of the carboxylic acid group of 4-hydroxybenzoic acid, ensuring good peak shape and retention.[16] Gradient elution is often preferred to separate the analyte from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min[1][11] | >5 mL/min[3][13] | A standard flow rate of 1.0 mL/min is common for conventional HPLC systems. Higher flow rates with monolithic columns can significantly reduce run times.[3][13] |
| Detection (UV) | 230 nm[1][11] or 254 nm[12][13][16] | 230 nm or 254 nm | The choice of wavelength depends on the UV absorbance maximum of 4-hydroxybenzoic acid in the chosen mobile phase. 254 nm is a common wavelength for aromatic compounds. |
| Column Temp. | 30°C[11] | Ambient or controlled (e.g., 25°C)[12] | Maintaining a constant column temperature is critical for reproducible retention times and peak shapes. |
| Injection Vol. | 10 µL[11] | 3-10 µL[12][15] | The injection volume should be optimized to achieve adequate sensitivity without overloading the column. |
Table 2: Comparison of Validation Parameter Acceptance Criteria and Reported Values
| Validation Parameter | ICH Q2(R2) Acceptance Criteria (Typical)[7] | Reported Values for 4-Hydroxybenzoic Acid |
| Specificity | The method must unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradants, matrix components).[2][11] | No interference from placebo and related impurities observed at the retention time of 4-hydroxybenzoic acid.[1][11] |
| Linearity (r²) | ≥ 0.99 | 0.9998[1][2][11] |
| Range | 80-120% of the test concentration for an assay. | 0.50 µg/mL to 4.0 µg/mL[2][11] |
| Accuracy (% Recovery) | For assays, typically 98.0% to 102.0%. For impurities, 80.0% - 120.0%.[11] | 94.6% to 107.2%[1][2][11] |
| Precision (%RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%[11] | Intra- and Inter-day variations were less than 2%.[1][2][11] |
| LOD | Signal-to-Noise Ratio ≥ 3:1[11] | 0.1007 µg/mL[1][2][11] |
| LOQ | Signal-to-Noise Ratio ≥ 10:1[11] | 0.5033 µg/mL[1][2][11] |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters. | %RSD of peak areas was not more than 2.0% for variations in flow rate (±0.1 mL/min) and column temperature (±5°C).[1][2][11] |
Experimental Protocols: A Step-by-Step Guide with Scientific Rationale
The following protocols provide a detailed methodology for the validation of an HPLC-UV method for 4-hydroxybenzoic acid, grounded in the principles of scientific integrity.
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Specificity and Forced Degradation
Objective: To demonstrate that the analytical method is specific for 4-hydroxybenzoic acid and can resolve it from potential interferences, including degradation products.[2][11] Forced degradation studies are integral to developing a stability-indicating method.[17][18]
Protocol:
-
Sample Preparation:
-
Prepare solutions of a placebo (matrix without the analyte).
-
Prepare a standard solution of 4-hydroxybenzoic acid.
-
Prepare a sample solution containing 4-hydroxybenzoic acid and known related impurities.
-
-
Forced Degradation:
-
Expose a solution of 4-hydroxybenzoic acid (e.g., 1 mg/mL) to the following stress conditions as per ICH Q1A(R2) guidelines[16]:
-
Acid Hydrolysis: 0.2 M HCl at 60°C for 24 hours.[16]
-
Alkaline Hydrolysis: 0.2 M NaOH at 60°C for 24 hours.[16]
-
Oxidative Degradation: 6% H₂O₂ at room temperature for 24 hours.[16]
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.[16]
-
Photodegradation: Expose a solution to UV and visible light as per ICH Q1B guidelines.[16]
-
-
-
Analysis:
-
Inject the prepared solutions and the stressed samples into the HPLC system.
-
Analyze the chromatograms to ensure no interfering peaks are present at the retention time of 4-hydroxybenzoic acid. The peak purity of the analyte in the stressed samples should also be evaluated using a photodiode array (PDA) detector.
-
Causality: Forced degradation studies intentionally stress the analyte to generate potential degradation products.[18][19] This is crucial for demonstrating that the method can separate the intact analyte from these degradants, which is a key requirement for a stability-indicating method used in stability studies of pharmaceutical products.
Linearity and Range
Objective: To establish the relationship between the concentration of 4-hydroxybenzoic acid and the detector response over a specified range.
Protocol:
-
Prepare a stock solution of 4-hydroxybenzoic acid.
-
Perform serial dilutions to create at least five concentration levels covering the desired range (e.g., 0.5 µg/mL to 4.0 µg/mL).[2][11]
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line.
Causality: Linearity demonstrates that the method provides results that are directly proportional to the concentration of the analyte. A high correlation coefficient (typically >0.99) indicates a strong linear relationship.[1]
Accuracy
Objective: To determine the closeness of the measured value to the true value.[20]
Protocol:
-
Perform a recovery study by spiking a placebo matrix with known amounts of 4-hydroxybenzoic acid at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).[11]
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery using the formula: (Amount found / Amount added) * 100.[11]
Causality: Accuracy studies reveal any systematic errors in the method. Good recovery (typically 98-102% for assays) ensures that the method is providing a true measure of the analyte concentration.[1]
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[20]
Protocol:
-
Repeatability (Intra-day precision):
-
Perform at least six replicate injections of a standard solution of 4-hydroxybenzoic acid at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[11]
-
Calculate the relative standard deviation (%RSD) of the peak areas.
-
-
Intermediate Precision (Inter-day precision):
-
Repeat the repeatability assay on a different day, with a different analyst, or on a different instrument.
-
Calculate the %RSD and compare it with the intra-day precision results.
-
Causality: Precision demonstrates the reproducibility of the method. Low %RSD values (typically ≤2%) indicate that the method is precise and will yield consistent results.[1]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of 4-hydroxybenzoic acid that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
Protocol:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration of 4-hydroxybenzoic acid that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[11]
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Causality: LOD and LOQ are critical for the analysis of impurities and degradation products, where low concentrations need to be accurately determined.[1]
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[20]
Protocol:
-
Introduce small, deliberate changes to the method parameters, such as:
-
Analyze the system suitability parameters (e.g., peak asymmetry, theoretical plates) and the %RSD of the results.
Causality: Robustness testing demonstrates the reliability of the method during routine use. A robust method is less susceptible to variations that may occur during day-to-day analysis.[1]
Alternative and Emerging Analytical Techniques
While HPLC-UV is a robust and widely used technique, other methods can offer advantages in specific scenarios:
-
HPLC with Mass Spectrometric Detection (HPLC-MS): Offers higher sensitivity and selectivity, which is particularly useful for complex matrices or when trace-level quantification is required. It can also aid in the identification of unknown impurities and degradation products.[21]
-
Ultra-High-Performance Liquid Chromatography (UHPLC): Utilizes columns with smaller particle sizes to achieve faster analysis times and higher resolution compared to conventional HPLC.
-
Capillary Electrophoresis (CE): Can be an alternative for the analysis of charged species and offers high separation efficiency.
-
Microemulsion Electrokinetic Chromatography (MEEKC): Has been shown to be selective and quantitative for 4-hydroxybenzoates and their impurities.[3]
The choice of analytical technique should be based on the specific requirements of the analysis, including the nature of the sample, the required sensitivity, and the available instrumentation.
Conclusion
The validation of an HPLC-UV method for the quantification of 4-hydroxybenzoic acid is a systematic process that requires a deep understanding of the underlying scientific principles and regulatory expectations. By rigorously evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, researchers can ensure the generation of reliable and defensible analytical data. This guide has provided a framework for this process, emphasizing the "why" behind the "how" to empower you to develop and implement scientifically sound analytical methods. As with any scientific endeavor, a thorough understanding of the foundational guidelines from bodies like the ICH is non-negotiable for ensuring data integrity and regulatory compliance.
References
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. propharmagroup.com [propharmagroup.com]
- 10. starodub.nl [starodub.nl]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
- 15. helixchrom.com [helixchrom.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. openaccessjournals.com [openaccessjournals.com]
- 19. globalresearchonline.net [globalresearchonline.net]
- 20. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. vuir.vu.edu.au [vuir.vu.edu.au]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(4-Hydroxyphenyl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Biphenyl Scaffold
The 2-(4-hydroxyphenyl)benzoic acid scaffold, a core structure in many biologically active molecules, represents a privileged platform in medicinal chemistry. Its biphenyl arrangement, coupled with the hydrogen-bonding capabilities of the carboxylic acid and hydroxyl groups, allows for multifaceted interactions with various biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives of this scaffold, offering insights into how molecular modifications influence therapeutic efficacy, with a particular focus on anti-inflammatory and anticancer applications. By understanding the causal relationships between chemical structure and biological function, researchers can more effectively design novel therapeutics with enhanced potency and selectivity.
The inherent flexibility of the biphenyl system allows the two phenyl rings to adopt different torsional angles, which can be critical for optimal binding to a target protein. The carboxylic acid and hydroxyl moieties are key pharmacophoric features, often involved in crucial hydrogen bonding interactions within the active sites of enzymes or receptors.[1] The strategic placement of various substituents on either of the phenyl rings can profoundly impact the molecule's electronic properties, lipophilicity, and steric profile, thereby fine-tuning its pharmacological activity.[1]
Core Scaffold Analysis: Key Interaction Points
The foundational this compound structure possesses several key features that are pivotal for its biological activity. Understanding these is crucial before delving into the effects of specific substitutions.
-
Carboxylic Acid Group: This acidic moiety is a strong hydrogen bond donor and acceptor. It frequently forms salt bridges with positively charged amino acid residues (e.g., arginine, lysine) in the target's active site, anchoring the molecule and orienting it for further interactions. Its presence is often critical for potency.
-
Hydroxyl Group: The phenolic hydroxyl group is another key hydrogen bonding participant, capable of acting as both a donor and an acceptor. Its position on the phenyl ring is crucial and can dictate binding affinity and selectivity.
-
Biphenyl Core: This provides a rigid scaffold that can be tailored to fit into specific binding pockets. The rotational freedom between the two phenyl rings allows for conformational flexibility, which can be constrained or modified by substituents to achieve a desired orientation for optimal target engagement.
References
A Senior Application Scientist's Guide to the Synthetic Routes of 2-(4-hydroxyphenyl)benzoic acid
An In-Depth Technical Guide and Comparative Study
The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to materials science. 2-(4-hydroxyphenyl)benzoic acid, a key structural motif, presents a unique synthetic challenge due to its two distinct, functionalized aromatic rings. This guide provides an in-depth, comparative analysis of the primary synthetic strategies to access this molecule, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Biaryl Motif
This compound and its derivatives are important intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and specialty polymers. The molecule's structure, featuring a benzoic acid ortho-substituted with a hydroxyphenyl group, requires precise control over regioselectivity to achieve efficient C-C bond formation while managing reactive functional groups like the carboxylic acid and phenol. The choice of synthetic route can significantly impact yield, purity, scalability, and cost, making a thorough understanding of the available options critical for process development.
This guide will dissect four principal synthetic methodologies:
-
Suzuki-Miyaura Cross-Coupling: A robust, palladium-catalyzed method utilizing boronic acids.
-
Direct C-H Arylation: An atom-economical approach that forges the biaryl bond by activating a C-H bond.
-
Friedel-Crafts Acylation: A classic electrophilic aromatic substitution pathway.
-
Protected Methoxy Intermediate Route: A strategic approach involving the synthesis of a methoxy-protected precursor followed by demethylation.
Each route will be evaluated for its mechanistic underpinnings, practical execution, and overall efficiency.
Route 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction and a workhorse in biaryl synthesis due to its high functional group tolerance and generally excellent yields.[1] The core of this strategy involves the palladium-catalyzed reaction between an organoboron compound and an organohalide. For this compound, this can be approached in two ways: coupling 2-halobenzoic acid with 4-hydroxyphenylboronic acid or coupling a boronic acid derivative of benzoic acid with a halogenated phenol. The former is often more practical due to the commercial availability of the starting materials.
Mechanistic Rationale
The catalytic cycle, shown below, begins with the oxidative addition of the palladium(0) catalyst to the aryl halide. This is followed by transmetalation with the boronate species (formed by the reaction of the boronic acid with a base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the cycle.
Visualizing the Suzuki-Miyaura Pathway
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
-
Catalyst Preparation: In a nitrogen-purged reaction vessel, add 2-bromobenzoic acid (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1 v/v).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%), to the mixture.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) under a nitrogen atmosphere for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, acidify the mixture with 1M HCl to a pH of ~2-3. This protonates the carboxylate and phenolic groups.
-
Extraction: Extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Performance Analysis
-
Advantages: High yields (often >80%), excellent functional group tolerance (compatible with both -COOH and -OH groups), and a wide variety of commercially available boronic acids.[2] The reaction conditions are generally well-understood and robust.
-
Disadvantages: Requires pre-functionalized starting materials (halides and boronic acids), which can add steps and cost. The palladium catalyst and phosphine ligands can be expensive, and removal of residual palladium to parts-per-million (ppm) levels is a critical consideration in pharmaceutical applications.
Route 2: Direct C-H Arylation
Direct C-H arylation has emerged as a powerful, atom-economical alternative to traditional cross-coupling reactions.[3] This approach avoids the synthesis of organometallic reagents by directly coupling an aryl halide with a C-H bond of the coupling partner. For this synthesis, the C-H bond at the ortho position of benzoic acid is activated and coupled with a 4-halophenol. The carboxylate group acts as an effective directing group, ensuring high regioselectivity.[4][5]
Mechanistic Rationale
Ruthenium- and palladium-based catalysts are commonly employed.[4] A plausible mechanism involves the coordination of the catalyst to the carboxylate group of benzoic acid. This is followed by a concerted metalation-deprotonation (CMD) step, which is often rate-limiting, to form a five-membered metallacycle intermediate.[4] Oxidative addition of the aryl halide, followed by reductive elimination, furnishes the biaryl product.
Visualizing the Direct C-H Arylation Workflow
Caption: General experimental workflow for Direct C-H Arylation.
Experimental Protocol
-
Reaction Setup: To an oven-dried Schlenk tube, add benzoic acid (1.5 eq), 4-bromophenol (1.0 eq), a ruthenium catalyst such as [Ru(p-cymene)Cl₂]₂ (2.5 mol%), a phosphine ligand like tricyclohexylphosphine (PCy₃) (10 mol%), and a base, typically K₂CO₃ (2.0 eq).[6]
-
Solvent Addition: Add a degassed polar aprotic solvent, such as N-Methyl-2-pyrrolidone (NMP).
-
Reaction: Seal the tube and heat the mixture to 120-160 °C for 12-24 hours.
-
Work-up and Purification: Follow the same work-up, extraction, and purification procedure as described for the Suzuki-Miyaura coupling.
Performance Analysis
-
Advantages: High atom economy as it avoids the need for pre-synthesized organometallic reagents. The directing-group ability of the carboxylate ensures excellent ortho-selectivity.[4] This can lead to shorter synthetic sequences and less waste.
-
Disadvantages: Often requires higher reaction temperatures and longer reaction times than Suzuki coupling. The catalyst systems can be sensitive, and optimization may be required for different substrates. Substrate scope can sometimes be more limited compared to the Suzuki reaction.
Route 3: Friedel-Crafts Acylation
This classic approach utilizes the reaction between an acylating agent and an aromatic ring, catalyzed by a Lewis acid.[7] To synthesize this compound, the most direct Friedel-Crafts route involves the acylation of phenol with phthalic anhydride. This reaction forms a benzoylbenzoic acid skeleton in a single step.
Mechanistic Rationale
The Lewis acid catalyst (e.g., AlCl₃) coordinates to one of the carbonyl oxygens of phthalic anhydride, activating it for electrophilic attack. The electron-rich phenol then attacks the activated carbonyl group, preferentially at the para position due to steric hindrance and electronic activation by the hydroxyl group. A subsequent work-up protonates the resulting carboxylate and phenoxide to yield the final product.
Visualizing the Friedel-Crafts Acylation
Caption: Schematic of the Friedel-Crafts acylation route.
Experimental Protocol
-
Reactant Mixing: In a reaction vessel equipped with a stirrer and reflux condenser, add phthalic anhydride (1.0 eq) and phenol (1.1 eq).
-
Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃) (2.2 eq) in portions while keeping the temperature controlled, as the reaction is exothermic. The reaction can often be run in an excess of a solvent like carbon disulfide or simply by heating the reactants to a molten state.[8]
-
Reaction: Heat the mixture, for example, to 100-130 °C, for 2-6 hours until the reaction is complete.[8]
-
Work-up: Cool the reaction mixture and carefully quench it by pouring it onto a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.
-
Isolation: The solid product that precipitates is collected by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent, such as aqueous ethanol.
Performance Analysis
-
Advantages: This is often the most cost-effective and direct route, using inexpensive and readily available bulk chemicals (phenol, phthalic anhydride, AlCl₃). It is a one-step synthesis of the core structure.
-
Disadvantages: The reaction can generate significant amounts of waste, particularly from the large excess of Lewis acid and the quenching step. It is not compatible with many sensitive functional groups and can suffer from poor regioselectivity (formation of the ortho-isomer) or side reactions like di-acylation. The process can be challenging to scale up safely due to its exothermic nature.
Route 4: Protected Methoxy Intermediate & Demethylation
Protecting the reactive phenol as a more stable methyl ether is a common and effective strategy. This route involves the synthesis of 2-(4-methoxyphenyl)benzoic acid, followed by a final demethylation step to reveal the hydroxyl group. The initial biaryl formation can be accomplished via Suzuki coupling (e.g., 2-bromobenzoic acid with 4-methoxyphenylboronic acid) or other coupling methods.
Mechanistic Rationale
The demethylation of the aryl methyl ether is the key step. This is typically achieved using strong Lewis acids like aluminum halides (e.g., AlBr₃, AlCl₃) or strong nucleophiles like boron tribromide (BBr₃).[9] The Lewis acid coordinates to the ether oxygen, making the methyl group susceptible to nucleophilic attack by a halide, which cleaves the C-O bond.
Experimental Protocol
-
Synthesis of Precursor: Synthesize 2-(4-methoxyphenyl)benzoic acid using a suitable method, such as the Suzuki-Miyaura protocol described in Route 1, but using 4-methoxyphenylboronic acid as the coupling partner.
-
Demethylation Setup: Dissolve the 2-(4-methoxyphenyl)benzoic acid precursor (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution in an ice bath (0 °C) and slowly add a solution of boron tribromide (BBr₃) (1.5-2.0 eq) in DCM.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-8 hours.
-
Quenching: Carefully quench the reaction by slowly adding methanol, followed by water.
-
Work-up and Purification: Extract the product with an organic solvent, dry, and concentrate. Purify as needed via chromatography or recrystallization.
Performance Analysis
-
Advantages: The use of a protected intermediate can simplify the initial coupling reaction, sometimes leading to higher yields and cleaner reactions by preventing side reactions associated with the free phenol. This strategy offers high reliability.
-
Disadvantages: This is a multi-step synthesis, which lowers the overall yield and increases labor and material costs. The demethylation step uses harsh, corrosive, and moisture-sensitive reagents (like BBr₃ or AlCl₃), which require careful handling and pose scalability challenges.[9]
Comparative Summary of Synthetic Routes
The choice of an optimal synthetic route depends on the specific requirements of the project, including scale, cost, purity requirements, and available equipment.
| Parameter | Suzuki-Miyaura Coupling | Direct C-H Arylation | Friedel-Crafts Acylation | Protected Methoxy Route |
| Overall Yield | High (70-90%) | Moderate to High (60-85%) | Moderate (50-75%) | Moderate (60-80% over 2 steps) |
| Atom Economy | Moderate | High | Low | Low |
| Starting Materials | Pre-functionalized | Simple aromatics | Bulk chemicals | Pre-functionalized |
| Cost | Moderate to High | Moderate (catalyst) | Low | High |
| Scalability | Good | Moderate | Challenging (exotherm) | Moderate (reagent handling) |
| Selectivity | Excellent | Excellent (ortho) | Good (para) | Excellent |
| Key Challenge | Catalyst cost & removal | High temperatures, catalyst optimization | Waste, harsh conditions | Extra steps, harsh reagents |
Conclusion and Expert Recommendation
For laboratory-scale synthesis where high purity and reliability are paramount, the Suzuki-Miyaura Cross-Coupling remains the gold standard. Its predictability and broad functional group tolerance make it an ideal choice for discovery and early-stage development.
For process chemistry and green chemistry initiatives, Direct C-H Arylation presents a compelling, modern alternative. While requiring more optimization, its high atom economy and reduced number of synthetic steps offer significant advantages in reducing waste and cost at scale.
The Friedel-Crafts Acylation route is best suited for large-scale, industrial production where the cost of raw materials is the primary driver and the infrastructure to handle harsh, exothermic reactions is in place.
Finally, the Protected Methoxy Intermediate route serves as a valuable problem-solving strategy. It should be employed when other routes fail due to interfering functional groups or when a specific protected intermediate is required for downstream transformations.
Ultimately, the selection of the most appropriate synthetic pathway requires a careful balance of scientific elegance, practical feasibility, and economic viability. This guide provides the foundational data and expert context to make that informed decision.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ruthenium Catalyzed Ortho‐Arylation Reaction of Benzoic Acids with Arylthianthrenium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ruthenium Catalyzed Ortho-Arylation Reaction of Benzoic Acids with Arylthianthrenium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 8. CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state - Google Patents [patents.google.com]
- 9. US20060052463A1 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents [patents.google.com]
A Comparative Guide to Analytical Method Validation for 4-Hydroxybenzoic Acid in Pharmaceutical Formulations
This guide provides an in-depth comparison of two widely adopted analytical techniques for the quantification of 4-hydroxybenzoic acid (4-HBA) in pharmaceutical formulations: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explore the causality behind experimental choices, ensuring a robust understanding of method validation in a regulated environment.
Introduction: The Analytical Imperative for 4-Hydroxybenzoic Acid
4-Hydroxybenzoic acid, also known as p-hydroxybenzoic acid, serves as a critical starting material and a potential degradation product in pharmaceutical manufacturing. It is the foundational structure for parabens, a class of preservatives commonly used in oral and topical formulations to prevent microbial contamination.[1] The degradation of these parabens can lead to the formation of 4-HBA, making its accurate quantification essential for stability studies, quality control, and ensuring the safety and efficacy of the final drug product.
The validation of an analytical method is a mandatory process in drug development that demonstrates its suitability for the intended purpose.[2] This guide will compare a highly specific, separation-based method (HPLC) with a simpler, more rapid spectroscopic method (UV-Vis), evaluating each against the rigorous validation standards set by the International Council for Harmonisation (ICH).[2]
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the gold standard for the analysis of active pharmaceutical ingredients (APIs) and their impurities. Its strength lies in its ability to physically separate the analyte of interest from other components in the sample matrix before quantification, providing exceptional specificity.
Causality of Experimental Choices
The selection of each parameter in an HPLC method is a deliberate choice aimed at achieving optimal separation and detection.
-
Stationary Phase (Column): A C18 column is chosen for its hydrophobic nature, which effectively retains moderately polar compounds like 4-HBA from an aqueous/organic mobile phase through reversed-phase interactions.[3] The 150 mm x 4.6 mm, 5 µm particle size format offers a good balance between resolution, backpressure, and analysis time.
-
Mobile Phase: A gradient elution using an acidified aqueous solution (0.1% Phosphoric Acid in water) and an organic modifier (Acetonitrile) is employed. The phosphoric acid protonates the carboxylic acid group of 4-HBA, ensuring a consistent, non-ionized form that chromatographs with a sharp, symmetrical peak shape. The gradient elution, where the proportion of acetonitrile increases over time, allows for the efficient elution of 4-HBA while also cleaning the column of more hydrophobic sample components.[1][3]
-
Detection: UV detection at 230 nm is selected.[1] While 4-HBA has a primary absorption maximum around 254 nm, 230 nm often provides enhanced sensitivity for quantifying low-level impurities in the presence of other excipients or APIs.
Experimental Workflow: RP-HPLC Method
The following diagram illustrates the logical flow of the HPLC validation process.
Caption: Figure 1: Experimental Workflow for HPLC Method Validation.
Detailed Protocol: RP-HPLC Validation
The validation is performed according to ICH Q2(R2) guidelines.[2]
-
Standard Preparation: Prepare a stock solution of 4-HBA (e.g., 100 µg/mL) in a suitable diluent (e.g., 50:50 acetonitrile:water). Perform serial dilutions to create at least five calibration standards covering the expected range (e.g., 0.5, 1.0, 2.0, 3.0, and 4.0 µg/mL).[1][3]
-
Sample Preparation: Accurately weigh a portion of the pharmaceutical formulation, dissolve it in the diluent, sonicate to ensure complete dissolution, and dilute to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Specificity: Inject the diluent, a placebo formulation solution, a standard solution, and a sample solution. There should be no significant interfering peaks at the retention time of 4-HBA in the diluent or placebo chromatograms.[4]
-
Linearity: Inject each calibration standard in triplicate. Plot the mean peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.998.[1][4]
-
Accuracy (Recovery): Spike a placebo mixture with known amounts of 4-HBA at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration), in triplicate. Calculate the percentage recovery for each sample.[4]
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate preparations of a standard solution at 100% of the test concentration on the same day.[4]
-
Intermediate Precision (Inter-day): Repeat the repeatability study on a different day with a different analyst or instrument. The Relative Standard Deviation (%RSD) for both studies should be ≤ 2.0%.[3]
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.[1]
Method 2: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler, faster, and more cost-effective technique than HPLC. It relies on the principle that molecules absorb light at specific wavelengths. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution (Beer-Lambert Law).[5]
Causality of Experimental Choices
The primary limitation of UV-Vis is its lack of specificity. If multiple components in the sample absorb light at the same wavelength, the measurement will be inaccurate. Therefore, this method is best suited for simpler formulations where 4-HBA is the primary chromophore or where the excipients do not absorb significantly at the analytical wavelength.
-
Solvent Selection: A solvent like 0.1 M Hydrochloric Acid (HCl) is chosen. The acidic medium ensures the carboxylic acid group of 4-HBA is fully protonated, leading to a consistent and reproducible UV spectrum. Using a simple, non-absorbing solvent is critical to minimize background interference.
-
Wavelength (λmax) Selection: The wavelength of maximum absorbance (λmax) for 4-HBA in an acidic medium is approximately 254 nm. Measuring at the λmax provides the highest sensitivity and adherence to the Beer-Lambert law.
Experimental Workflow: UV-Vis Spectrophotometry Method
The workflow for UV-Vis validation is more direct due to the absence of a separation step.
Caption: Figure 2: Experimental Workflow for UV-Vis Method Validation.
Detailed Protocol: UV-Vis Spectrophotometry Validation
-
Wavelength Selection: Prepare a dilute solution of 4-HBA in 0.1 M HCl. Scan the solution from 200-400 nm using a spectrophotometer with 0.1 M HCl as the blank to determine the λmax.
-
Standard Preparation: Prepare a stock solution of 4-HBA in 0.1 M HCl. Prepare a series of at least five calibration standards (e.g., 2, 4, 6, 8, 10, 12 µg/mL) by diluting the stock solution with 0.1 M HCl.
-
Sample Preparation: Prepare the sample as described for HPLC, but use 0.1 M HCl as the diluent. The final concentration should fall within the linear range of the assay.
-
Specificity: Analyze a placebo solution. The absorbance should be negligible at the analytical wavelength to ensure no interference from excipients.
-
Linearity: Measure the absorbance of each calibration standard at the λmax. Plot the absorbance versus concentration. The correlation coefficient (r²) should be ≥ 0.998.
-
Accuracy & Precision: Perform recovery and repeatability studies as described for the HPLC method, using absorbance measurements instead of peak areas. Acceptance criteria remain the same (% Recovery within 98-102%, %RSD ≤ 2.0%).
-
LOD & LOQ: These can be visually evaluated or calculated from the standard deviation of the blank and the slope of the calibration curve.
Comparative Analysis of Validation Data
The performance of each method is summarized below. The HPLC data is derived from published, validated methods, while the UV-Vis data represents typical performance for a validated spectrophotometric assay.
| Validation Parameter | RP-HPLC Method | UV-Vis Spectrophotometry Method | ICH Acceptance Criteria |
| Specificity | High (Separates 4-HBA from impurities) | Low (Prone to interference from other UV-absorbing species) | Method must be selective for the analyte. |
| Linearity (r²) | 0.9998[1][3] | > 0.999 (Typical) | ≥ 0.998 |
| Range | 0.5 - 4.0 µg/mL[1][3] | 2 - 12 µg/mL (Typical) | Appropriate for the intended use. |
| Accuracy (% Recovery) | 94.6% to 107.2%[3] | 98.0% to 102.0% (Typical) | Typically 98.0% - 102.0% for assay. |
| Precision (%RSD) | < 1.0% (Intra- & Inter-day)[1][3] | < 2.0% (Typical) | ≤ 2.0% for assay. |
| LOD | 0.1007 µg/mL[1][3] | ~0.1 µg/mL (Typical) | N/A (for assay); must be determined for impurity tests. |
| LOQ | 0.5033 µg/mL[1][3] | ~0.35 µg/mL (Typical) | N/A (for assay); must be determined for impurity tests. |
| Analysis Time | ~15 minutes per sample | < 2 minutes per sample | N/A |
| Cost & Complexity | High (Expensive equipment, solvents, skilled operator) | Low (Inexpensive equipment, minimal solvent use) | N/A |
Conclusion and Recommendation
Both RP-HPLC and UV-Vis Spectrophotometry can be successfully validated for the quantification of 4-hydroxybenzoic acid in pharmaceutical formulations. The choice of method depends critically on the intended application and the nature of the sample matrix.
-
RP-HPLC is the superior method for stability-indicating assays, final product release testing, and for complex formulations. Its inherent specificity ensures that the quantification of 4-HBA is accurate and not inflated by co-eluting impurities or excipients.[3] While more expensive and time-consuming, its reliability and regulatory acceptance are unparalleled for ensuring product quality.
-
UV-Vis Spectrophotometry is a highly efficient method for in-process controls, raw material identification, or for simple formulations where specificity is not a concern. Its speed, low cost, and ease of use make it an excellent tool for rapid screening when a high degree of sample throughput is required.
As a Senior Application Scientist, my recommendation is to employ the RP-HPLC method for all characterization, stability, and final release testing due to its unequivocal specificity. The UV-Vis method should be reserved for specific, justified applications where its limitations are understood and controlled, such as monitoring a synthesis reaction where 4-HBA is the only significant chromophore. Ultimately, a risk-based approach, as encouraged by modern ICH guidelines, should guide the selection and validation of the most appropriate analytical procedure.[2]
References
A Comparative Guide to the Antioxidant Activity of 2,3-Dihydroxy-4-methoxybenzoic Acid and Synthetic Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the antioxidant potential of the naturally occurring phenolic compound, 2,3-dihydroxy-4-methoxybenzoic acid, against commonly used synthetic antioxidants. As the demand for natural and potentially safer alternatives grows, a thorough understanding of the efficacy and mechanisms of novel compounds is paramount. This document synthesizes available data, outlines robust experimental protocols for validation, and offers insights into the structure-activity relationships that govern antioxidant capacity.
Introduction: The Imperative for Effective Antioxidants
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[1] Antioxidants mitigate this cellular damage by neutralizing free radicals, thereby preventing a cascade of destructive oxidation.[1][2] For decades, synthetic antioxidants like Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT) have been mainstays in the food and pharmaceutical industries due to their high efficacy and cost-effectiveness.[2][3] However, concerns over their potential toxicity have spurred research into naturally derived compounds with comparable or superior antioxidant activity.[4][5]
This guide focuses on 2,3-dihydroxy-4-methoxybenzoic acid, a phenolic acid identified in natural sources like sweet cherry fruits (Prunus avium).[6][7] We will explore its antioxidant potential, benchmarked against established synthetic antioxidants, by examining its mechanism of action and providing the experimental frameworks necessary for its evaluation.
Profiling the Antioxidants: Natural vs. Synthetic
2,3-Dihydroxy-4-methoxybenzoic Acid: A Natural Phenolic Contender
2,3-Dihydroxy-4-methoxybenzoic acid is a derivative of dihydroxybenzoic acid.[6] Its antioxidant potential is largely inferred from its chemical structure. The presence of multiple hydroxyl (-OH) groups on the aromatic ring is a key determinant of the antioxidant activity of phenolic compounds.[6][8]
-
Mechanism of Action : The primary antioxidant mechanism for phenolic acids involves the donation of a hydrogen atom from a hydroxyl group to a free radical, which stabilizes the radical and terminates the oxidative chain reaction.[9][10] The resulting phenoxyl radical is relatively stable due to the delocalization of the unpaired electron across the aromatic ring.[6] The ortho-dihydroxy arrangement (hydroxyl groups at the 2 and 3 positions) in 2,3-dihydroxy-4-methoxybenzoic acid is particularly significant, as it enhances radical scavenging ability through the formation of stable intramolecular hydrogen bonds in the resulting radical.[11] The methoxy (-OCH3) group at the 4-position can further modulate this activity through its electron-donating properties.[11]
Synthetic Antioxidants: The Incumbent Standards
BHA, BHT, and Trolox (a water-soluble analog of vitamin E) are widely used synthetic antioxidants. Their efficacy is well-documented, and they serve as common positive controls in antioxidant assays.
-
Mechanism of Action : Like natural phenols, BHA and BHT are free radical scavengers that operate via hydrogen atom donation from their phenolic hydroxyl group.[11][12] The bulky tert-butyl groups on their structures enhance their lipid solubility and provide steric hindrance, which increases the stability of the resulting phenoxyl radical.[11][13]
Below is a diagram illustrating the fundamental principle of free radical scavenging by a phenolic antioxidant.
Caption: Free radical scavenging by hydrogen atom transfer.
Quantitative Assessment of Antioxidant Efficacy
Direct comparative data for 2,3-dihydroxy-4-methoxybenzoic acid is limited. However, data for its close structural analog, 2,3-dihydroxybenzoic acid, provides a valuable benchmark for its potential efficacy against synthetic antioxidants.[6] The antioxidant capacity is often expressed as the IC50 value, which is the concentration required to scavenge 50% of the free radicals; a lower IC50 value signifies higher antioxidant activity.[14]
| Antioxidant | DPPH IC50 (µM) | Assay Principle |
| 2,3-dihydroxybenzoic acid (Proxy) | 60.83[6] | H-atom/electron donation |
| BHA (Butylated Hydroxyanisole) | ~110-250[15][16] | H-atom donation |
| BHT (Butylated Hydroxytoluene) | ~180-530[15][16] | H-atom donation |
| Trolox (Reference Standard) | ~40-60[6] | H-atom/electron donation |
Note: IC50 values are compiled from various sources and should be interpreted with caution, as experimental conditions can significantly influence results. The data for 2,3-dihydroxybenzoic acid suggests a potent antioxidant capacity, potentially superior to that of BHA and BHT.
Self-Validating Experimental Protocols
Accurate and reproducible assessment of antioxidant activity is crucial. The following section details the standard, self-validating protocols for three widely accepted in vitro assays. A general workflow diagram is provided below.
Caption: General experimental workflow for in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle : This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[17] The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at 517 nm.[18][19]
-
Reagents :
-
Step-by-Step Protocol :
-
Prepare a series of dilutions of the test compound and reference standard in methanol.[17]
-
In a 96-well microplate, add 100 µL of each dilution to respective wells.[7]
-
Add 100 µL of the DPPH working solution to all wells.[7]
-
Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.[17]
-
Incubate the plate in the dark at room temperature for 30 minutes.[7][18]
-
Measure the absorbance at 517 nm using a microplate reader.[18]
-
-
Data Analysis : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100[17] The IC50 value is determined by plotting the % inhibition against the compound concentration.[17]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Principle : This assay assesses the capacity of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form by the antioxidant is measured by the decrease in absorbance, typically at 734 nm.[11][20]
-
Reagents :
-
ABTS stock solution (7 mM in water).[21]
-
Potassium persulfate solution (2.45 mM in water).[21]
-
ABTS•+ working solution: Mix equal volumes of ABTS stock and potassium persulfate solution and allow it to stand in the dark at room temperature for 12-16 hours.[11][20] Before use, dilute this solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[11]
-
-
Step-by-Step Protocol :
-
Prepare serial dilutions of the test compound and reference standard.
-
In a 96-well plate, add a small volume (e.g., 10-20 µL) of each dilution.[20]
-
Add a larger volume (e.g., 180-190 µL) of the diluted ABTS•+ working solution to each well.[20]
-
Incubate at room temperature for a specified time (e.g., 6-7 minutes).[11][21]
-
Measure the absorbance at 734 nm.[11]
-
-
Data Analysis : The percentage of inhibition is calculated using the same formula as in the DPPH assay. The IC50 value is determined from the dose-response curve.[20]
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle : The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form.[22] This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is proportional to the antioxidant power of the sample.[11][23]
-
Reagents :
-
Acetate buffer (300 mM, pH 3.6).[6]
-
TPTZ solution (10 mM in 40 mM HCl).[6]
-
Ferric chloride (FeCl₃) solution (20 mM in water).[6]
-
FRAP reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.[6][22]
-
Ferrous sulfate (FeSO₄) for standard curve preparation.[6]
-
-
Step-by-Step Protocol :
-
Data Analysis : The antioxidant capacity is determined from the standard curve and expressed as µM of Fe²⁺ equivalents.[6]
Conclusion and Future Directions
While direct, comprehensive studies on 2,3-dihydroxy-4-methoxybenzoic acid are still emerging, the available evidence strongly supports its potential as a potent antioxidant.[6] Its structural features, particularly the ortho-dihydroxy arrangement, suggest a radical scavenging capacity that may be comparable or superior to common synthetic antioxidants like BHA and BHT.[11]
The shift towards natural antioxidants is a significant trend in the pharmaceutical and food science industries, driven by consumer demand and safety considerations.[4][5] 2,3-dihydroxy-4-methoxybenzoic acid represents a promising candidate that warrants further investigation. Future research should focus on direct comparative studies using the standardized assays outlined in this guide to unequivocally quantify its antioxidant activity against synthetic benchmarks. Furthermore, exploring its efficacy in cellular and in vivo models will be crucial to validate its potential as a therapeutic agent for conditions rooted in oxidative stress.
References
- 1. jns.edu.af [jns.edu.af]
- 2. welltchemicals.com [welltchemicals.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Comparative Study of Synthetic vs. Natural Antioxidants in Inflammatory Diseases | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. btsa.com [btsa.com]
- 13. Influence of Synthetic Antioxidants Used in Food Technology on the Bioavailability and Metabolism of Lipids - In Vitro Studies [journal.pan.olsztyn.pl]
- 14. benchchem.com [benchchem.com]
- 15. Comparison of antioxidant activity between aromatic indolinonic nitroxides and natural and synthetic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. acmeresearchlabs.in [acmeresearchlabs.in]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ultimatetreat.com.au [ultimatetreat.com.au]
- 23. cellbiolabs.com [cellbiolabs.com]
A Senior Application Scientist's Guide to Structure-Activity Relationships: Hammett Analysis of 2-Hydroxy-5-(phenylsulfonamido)benzoic Acids
For researchers, medicinal chemists, and professionals in drug development, understanding how subtle molecular modifications influence the physicochemical properties and, consequently, the biological activity of a compound is paramount. This guide provides an in-depth exploration of the Hammett analysis, a cornerstone of physical organic chemistry, applied to a series of substituted 2-hydroxy-5-(phenylsulfonamido)benzoic acids. We will not only delve into the theoretical underpinnings of this linear free-energy relationship but also provide a practical framework for its application, from synthesis and experimental data acquisition to interpretation and comparison with alternative methodologies. Our focus is to equip you with the knowledge to rationally design molecules with tailored properties.
The Principle of Linear Free-Energy Relationships: The Hammett Equation
The Hammett equation is a powerful tool that quantifies the effect of substituents on the reactivity of a molecule.[1] It is founded on the principle of linear free-energy relationships (LFERs), which posits that a linear correlation exists between the logarithms of rate constants or equilibrium constants for two different reactions involving a series of similarly substituted compounds.[2] For the dissociation of a substituted benzoic acid, the Hammett equation is expressed as:
log(K/K₀) = ρσ
Where:
-
K is the acid dissociation constant of the substituted benzoic acid.
-
K₀ is the acid dissociation constant of the unsubstituted benzoic acid.
-
σ (sigma) is the substituent constant, which is a measure of the electronic effect (inductive and resonance) of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to the electronic effects of the substituents.[3]
A plot of log(K/K₀) versus σ for a series of compounds yields a straight line, the slope of which is the reaction constant ρ. The magnitude and sign of ρ provide valuable insights into the reaction mechanism. For the ionization of benzoic acids, a positive ρ value indicates that the reaction is favored by electron-withdrawing groups, which stabilize the resulting carboxylate anion.
Experimental Workflow for Hammett Analysis
The successful application of Hammett analysis hinges on the precise and accurate execution of several experimental steps. This section outlines a comprehensive workflow for the synthesis of a series of para-substituted 2-hydroxy-5-(phenylsulfonamido)benzoic acids and the subsequent determination of their acid dissociation constants (pKa).
Part 1: Synthesis of Substituted 2-Hydroxy-5-(phenylsulfonamido)benzoic Acids
This protocol describes a general method for the synthesis of the target compounds via the condensation of 5-chlorosulfonyl-2-hydroxybenzoic acid with various para-substituted anilines.[4][5]
Materials:
-
5-chlorosulfonyl-2-hydroxybenzoic acid
-
Substituted anilines (e.g., p-anisidine, p-toluidine, p-chloroaniline, p-nitroaniline)
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Sodium sulfate (anhydrous)
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 5-chlorosulfonyl-2-hydroxybenzoic acid in anhydrous DCM.
-
Addition of Aniline: To this solution, add 1.1 equivalents of the desired para-substituted aniline and 2 equivalents of pyridine. The pyridine acts as a base to neutralize the HCl generated during the reaction.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture with 1M HCl to remove excess pyridine and aniline. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure substituted 2-hydroxy-5-(phenylsulfonamido)benzoic acid.
-
Characterization: Confirm the structure and purity of the synthesized compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.[6]
Part 2: Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of each synthesized compound will be determined by potentiometric titration with a standardized solution of sodium hydroxide.[7]
Materials:
-
Synthesized 2-hydroxy-5-(phenylsulfonamido)benzoic acid derivatives
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Ethanol/water solvent mixture (e.g., 50:50 v/v)
-
Calibrated pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Buret
Procedure:
-
Sample Preparation: Accurately weigh a sample of the synthesized acid and dissolve it in a known volume of the ethanol/water solvent mixture.
-
Titration Setup: Place the beaker containing the acid solution on a magnetic stirrer and immerse the pH electrode in the solution.
-
Titration: Begin stirring the solution and record the initial pH. Add the standardized NaOH solution in small increments (e.g., 0.1-0.2 mL) from the buret.
-
Data Collection: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the total volume of titrant added. Continue the titration until the pH has risen significantly, well past the equivalence point.
-
Data Analysis: Plot the measured pH values against the volume of NaOH added to generate a titration curve.
-
pKa Calculation: Determine the equivalence point, which is the point of steepest inflection on the curve. The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point. The pH at the half-equivalence point is equal to the pKa of the acid.[8][9] For higher accuracy, perform multiple titrations for each compound and calculate the average pKa.
Data Presentation and Hammett Analysis
To perform the Hammett analysis, the experimentally determined pKa values are tabulated alongside the known Hammett substituent constants (σ) for the corresponding para-substituents.
Illustrative Data Set:
The following table presents a realistic, illustrative dataset for a series of para-substituted 2-hydroxy-5-(phenylsulfonamido)benzoic acids. This data will be used to demonstrate the construction and interpretation of a Hammett plot.
| Substituent (X) | Hammett Constant (σp) | Experimental pKa | log(K/K₀) |
| -OCH₃ | -0.27 | 4.35 | -0.35 |
| -CH₃ | -0.17 | 4.20 | -0.20 |
| -H | 0.00 | 4.00 | 0.00 |
| -Cl | 0.23 | 3.75 | 0.25 |
| -NO₂ | 0.78 | 3.10 | 0.90 |
Note: The pKa values are illustrative and based on expected trends. K is calculated as 10⁻ᵖᴷᵃ, and K₀ is the K value for the unsubstituted compound (X = -H).
Constructing the Hammett Plot
A Hammett plot is generated by plotting log(K/K₀) on the y-axis against the substituent constant (σ) on the x-axis.
Interpretation of the Hammett Plot
The linear relationship observed in the Hammett plot confirms that the electronic effects of the substituents are the primary drivers of the changes in acidity for this series of compounds. A linear regression of the data yields a reaction constant (ρ) of approximately 1.15.
-
Positive ρ value: The positive sign of ρ indicates that the dissociation of the carboxylic acid is favored by electron-withdrawing substituents. This is because these substituents help to stabilize the negative charge that develops on the carboxylate anion upon deprotonation.
-
Magnitude of ρ: A ρ value greater than 1 suggests that this reaction is more sensitive to the electronic effects of substituents than the ionization of benzoic acid itself (for which ρ is defined as 1).[10] This increased sensitivity may be attributed to the presence of the sulfonamido group, which can influence the electronic communication between the substituent and the carboxylic acid reaction center.
Comparison with Alternative Methodologies
While Hammett analysis is a powerful tool, it primarily considers electronic effects. For a more comprehensive understanding of structure-activity relationships, it is often beneficial to consider other factors, such as steric effects, and to employ complementary analytical techniques.
Taft Analysis: Quantifying Steric Effects
The Taft equation is an extension of the Hammett equation that separates the electronic effects of substituents into polar (inductive and field) and resonance components, and it also introduces a term to account for steric effects.[10][11] The Taft equation is particularly useful for analyzing reactions of aliphatic compounds and ortho-substituted aromatic compounds, where steric hindrance can play a significant role.[12]
The Taft equation is given by:
log(k/k₀) = ρσ + δEs
Where:
-
σ * is the polar substituent constant.
-
Es is the steric substituent constant.
-
ρ * and δ are the corresponding reaction constants.
By comparing the results of a Hammett analysis with a Taft analysis, one can dissect the relative contributions of electronic and steric effects to the overall reactivity of a series of compounds. For the 2-hydroxy-5-(phenylsulfonamido)benzoic acids, the substituents are on a separate phenyl ring from the carboxylic acid, so direct steric hindrance is minimal. However, a Taft analysis could be applied if substituents were introduced at the ortho position of the benzoic acid ring.
Computational Chemistry: DFT-Based pKa Prediction
With advancements in computational power and theoretical models, Density Functional Theory (DFT) has emerged as a valuable tool for predicting the physicochemical properties of molecules, including pKa values.[13][14] DFT calculations can provide insights into the electronic structure, charge distribution, and relative energies of the acidic and basic forms of a molecule, allowing for the theoretical prediction of its acidity.[15]
Advantages of DFT-based pKa prediction:
-
Predictive Power: Can be used to estimate the pKa of hypothetical molecules before they are synthesized, guiding the selection of synthetic targets.
-
Mechanistic Insight: Provides detailed information about the electronic and structural factors that influence acidity.
-
Cost-Effectiveness: Can be less time-consuming and resource-intensive than experimental synthesis and pKa determination, especially for large numbers of compounds.
Comparison with Experimental Data:
The pKa values predicted by DFT calculations can be compared with the experimentally determined values to validate the computational model. A good correlation between the calculated and experimental data increases confidence in the model's ability to predict the properties of new compounds. Discrepancies between the calculated and experimental values can also be informative, highlighting the limitations of the computational model or suggesting the presence of specific solvent effects or conformational complexities that are not fully captured by the theoretical calculations.
Conclusion
The Hammett analysis of substituted 2-hydroxy-5-(phenylsulfonamido)benzoic acids provides a clear and quantitative demonstration of the influence of electronic substituent effects on the acidity of these compounds. This guide has outlined a comprehensive workflow for conducting such an analysis, from the synthesis of the target molecules and the experimental determination of their pKa values to the construction and interpretation of the Hammett plot.
Furthermore, we have contextualized the Hammett analysis by comparing it with alternative methodologies, namely Taft analysis for the consideration of steric effects and DFT-based computational pKa prediction. By integrating these different approaches, researchers and drug development professionals can gain a more complete and nuanced understanding of the structure-activity relationships that govern the properties of their compounds. This knowledge is invaluable for the rational design of new molecules with optimized properties, ultimately accelerating the discovery and development of new therapeutic agents.
References
- 1. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. 5-CHLOROSULFONYL-2-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. routledge.com [routledge.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of the ortho effect: acidity of 2-substituted benzoic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Ortho effect - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
comparing the inhibitory effects of benzoic and cinnamic acid derivatives on polyphenol oxidase
An In-Depth Comparative Guide to the PPO Inhibitory Effects of Benzoic and Cinnamic Acid Derivatives
Introduction: The Significance of Polyphenol Oxidase and Its Inhibition
Polyphenol oxidase (PPO) is a copper-containing enzyme central to the process of enzymatic browning in fruits and vegetables.[1][2] It catalyzes the oxidation of phenolic compounds into highly reactive quinones, which subsequently polymerize to form dark pigments.[3] This process significantly impacts the quality, nutritional value, and consumer appeal of food products, leading to substantial economic losses in the food industry.[1][4] Consequently, the identification of effective PPO inhibitors is a critical area of research. Among the various classes of inhibitors, benzoic acid and cinnamic acid derivatives have emerged as promising candidates due to their structural similarities to PPO's natural substrates.[5][6]
This guide provides a detailed comparative analysis of the inhibitory effects of these two classes of aromatic carboxylic acids on PPO. We will delve into their structure-activity relationships, kinetic profiles, and underlying molecular interactions, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive resource for selecting and developing potent PPO inhibitors.
Structural Scaffolds: Benzoic Acid vs. Cinnamic Acid
The fundamental difference between the two classes lies in their carbon skeleton. Benzoic acid derivatives possess a C6-C1 structure (a carboxyl group directly attached to a phenyl ring), while cinnamic acid derivatives have a C6-C3 structure, featuring a vinyl group (a Cα=Cβ double bond) that separates the phenyl ring from the carboxyl group.[7][8] This seemingly minor variation in the side chain introduces significant differences in molecular geometry, electron distribution, and rigidity, which profoundly influence their interaction with the PPO active site.[7]
Comparative Analysis of PPO Inhibition
Recent studies have systematically compared derivatives of both benzoic and cinnamic acid to elucidate their inhibitory potential. A key finding is that, as a class, cinnamic acid hydroxyl derivatives demonstrate a stronger inhibitory effect on PPO than their benzoic acid counterparts .[1]
Quantitative Inhibitory Potency (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a critical metric for comparing the potency of inhibitors; a lower value signifies greater effectiveness.[3][9] Experimental data reveals a significant disparity in the IC₅₀ values between the most potent derivatives of each class.
| Derivative | Class | IC₅₀ (mmol/L) | Inhibition Type |
| 2,4-Dihydroxycinnamic acid | Cinnamic Acid | 0.092 | Mixed |
| Benzoic acid | Benzoic Acid | 1.425 | Competitive |
| p-Coumaric acid | Cinnamic Acid | 0.170 | Mixed |
| Caffeic acid | Cinnamic Acid | 0.334 | Mixed |
| Ferulic acid | Cinnamic Acid | 0.938 | Mixed |
| p-Hydroxybenzoic acid | Benzoic Acid | 2.508 | Competitive |
| Protocatechuic acid | Benzoic Acid | 11.23 | Competitive |
| Vanillic acid | Benzoic Acid | >20 | - |
| Gallic acid | Benzoic Acid | >20 | - |
| Data synthesized from a comparative study on mushroom PPO.[1] |
As the data clearly indicates, the most effective cinnamic acid derivatives have IC₅₀ values that are an order of magnitude lower than the most effective benzoic acid derivatives. Notably, 2,4-dihydroxycinnamic acid stands out as a particularly potent inhibitor .[1]
Mechanism of Inhibition: A Tale of Two Kinetic Profiles
The structural differences between the two classes directly translate into distinct mechanisms of enzyme inhibition.
-
Benzoic Acid Derivatives: These compounds typically act as competitive inhibitors .[1][6] This means they bind directly to the enzyme's active site, competing with the natural substrate. The inhibitor's success is predicated on its ability to mimic the substrate and occupy the catalytic center, thereby preventing the substrate from binding.[5][6]
-
Cinnamic Acid Derivatives: In contrast, potent cinnamic acid derivatives, such as 2,4-dihydroxycinnamic acid, generally exhibit a mixed-type inhibition .[1][10] This more complex mechanism involves the inhibitor binding to a site on the enzyme that is different from the active site (an allosteric site). This binding can occur whether the active site is empty (E) or already occupied by the substrate (ES complex). This dual-binding capability often leads to more effective inhibition than a purely competitive model.
Molecular Interactions and Structure-Activity Relationship (SAR)
Molecular docking and fluorescence quenching studies reveal the underlying reasons for the superior performance of cinnamic acid derivatives.
-
Binding Stability: While electrostatic interactions are a primary driving force for both inhibitor types, 2,4-dihydroxycinnamic acid forms more stable hydrogen bonds within the PPO active site compared to benzoic acid.[1][5] This enhanced stability makes it a more persistent and effective inhibitor.
-
Hydrophobic Interactions: The vinyl group and phenyl ring of cinnamic acid can insert into a hydrophobic cavity within the PPO structure, stabilized by π–π stacking interactions.[11] This provides an additional anchoring point not available to benzoic acid.
-
Role of the Carboxyl Group: The carboxyl group is crucial for the inhibitory activity of both classes, likely by interacting with key residues or the copper ions in the active site.[10] Studies show that esterifying this group (e.g., methyl cinnamate) reduces inhibitory effect compared to the free acid.[10]
-
Influence of pH: An acidic environment enhances the inhibitory effect of both classes of compounds, but the enhancement is more pronounced for cinnamic acid derivatives.[10][12] This is a critical consideration for applications in food preservation, where organic acids are often used to lower pH.
Experimental Protocol: Assay for PPO Inhibition
To ensure trustworthiness and reproducibility, this section provides a standardized protocol for evaluating PPO inhibitors. The causality for key steps is explained to reflect field-proven insights.
Objective: To determine the IC₅₀ value of a test compound (e.g., a benzoic or cinnamic acid derivative) against polyphenol oxidase.
Materials:
-
Mushroom Polyphenol Oxidase (or crude extract from fruit/vegetable)
-
Sodium Phosphate Buffer (e.g., 0.1 M, pH 6.8)
-
Substrate solution (e.g., 10 mM L-DOPA or catechol in buffer)
-
Test inhibitor solutions at various concentrations
-
Positive Control: Kojic acid (1 mM)[13]
-
Spectrophotometer or 96-well plate reader
Workflow Diagram:
Step-by-Step Methodology:
-
Enzyme Preparation:
-
If using a commercial PPO, reconstitute it in cold sodium phosphate buffer to the desired stock concentration. Keep on ice at all times.
-
Rationale: Low temperatures are essential to maintain enzyme stability and prevent denaturation. The buffer maintains a stable pH close to the enzyme's optimum for activity.
-
-
Assay Reaction Setup (for a 96-well plate):
-
In triplicate wells, add the following:
-
Test Wells: 140 µL of phosphate buffer, 20 µL of PPO solution, and 20 µL of the test inhibitor solution (at a specific concentration).
-
Control (100% Activity): 140 µL of phosphate buffer, 20 µL of PPO solution, and 20 µL of the inhibitor's solvent (vehicle control).
-
Blank: 160 µL of phosphate buffer and 20 µL of PPO solution (to measure background absorbance without substrate).
-
Positive Control: 140 µL of phosphate buffer, 20 µL of PPO solution, and 20 µL of 1 mM Kojic acid.
-
-
Rationale: The vehicle control establishes the baseline maximum enzyme activity. The positive control (Kojic acid) validates the assay by confirming that a known PPO inhibitor produces the expected effect.[13]
-
-
Pre-incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for 5-10 minutes.
-
Rationale: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced, ensuring an accurate measurement of its effect.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of the substrate solution (L-DOPA) to all wells except the Blank.
-
Immediately place the plate in a spectrophotometer set to read the absorbance at ~475 nm (for dopachrome formation) every 30-60 seconds for 5-10 minutes.[13][14]
-
Rationale: The rate of increase in absorbance is directly proportional to the PPO activity. A kinetic read is crucial to capture the initial reaction velocity (V₀), which is the most accurate measure of enzyme activity before substrate depletion or product inhibition occurs.
-
-
Data Analysis and IC₅₀ Calculation:
-
Determine the initial reaction rate (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (V₀_control - V₀_inhibitor) / V₀_control ] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Use non-linear regression (e.g., a sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the inhibitor that produces 50% inhibition.
-
Conclusion and Future Outlook
The experimental evidence strongly indicates that cinnamic acid derivatives are, as a class, more potent inhibitors of polyphenol oxidase than benzoic acid derivatives .[1] This is attributed to their ability to engage in more complex and stable interactions with the enzyme, often through a mixed-type inhibition mechanism, compared to the competitive inhibition typical of benzoic acids.[1][6] The presence of the C6-C3 backbone in cinnamic acid allows for more extensive hydrophobic and hydrogen bonding interactions within the enzyme's structure.[1][11]
Compounds like 2,4-dihydroxycinnamic acid , with its sub-millimolar IC₅₀ value, represent highly promising candidates for applications in the food and pharmaceutical industries.[1] Future research should focus on synthesizing novel derivatives of the cinnamic acid scaffold to further optimize potency and explore their efficacy in real-world systems, such as controlling browning in fresh-cut produce or as potential agents for modulating melanogenesis.
References
- 1. Comparing the effect of benzoic acid and cinnamic acid hydroxyl derivatives on polyphenol oxidase: activity, action mechanism, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insight of Polyphenol Oxidase Enzyme Inhibition and Total Polyphenol Recovery from Cocoa Beans [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Enzymatic Activity of Polyphenol Oxidase: A Laboratory Experiment in Flexible Learning – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of cinnamic acid and its derivatives on polyphenol oxidase: Effect of inhibitor carboxyl group and system pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. bio-protocol.org [bio-protocol.org]
- 14. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Personal protective equipment for handling 2-(4-hydroxyphenyl)benzoic Acid
A Researcher's Guide to Safely Handling 2-(4-hydroxyphenyl)benzoic Acid
The foundational principle of this guide is causality: understanding why a certain precaution is necessary is as critical as the precaution itself. By internalizing the logic behind these safety measures, you can intuitively adapt to varying experimental conditions while maintaining an uncompromising standard of safety.
Hazard Profile: Understanding the Risks
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following key hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications identify the primary routes of exposure and the principal health risks associated with this solid, crystalline compound. The operational plan that follows is directly derived from these known hazards.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a matter of routine; it is a direct response to the identified hazards of skin, eye, and respiratory irritation.
Table 1: Recommended PPE for Handling this compound
| Body Part | Required PPE | Rationale & Standard |
| Hands | Nitrile or Neoprene Gloves | Prevents direct skin contact, mitigating the risk of irritation. Nitrile gloves offer broad chemical resistance for many applications.[1] Always inspect gloves before use and use proper removal techniques to avoid contamination.[2] |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles provide a seal around the eyes to protect against airborne dust and splashes.[3] A face shield worn over goggles offers a secondary layer of protection for the entire face, which is crucial when handling larger quantities or during procedures with a high risk of splashing.[1][4] |
| Respiratory | NIOSH-approved N95 or FFP2/FFP3 Respirator | As a solid, this compound can form dust that, if inhaled, may irritate the respiratory tract. A filtering facepiece respirator minimizes the inhalation of these airborne particles.[5][6][7] The choice between N95, FFP2, or FFP3 depends on the quantity of material being handled and the potential for dust generation.[6][7][8] |
| Body | Laboratory Coat / Chemical-Resistant Apron or Coveralls | Protects skin and personal clothing from spills and contamination.[1] |
Operational Plan: From Receipt to Disposal
A self-validating safety protocol is one where each step logically flows into the next, creating a comprehensive and secure workflow.
Workflow for Handling this compound
Caption: Safe handling workflow for this compound.
Step-by-Step Handling Protocol
I. Preparation and Engineering Controls
-
Work Area Designation: All work with this compound solid should be conducted in a designated area, such as a chemical fume hood or other ventilated enclosure, to control dust.
-
Verify Ventilation: Before starting, ensure the fume hood or ventilation system is functioning correctly.
-
Assemble PPE: Put on all required PPE as detailed in Table 1. Remember, safety glasses are not a substitute for chemical splash goggles.[3]
-
Prepare for Contingencies: Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[9] Have a spill kit ready that is appropriate for solid chemical spills.
II. Handling and Use
-
Minimize Dust: When weighing or transferring the compound, do so carefully and deliberately to minimize the generation of airborne dust.[10] Avoid crushing or grinding the material outside of a contained system.
-
Portion Control: Only retrieve the amount of material needed for the immediate procedure to minimize waste and potential exposure.
-
Container Management: Keep the primary container of this compound tightly sealed when not in use to prevent accidental spills or contamination.
-
Avoid Contact: Always handle the chemical with appropriate tools (spatulas, weigh boats) and never with bare hands. Avoid contact with skin, eyes, and clothing.[11]
III. Accidental Release Measures
-
Minor Spills: For small spills, carefully sweep up the solid material, taking care not to create dust.[10][11] Place the collected material into a sealed, labeled container for disposal.
-
Ventilation: Ensure the area is well-ventilated.
-
Decontamination: Clean the spill area with a suitable solvent and then wash with soap and water.
-
Personal Contamination:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Skin: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[2][11] If irritation persists, seek medical advice.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[2]
-
IV. Disposal Plan
-
Waste Collection: All waste materials contaminated with this compound, including used gloves, weigh boats, and contaminated cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Regulatory Compliance: Disposal must be carried out in strict accordance with all applicable local, state, and federal regulations. Do not dispose of this chemical down the drain or in general waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Trustworthiness Through Self-Validation
This protocol is designed as a self-validating system. The engineering controls (fume hood) contain the primary hazard (dust). The PPE provides a barrier against residual exposure. The handling procedures minimize the generation of the hazard, and the disposal plan ensures safe containment of the material after use. Each step reinforces the others, creating a robust safety net that protects you, your colleagues, and your research. By understanding the "why" behind each step, you are empowered to maintain the integrity of this system.
References
- 1. trimaco.com [trimaco.com]
- 2. v6-file.globalso.com [v6-file.globalso.com]
- 3. Personal Protective Equipment Eye and Face Protection (Appendix A) – Environmental Health and Safety [ehs.ncsu.edu]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. pksafety.com [pksafety.com]
- 6. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
- 7. Protection against Dusts and Particulates [warwick.ac.uk]
- 8. nanospace.store [nanospace.store]
- 9. synquestlabs.com [synquestlabs.com]
- 10. lgcstandards.com [lgcstandards.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
